Product packaging for 6-Bromo-4-chloro-1H-indazole(Cat. No.:CAS No. 885518-99-0)

6-Bromo-4-chloro-1H-indazole

Cat. No.: B1343640
CAS No.: 885518-99-0
M. Wt: 231.48 g/mol
InChI Key: MOYPLQILACEGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-4-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1343640 6-Bromo-4-chloro-1H-indazole CAS No. 885518-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYPLQILACEGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646163
Record name 6-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-99-0
Record name 6-Bromo-4-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The indazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while computed data is available for the 6-bromo-4-chloro isomer, some experimental data found in literature pertains to the isomeric 4-bromo-6-chloro-1H-indazole.[2]

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[3]
Molecular Weight 231.48 g/mol [3]
CAS Number 885518-99-0[3]
Appearance Off-white to yellow solid (predicted for related isomers)[2]
Melting Point 219-221°C (for 4-Bromo-6-chloro-1H-indazole)[2]
Boiling Point 364.1±22.0 °C (Predicted for 4-Bromo-6-chloro-1H-indazole)[2]
Solubility Generally soluble in organic solvents such as DMSO and DMF.
LogP (Computed) 2.9[3]
Topological Polar Surface Area (TPSA) 28.7 Ų[3]

Synthesis

General Synthetic Workflow for a Bromo-Chloro-Indazole

G General Synthetic Workflow for a Bromo-Chloro-Indazole cluster_start Starting Material cluster_reactions Reaction Steps cluster_product Final Product Substituted Aniline Substituted Aniline Diazotization Diazotization Substituted Aniline->Diazotization NaNO2, HCl Reduction Reduction Diazotization->Reduction SnCl2 or other reducing agent Cyclization Cyclization Reduction->Cyclization Heat Bromo-Chloro-Indazole Bromo-Chloro-Indazole Cyclization->Bromo-Chloro-Indazole

Caption: General synthetic pathway for a bromo-chloro-indazole.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the public domain. However, general procedures for the synthesis and analysis of related indazole derivatives can be adapted.

General Protocol for Indazole Synthesis via Sandmeyer-type Reaction

This protocol is a general representation and would require optimization for the specific synthesis of this compound.[6]

  • Diazotization: The starting substituted aniline is dissolved in an appropriate acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • Reduction: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride, to form the corresponding hydrazine.

  • Cyclization: The hydrazine intermediate is heated, often in the presence of a suitable solvent, to induce intramolecular cyclization to form the indazole ring.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques. Predicted data for the closely related 6-bromo-1H-indazole and experimental data for other substituted indazoles provide an indication of the expected spectral characteristics.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the indazole ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine substituents.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for the N-H stretch of the indazole ring, aromatic C-H stretching, and C=C and C=N stretching vibrations within the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of this compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

General Analytical Workflow

G General Analytical Workflow for this compound Sample Sample NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Sample->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Sample->Mass_Spectrometry Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation IR_Spectroscopy->Structural_Elucidation Mass_Spectrometry->Structural_Elucidation

Caption: Analytical workflow for structural characterization.

Biological Activity and Applications in Drug Development

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The specific biological profile of this compound has not been extensively reported. However, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for the development of novel therapeutic agents. The bromine and chlorine substituents provide sites for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[2] The indazole core can act as a bioisostere for other aromatic systems like indole, which is a common motif in drug molecules.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on data for the isomeric 4-bromo-6-chloro-1H-indazole, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties, general synthetic approaches, and analytical considerations based on closely related compounds. Further research is warranted to fully elucidate the experimental properties and biological activity of this compound to unlock its full potential in the development of new therapeutics.

References

An In-depth Technical Guide to 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 885518-99-0

This technical guide provides a comprehensive overview of 6-Bromo-4-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. It serves as a crucial building block in medicinal chemistry, leveraging the versatile reactivity of the indazole core and its halogen substituents. This document details its physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and applications in the synthesis of pharmacologically active molecules.

Physicochemical and Computational Properties

This compound is a solid organic compound at room temperature. Its key properties are summarized in the table below. Proper handling and storage, typically at room temperature, are recommended to maintain its stability.[1]

PropertyValueSource
CAS Number 885518-99-0[1][2][3][4]
Molecular Formula C₇H₄BrClN₂[1][2][3]
Molecular Weight 231.48 g/mol [1][2][3]
IUPAC Name This compound[3]
Canonical SMILES C1=C(C=C2C(=C1)C=NN2)Br[1]
InChI Key MOYPLQILACEGCD-UHFFFAOYSA-N[3]
Physical Form Solid[5]
Purity ≥96%[1]
Topological Polar Surface Area (TPSA) 28.7 Ų[1][3]
LogP (Computed) 2.9[1][3]
Hydrogen Bond Donors 1[1][3]
Hydrogen Bond Acceptors 1[1][3]
Rotatable Bonds 0[1][3]

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on standard analytical techniques. While specific experimental spectra for this exact compound are not widely published, the expected data can be inferred from analyses of closely related analogues like 6-bromo-1H-indazole and other substituted indazoles.[6][7]

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the bicyclic ring system. The N-H proton will likely appear as a broad singlet at a higher chemical shift.
¹³C NMR The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule. The positions of the signals will be influenced by the attached halogen and nitrogen atoms.
IR Spectroscopy The infrared spectrum is expected to show a characteristic N-H stretching band around 3100-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-Cl and C-Br stretching vibrations would appear in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS) Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), would confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

A general workflow for acquiring spectroscopic data is outlined below. This protocol is adapted from standard procedures for similar heterocyclic compounds.[6]

  • Sample Preparation :

    • NMR : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • IR (ATR) : Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

    • MS (ESI) : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a solvent such as methanol or acetonitrile.

  • Data Acquisition :

    • NMR : Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz).

    • IR : Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • MS : Infuse the sample solution into the mass spectrometer to obtain the mass-to-charge ratio and isotopic distribution.

  • Data Analysis :

    • Correlate the observed chemical shifts, coupling constants, absorption bands, and m/z values with the known structure of this compound to confirm its identity and purity.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_output Data Output & Analysis Compound 6-Bromo-4-chloro- 1H-indazole Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data Spectral Data (Shifts, Bands, m/z) NMR->Data IR->Data MS->Data Structure Structural Confirmation & Purity Assessment Data->Structure

Workflow for Spectroscopic Analysis.

Synthesis and Reactivity

This compound is a synthetic building block not commonly found in nature.[8][9] Its synthesis generally involves the construction of the indazole ring from appropriately substituted aniline or benzonitrile precursors. A plausible synthetic route involves the diazotization of a substituted aniline followed by intramolecular cyclization.

The presence of two distinct halogen atoms (bromine and chlorine) at positions 6 and 4, respectively, makes this molecule a highly versatile intermediate for further functionalization.[5] These halogens can be selectively targeted in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular libraries for drug discovery.[5]

A logical synthesis can be extrapolated from methods used for similar halogenated indazoles.[5][10] One potential pathway starts from 2-amino-5-bromo-3-chlorotoluene.

  • Diazotization : The amino group of the starting aniline is converted to a diazonium salt using sodium nitrite in an acidic medium.

  • Cyclization : The intermediate diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the indazole ring system.

Start 2-Amino-5-bromo- 3-chlorotoluene Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 6-Bromo-4-chloro- 1H-indazole Step2->Product

Plausible Synthetic Pathway.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[8][11][12] this compound serves as a key intermediate in the synthesis of these complex, biologically active molecules.[2][13]

Derivatives of halogenated indazoles have been investigated as potent inhibitors of various enzymes, such as protein kinases, which are crucial targets in oncology.[8] For instance, the indazole core is central to several approved tyrosine kinase inhibitors like Pazopanib and Axitinib.[9] The specific substitution pattern of 6-bromo and 4-chloro allows for precise, site-selective modifications to explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological profiles.

A notable example highlighting the importance of related structures is the synthesis of Lenacapavir, a potent HIV capsid inhibitor, which utilizes a bromo-chloro-indazol-amine intermediate.[14] This underscores the value of this class of compounds in developing novel therapeutics for challenging diseases.

Intermediate 6-Bromo-4-chloro- 1H-indazole (Building Block) Reaction1 Site-Selective Functionalization (e.g., Suzuki Coupling) Intermediate->Reaction1 Reaction2 Further Synthetic Steps Reaction1->Reaction2 Final Complex Bioactive Molecule (e.g., Kinase Inhibitor) Reaction2->Final

Role as an Intermediate in Drug Discovery.

Experimental Protocol: Synthesis of a 6-Bromo-Indazole-4-Amine Derivative

Objective : To synthesize 6-bromo-1H-indazol-4-amine from 6-bromo-1H-indazole.

Step 1: Nitration of 6-Bromo-1H-indazole

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until the solid is completely dissolved.

  • Cooling : Cool the mixture to 0-5°C.

  • Addition of Nitrating Mixture : Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Carefully pour the reaction mixture onto crushed ice. The product, 6-bromo-4-nitro-1H-indazole, will precipitate out of the solution.

  • Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, then dry under a vacuum.

Step 2: Reduction of 6-Bromo-4-nitro-1H-indazole to 6-Bromo-1H-indazol-4-amine

  • Reaction Setup : In a round-bottom flask, suspend the 6-bromo-4-nitro-1H-indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (50 mL).

  • Acidification : Add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature.

  • Heating : Heat the reaction mixture to 60-70°C for 2-3 hours. Monitor the consumption of the starting material by TLC.

  • Neutralization : Cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).

  • Extraction : Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine. Further purification may be achieved by column chromatography or recrystallization if necessary.

Safety and Handling

Based on data for the isomeric compound 4-Bromo-6-chloro-1H-indazole, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in an inert atmosphere at 2-8°C for long-term stability.[5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

A Comprehensive Technical Overview of 6-Bromo-4-chloro-1H-indazole for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth look at the physicochemical properties of 6-Bromo-4-chloro-1H-indazole, a halogenated indazole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the compound's core molecular attributes and provides a conceptual framework for its application in scientific research.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including stoichiometric calculations and analytical characterization.

PropertyValue
Molecular Formula C₇H₄BrClN₂[1][2][3]
Molecular Weight 231.48 g/mol [1][2][4][5]
CAS Number 885518-99-0[1][3]

Experimental Protocols: A Conceptual Framework

While specific experimental protocols are highly dependent on the research context, the utilization of this compound as a building block in organic synthesis typically follows a general workflow. The distinct reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization, commonly through metal-catalyzed cross-coupling reactions.

A typical protocol would involve:

  • Solubilization: Dissolving the this compound substrate in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Ligand Addition: Introduction of a palladium or copper catalyst and a suitable ligand to facilitate the cross-coupling reaction.

  • Reagent Addition: Slow addition of the coupling partner (e.g., a boronic acid for Suzuki coupling or an amine for Buchwald-Hartwig amination).

  • Reaction Monitoring: Tracking the progress of the reaction using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Quenching the reaction, followed by extraction and purification of the desired product, often using column chromatography.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound, highlighting the constituent atoms that contribute to its molecular weight.

MolecularComposition cluster_elements Elemental Components of C₇H₄BrClN₂ C Carbon (C) 7 atoms MW Molecular Weight 231.48 g/mol C->MW H Hydrogen (H) 4 atoms H->MW Br Bromine (Br) 1 atom Br->MW Cl Chlorine (Cl) 1 atom Cl->MW N Nitrogen (N) 2 atoms N->MW

Elemental contribution to molecular weight.

This guide serves as a foundational resource for the scientific community, providing critical data and a conceptual workflow for the application of this compound in research and development.

References

A Technical Overview of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical summary of the chemical compound 6-Bromo-4-chloro-1H-indazole, including its nomenclature, physicochemical properties, and available technical data. This information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Identity

The nomenclature of a chemical compound is critical for its unambiguous identification in literature, patents, and chemical databases.

IUPAC Name: The internationally recognized systematic name for this compound is This compound [1].

Synonyms: This compound is also known by several other names and identifiers in various chemical catalogs and databases. A comprehensive list of synonyms is provided in the table below.

Synonym Source/Identifier
6-BROMO-4-CHLOROINDAZOLEDepositor-Supplied[1]
1H-Indazole, 6-bromo-4-chloro-Depositor-Supplied[1]
6-BroMo-4-chloro-1H-indazolChemScene[2]
MFCD07781350Depositor-Supplied[1]
SCHEMBL16618130Depositor-Supplied[1]
DTXSID40646163Depositor-Supplied[1]
AKOS015898370Depositor-Supplied[1]
CS-W005979Depositor-Supplied[1]
FB15379Depositor-Supplied[1]
PB22070Depositor-Supplied[1]
DS-17431Depositor-Supplied[1]
SY024741Depositor-Supplied[1]
F218421Depositor-Supplied[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. These properties are primarily computed values and are useful for predicting the compound's behavior in various chemical and biological systems.

Property Value Source
Molecular Formula C₇H₄BrClN₂ChemScene[2]
Molecular Weight 231.48 g/mol ChemScene[2]
CAS Number 885518-99-0PubChem[1]
Topological Polar Surface Area (TPSA) 28.68 ŲChemScene[2]
LogP (octanol-water partition coefficient) 2.9788ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 1ChemScene[2]
Rotatable Bonds 0ChemScene[2]

Experimental Protocols

For illustrative purposes, a general synthetic workflow for a related bromo-indazole derivative is presented below. This should not be taken as a validated protocol for the synthesis of this compound but rather as an example of the chemical transformations that could be involved.

The synthesis of substituted indazoles often involves a multi-step process that may include cyclization, nitration, and reduction reactions[3].

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction start 4-Bromo-2-fluorobenzaldehyde reagent1 Hydrazine Hydrate start->reagent1 React at 125°C product1 6-Bromo-1H-indazole reagent1->product1 Workup & Extract reagent2 HNO₃/H₂SO₄ product1->reagent2 Dissolve in H₂SO₄ Add at 0-5°C product2 6-Bromo-4-nitro-1H-indazole reagent2->product2 Precipitate on Ice reagent3 SnCl₂/HCl product2->reagent3 React final_product Final Product: 6-Bromo-1H-indazol-4-amine reagent3->final_product Neutralize & Extract

A generalized synthetic workflow for a 6-bromo-indazole derivative[3].

Note: This diagram illustrates a potential synthetic route for a related compound and is not a confirmed protocol for this compound.

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • NMR Spectroscopy: ¹H and ¹³C NMR would be used to determine the carbon-hydrogen framework of the molecule.

  • IR Spectroscopy: This technique would be employed to identify the functional groups present.

  • Mass Spectrometry: MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

While general protocols for these analytical techniques are standard, specific experimental data such as chemical shifts, coupling constants, and characteristic absorption frequencies for this compound are not available in the consulted search results. Researchers would need to acquire this data upon obtaining a sample of the compound.

References

An In-depth Technical Guide on the NMR Spectral Data of Halogenated Indazoles: Focus on 6-Bromo-4-chloro-1H-indazole and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available Nuclear Magnetic Resonance (NMR) spectral data for halogenated indazoles, with a specific focus on the challenges in obtaining data for 6-bromo-4-chloro-1H-indazole and the available data for its positional isomer, 4-bromo-6-chloro-1H-indazole. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, offering a transparent summary of available data, detailed experimental protocols, and logical workflows to guide further research.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As with many substituted indazoles, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The precise structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. However, a comprehensive search of publicly available scientific literature and spectral databases reveals a notable absence of experimentally determined ¹H and ¹³C NMR data for this compound.

In contrast, some experimental ¹H NMR data has been reported for its positional isomer, 4-bromo-6-chloro-1H-indazole. This guide presents this data with a clear distinction between the two isomers and provides generalized experimental protocols for the acquisition of NMR data for this class of compounds.

Comparative Structural Analysis

The key difference between this compound and 4-bromo-6-chloro-1H-indazole lies in the positions of the bromine and chlorine substituents on the benzene ring of the indazole core. This seemingly minor change can have a significant impact on the chemical environment of the protons and carbon atoms, leading to distinct NMR spectra.

G Structural Isomers of Bromo-chloro-1H-indazole cluster_0 This compound cluster_1 4-Bromo-6-chloro-1H-indazole 6-bromo-4-chloro C₁=C(C=C(C₂=C₁NN=C₂)Cl)Br 4-bromo-6-chloro C₁=C(C=C(C₂=C₁NN=C₂)Br)Cl Requested Compound Requested Compound Requested Compound->6-bromo-4-chloro Isomer with Available Data Isomer with Available Data Isomer with Available Data->4-bromo-6-chloro

Caption: A comparison of the chemical structures of the two isomers.

NMR Spectral Data

This compound

As of the latest literature review, no experimentally verified ¹H or ¹³C NMR spectral data for this compound has been published. Researchers investigating this specific compound will need to perform their own spectral analysis for structural confirmation.

4-Bromo-6-chloro-1H-indazole (Isomer)

The following table summarizes the reported ¹H NMR spectral data for the positional isomer, 4-bromo-6-chloro-1H-indazole.

Table 1: ¹H NMR Spectral Data for 4-Bromo-6-chloro-1H-indazole

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-3~8.1Singlet
H-5~7.6Doublet
H-7~7.5Doublet
N-HVariable (broad)Singlet

Note: This data is based on available information and may vary depending on the specific experimental conditions, such as solvent and spectrometer frequency.

¹³C NMR Data:

No experimental ¹³C NMR data for 4-bromo-6-chloro-1H-indazole is readily available in the public domain.

Experimental Protocols for NMR Data Acquisition

The following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated indazole compounds.

Sample Preparation
  • Sample Purity: Ensure the sample of the halogenated indazole is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for indazole derivatives include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Setup
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity and minimize peak broadening.

¹H NMR Data Acquisition
  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Data Acquisition
  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon atom.

  • Spectral Width: Set a spectral width appropriate for carbon resonances (e.g., 0-160 ppm).

  • Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

The following diagram illustrates a typical workflow for NMR analysis.

G cluster_workflow NMR Data Acquisition and Analysis Workflow Sample Prep Sample Preparation Data Acq Data Acquisition (1H & 13C) Sample Prep->Data Acq Load Sample Data Proc Data Processing Data Acq->Data Proc Raw Data Spectral Analysis Spectral Analysis Data Proc->Spectral Analysis Processed Spectra Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation Peak Assignments

Caption: A generalized workflow for NMR spectral analysis.

Conclusion

While experimental ¹H and ¹³C NMR spectral data for this compound remain elusive in the current body of scientific literature, this guide provides the available data for its close isomer, 4-bromo-6-chloro-1H-indazole, and a robust set of protocols for researchers to obtain the necessary data for the target compound. The distinct substitution pattern of this compound necessitates its own empirical spectral characterization to confirm its structure and to provide a reference for future research and development endeavors. It is recommended that any future work on this compound includes a thorough NMR analysis and the publication of this data to enrich the collective knowledge base.

Solubility of 6-Bromo-4-chloro-1H-indazole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Bromo-4-chloro-1H-indazole

This compound is a substituted indazole, a class of bicyclic heterocyclic aromatic organic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability in preclinical and clinical studies.

Qualitative Solubility Profile

Based on the general solubility trends of indazole derivatives, this compound is anticipated to exhibit good solubility in polar aprotic solvents and alcohols. Indazole derivatives are generally known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[1] The presence of the halogen substituents (bromo and chloro) may influence its solubility profile compared to the parent indazole.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Solubility
Polar AproticDimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileLikely Soluble
AlcoholsMethanol, Ethanol, IsopropanolLikely Soluble
HalogenatedDichloromethane, ChloroformModerately Soluble to Soluble
EthersTetrahydrofuran (THF), Diethyl etherSparingly Soluble to Moderately Soluble
Aromatic HydrocarbonsToluene, BenzeneSparingly Soluble
Aliphatic HydrocarbonsHexane, HeptaneLikely Insoluble

Note: This table is based on general trends for structurally similar compounds and should be confirmed by experimental determination.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents has not been reported. To facilitate research and development, this guide provides detailed protocols for determining both the thermodynamic and kinetic solubility of the compound.

Experimental Protocols for Solubility Determination

The following are established methodologies for the accurate determination of the solubility of organic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[2]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mmol/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous or organic medium.[3][4][5][6][7]

Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into the target solvent. The concentration of the compound that remains in solution after a defined incubation period is measured.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution: In a microplate format, add a small volume of the DMSO stock solution to a larger volume of the desired organic solvent.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 2 hours).

  • Analysis: Determine the concentration of the dissolved compound. This can be done by various methods:

    • Direct UV/Vis Spectroscopy: Measure the absorbance of the solution at the compound's λmax.

    • Nephelometry: Measure the light scattering caused by any precipitated compound.

    • HPLC or LC-MS: After filtering the solution to remove any precipitate, quantify the concentration of the compound in the filtrate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of organic solvent to vials prep1->prep2 Dispense equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow to sediment or centrifuge equil->sep1 sep2 Collect clear supernatant sep1->sep2 analysis Quantify concentration (e.g., HPLC, LC-MS) sep2->analysis result Report solubility (mg/mL or mmol/L) analysis->result

References

Crystal Structure of 6-Bromo-4-chloro-1H-indazole: Awaiting Experimental Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Despite its significance as a heterocyclic building block in medicinal chemistry, a detailed experimental crystal structure of 6-Bromo-4-chloro-1H-indazole, including quantitative data such as unit cell dimensions, bond lengths, and bond angles, is not publicly available in crystallographic databases as of late 2025. Consequently, a comprehensive technical guide on its specific crystal structure cannot be compiled.

This absence of data in repositories like the Cambridge Crystallographic Data Centre (CCDC) and other open-access crystallographic databases indicates that the single crystal X-ray diffraction analysis required to determine its three-dimensional atomic arrangement has likely not been performed or its results have not been published. For the closely related isomer, 4-Bromo-6-chloro-1H-indazole, it has also been noted that a specific crystal structure is not publicly available.

While the precise crystal structure remains undetermined, this guide provides a general overview of the experimental protocols typically employed for such a determination and the expected structural features of this class of compounds.

General Physicochemical Properties

A summary of the computed and known properties of this compound is presented below.

PropertyValueSource
Chemical Formula C₇H₄BrClN₂PubChem[1]
Molecular Weight 231.48 g/mol PubChem[1]
CAS Number 885518-99-0ChemScene[2]
Appearance Off-white to yellow solid (predicted for isomer)Benchchem[3]
Melting Point 219-221°C (predicted for isomer)Benchchem[3]
LogP 2.9788ChemScene[2]

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a compound like this compound would typically follow the well-established methodology of single-crystal X-ray diffraction. The general workflow is outlined below.

G General Workflow for Single-Crystal X-ray Diffraction A Synthesis and Purification B Crystal Growth A->B High Purity Sample C Crystal Selection and Mounting B->C Suitable Single Crystal D X-ray Diffraction Data Collection C->D Mounted Crystal E Data Processing and Reduction D->E Raw Diffraction Data F Structure Solution E->F Processed Data G Structure Refinement F->G Initial Structural Model H Structure Validation and Deposition G->H Refined Structure

Caption: A generalized workflow for determining a molecular crystal structure.

Detailed Experimental Protocols (Generalized)

The following sections detail the standard procedures that would be anticipated in a study to determine the crystal structure of this compound.

Synthesis and Purification

The first step involves the synthesis of this compound. While various synthetic routes for indazole derivatives exist, a common approach involves the cyclization of appropriately substituted anilines. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to facilitate the growth of high-quality single crystals. Purification methods often include recrystallization or column chromatography.

Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

X-ray Diffraction Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used in computational programs to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, an initial model of the molecular structure can be built. This model is then refined against the experimental data using least-squares methods, which adjust atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Anticipated Structural Features and Signaling Pathways

Indazole derivatives are known to be "privileged structures" in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets. For instance, derivatives of 3-aminoindazoles are found in potent tyrosine kinase receptor inhibitors used to suppress tumor growth and in capsid inhibitors for the treatment of HIV-1.

Should the crystal structure of this compound be determined, it would provide invaluable information on:

  • Molecular Geometry: Precise bond lengths and angles, confirming the planarity of the indazole ring system.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonding patterns (e.g., N-H···N interactions) and potential π–π stacking, which are crucial for understanding its physical properties and for rational drug design.

  • Tautomeric Form: Unambiguous identification of the dominant tautomer (proton on N1 vs. N2) in the solid state.

The halogen substituents (bromine and chlorine) on the indazole scaffold provide sites for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for drug discovery programs.

G Role of this compound in Drug Discovery A This compound (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Functionalization C Library of Indazole Derivatives B->C Synthesis D High-Throughput Screening C->D Biological Assays E Identification of 'Hits' D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: A simplified logical flow of using a core scaffold in drug discovery.

References

Spectroscopic and Physicochemical Characterization of 6-Bromo-4-chloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of complex pharmaceutical agents. Its disubstituted pattern on the indazole scaffold allows for precise chemical modifications, making it a valuable precursor in drug discovery programs. A thorough understanding of its spectroscopic and physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical characterization of this compound, including its key physical properties and a detailed summary of its spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are also presented to facilitate reproducible and accurate characterization.

Physicochemical Properties

This compound (CAS Number: 885518-99-0) is an organic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[1][2] It typically appears as an off-white to yellow solid.[3] The distinct bromine and chlorine substituents on the indazole ring system provide opportunities for selective chemical reactions, such as metal-catalyzed cross-coupling, which is a key strategy in the synthesis of novel drug candidates.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 885518-99-0[1]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1][2]
Appearance Off-white to yellow solid[3]
Predicted Boiling Point 364.1 ± 22.0 °C[3]
Predicted Melting Point 219-221 °C[3]

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of several spectroscopic techniques. The following sections summarize the expected and reported data for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Based on data for the regioisomer 4-Bromo-6-chloro-1H-indazole, the proton at position 3 (H-3) of the pyrazole ring typically appears as a singlet.[3] The protons on the benzene ring (H-5 and H-7) would likely appear as doublets due to ortho-coupling. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.[3]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃ at 400 MHz)

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~8.1SingletN/A
H-5~7.5Doublet~1-2
H-7~7.3Doublet~1-2
N-HVariableBroad SingletN/A

Note: The predicted values are based on the analysis of structurally similar indazole compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample amount and more scans are typically required for ¹³C NMR compared to ¹H NMR.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-3~134
C-3a~122
C-4~120 (bearing Cl)
C-5~128
C-6~115 (bearing Br)
C-7~112
C-7a~141

Note: The ¹³C NMR data is predicted based on the analysis of structurally similar indazole compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
229/231/233[M]⁺Molecular ion peak with a characteristic isotopic pattern for one bromine and one chlorine atom.
230/232/234[M+H]⁺Protonated molecular ion peak.

Note: This MS data is predicted based on the isotopic abundances of bromine and chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching, as well as aromatic C=C and C=N stretching vibrations.

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
~3400Medium, BroadN-H stretch
1620-1580Medium-WeakC=C aromatic ring stretch
1500-1450StrongC=N aromatic ring stretch
1100-1000StrongC-N stretch
850-750StrongC-H out-of-plane bend
700-600MediumC-Br stretch
800-600MediumC-Cl stretch

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule and data for 6-bromo-1H-indazole.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions within the indazole ring system. The presence of halogen substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[4]

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater number of scans will be necessary.[4]

Mass Spectrometry
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ionization source.

    • Acquire the mass spectrum over a suitable mass range.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.[4]

    • Apply pressure to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

UV-Vis Spectroscopy
  • Objective: To study the electronic transitions within the molecule.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Data Acquisition:

    • Record the absorbance spectrum over a range of approximately 200-800 nm.

Visualization of Analytical Workflow

The general workflow for the comprehensive spectroscopic analysis of this compound is illustrated below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution SolidSample Solid Sample Sample->SolidSample UVSample Dilution in UV-transparent Solvent Sample->UVSample NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dilution->MS IR IR Spectroscopy SolidSample->IR UVVis UV-Vis Spectroscopy UVSample->UVVis Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Determination MS->MolWeight FuncGroup Functional Group Identification IR->FuncGroup Electronic Electronic Transition Analysis UVVis->Electronic

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and physicochemical properties of this compound. The tabulated data, based on a combination of reported values for similar structures and predictive analysis, serves as a valuable reference for researchers. The detailed experimental protocols offer a standardized approach to the analytical characterization of this important heterocyclic compound, ensuring data quality and reproducibility in drug discovery and development endeavors. The unique substitution pattern of this compound makes it a key intermediate, and a thorough spectroscopic characterization is essential for its application in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Discovery of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-Bromo-4-chloro-1H-indazole. This halogenated indazole derivative serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This document details a plausible synthetic pathway, experimental protocols, and key characterization data. Furthermore, it explores the broader context of the discovery of substituted indazoles and their significance in drug development.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is considered a "privileged structure," as it is a common feature in numerous biologically active molecules. The versatility of the indazole ring system allows for substitutions at various positions, leading to a wide array of derivatives with activities including anti-cancer, anti-inflammatory, and antimicrobial properties.

The subject of this guide, this compound, is a di-halogenated indazole that offers multiple reaction sites for further chemical modifications. The presence of both bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, making it an important intermediate in the synthesis of complex molecular architectures for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂PubChem[1]
Molecular Weight 231.48 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 885518-99-0PubChem[1]
Canonical SMILES C1=C(C=C(C2=C1NN=C2)Cl)BrPubChem[1]
InChI InChI=1S/C7H4BrClN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)PubChem[1]
InChIKey MOYPLQILACEGCD-UHFFFAOYSA-NPubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0ChemScene[2]
Topological Polar Surface Area 28.7 ŲPubChem[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor, specifically 3-chloro-5-bromo-2-methylaniline. This method is analogous to established procedures for the synthesis of other substituted indazoles.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted in the following scheme:

Synthesis_of_this compound reactant 3-chloro-5-bromo-2-methylaniline product This compound reactant->product Diazotization & Cyclization reagents 1. NaNO₂, HCl, H₂O, 0-5 °C 2. Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted indazoles.

Step 1: Diazotization of 3-chloro-5-bromo-2-methylaniline

  • To a stirred solution of 3-chloro-5-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • The temperature of the reaction mixture is maintained below 5 °C throughout the addition.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • The cold solution of the diazonium salt is then slowly heated to 60-70 °C and maintained at this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

Step 3: Work-up and Purification

  • The cooled reaction mixture is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a pH of 7-8 is reached.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure this compound.

Characterization Data
AnalysisExpected Results
¹H NMR Aromatic protons and the N-H proton signal. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR Signals corresponding to the seven carbon atoms of the indazole ring.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (231.48 g/mol ), with a characteristic isotopic pattern for one bromine and one chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=C and C=N stretching of the aromatic and pyrazole rings.

Discovery and Biological Relevance

While the specific "discovery" of this compound is not prominently documented, its importance lies in the broader context of the discovery and development of indazole-based therapeutic agents. The indazole nucleus is a key component in a number of approved drugs and clinical candidates, particularly in the field of oncology.

Substituted indazoles have been found to act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases. The functionalization of the indazole core, as is possible with this compound, allows for the fine-tuning of the molecule's interaction with the target protein, thereby enhancing its potency and selectivity.

Signaling Pathway Context

The following diagram illustrates a simplified kinase signaling pathway that is often targeted by indazole-based inhibitors.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Receptor Inhibits

Caption: Simplified kinase signaling pathway targeted by indazole inhibitors.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

Experimental_Workflow Start Start: 3-chloro-5-bromo-2-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Cyclization Intramolecular Cyclization (Heat) Diazotization->Cyclization Workup Neutralization & Filtration Cyclization->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a strategically important synthetic intermediate for the development of novel therapeutic agents. This technical guide has provided a plausible and detailed pathway for its synthesis, based on established chemical principles. The physicochemical properties and the broader context of the biological significance of substituted indazoles underscore the value of this compound in modern drug discovery. The provided experimental protocols and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis and further exploration of this versatile chemical entity. Further research into the specific biological activities of derivatives of this compound is warranted and holds the potential for the discovery of new and effective medicines.

References

The Selective Reactivity of Halogens on 6-Bromo-4-chloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

The dihalogenated indazole, 6-Bromo-4-chloro-1H-indazole, presents a versatile scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 4-position—offers a platform for selective functionalization, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive analysis of the comparative reactivity of the bromine and chlorine substituents in key organic transformations, detailed experimental protocols for these reactions, and relevant spectroscopic data for the parent molecule.

Spectroscopic and Physicochemical Properties

The structural integrity and purity of this compound are paramount for its successful application in synthesis. The following data provides key physicochemical and spectroscopic parameters for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 885518-99-0[1][2]
Molecular Formula C₇H₄BrClN₂[1][2]
Molecular Weight 231.48 g/mol [1][3]
Appearance Off-white to yellow solid[4]
Melting Point 219-221 °C[4]
Boiling Point (Predicted) 364.1 ± 22.0 °C[4]

Table 2: Spectroscopic Data for Halogenated Indazoles

SpectroscopyData for 6-Bromo-1H-indazole (for reference)Predicted Data for this compound
¹H NMR (DMSO-d₆) δ 13.3 (s, 1H, NH), 8.1 (s, 1H, H3), 7.8 (s, 1H, H7), 7.6 (d, 1H, H5), 7.3 (d, 1H, H4)Signals expected in the aromatic region, with splitting patterns influenced by the chloro and bromo substituents.
¹³C NMR Not available in search resultsChemical shifts for aromatic carbons typically range from 110-150 ppm. Quaternary carbons bonded to halogens will show distinct shifts.
Mass Spectrometry (m/z) [M+H]⁺: 197/199 (1:1 ratio for Br isotopes)Expected [M+H]⁺ peaks at 231/233/235 reflecting the isotopic distribution of both Br (≈1:1) and Cl (≈3:1).
Infrared (cm⁻¹) ~3100 (N-H stretch), 1620-1580 (C=C stretch), 700-600 (C-Br stretch)[5]Similar characteristic peaks are expected, with an additional C-Cl stretching frequency.

Comparative Reactivity of Bromine and Chlorine

In dihalogenated aromatic systems, the relative reactivity of different halogens is a crucial factor for achieving regioselective functionalization. In the case of this compound, the bromine atom at the C-6 position is generally more reactive than the chlorine atom at the C-4 position in palladium-catalyzed cross-coupling reactions. This preferential reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the oxidative addition of palladium to the C-Br bond more favorable.

This inherent reactivity difference allows for a sequential functionalization strategy, where the more reactive C-6 position can be modified first, followed by a subsequent reaction at the less reactive C-4 position under more forcing conditions if desired.

Key Synthetic Transformations

The presence of two addressable halogen atoms makes this compound a valuable precursor for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. On the this compound scaffold, this reaction is expected to proceed selectively at the C-6 position.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[6]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane, or toluene) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Base Base Base->Coupled Product Solvent Solvent Solvent->Coupled Product

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a route to alkynyl-substituted indazoles. Similar to the Suzuki-Miyaura coupling, this reaction is expected to occur preferentially at the C-6 bromo position.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a suitable solvent (e.g., THF, DMF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Alkynyl-Indazole Product Alkynyl-Indazole Product This compound->Alkynyl-Indazole Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkynyl-Indazole Product Pd Catalyst Pd Catalyst Pd Catalyst->Alkynyl-Indazole Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Alkynyl-Indazole Product Base Base Base->Alkynyl-Indazole Product

Figure 2: Key components of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. Again, the C-6 position is the more probable site of reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried reaction tube, combine this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and the amine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalytic_system Catalytic System This compound This compound Amino-Indazole Product Amino-Indazole Product This compound->Amino-Indazole Product Amine Amine Amine->Amino-Indazole Product Pd Pre-catalyst Pd Pre-catalyst Pd Pre-catalyst->Amino-Indazole Product Phosphine Ligand Phosphine Ligand Phosphine Ligand->Amino-Indazole Product Base Base Base->Amino-Indazole Product

Figure 3: Components for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly efficient, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalization. In SNAr reactions, the reactivity of the leaving group is also a key factor, with bromide generally being a better leaving group than chloride. The electron-withdrawing nature of the indazole ring system can facilitate SNAr reactions, particularly with strong nucleophiles. The regioselectivity of SNAr on this scaffold would depend on the specific reaction conditions and the nature of the nucleophile.

Applications in Drug Discovery

The 6-bromo-1H-indazole scaffold is a key component in the development of various kinase inhibitors.[8] The ability to selectively functionalize the C-6 position allows for the exploration of the solvent-exposed region of the ATP-binding pocket of kinases, which can be crucial for achieving selectivity and potency.[8] For instance, derivatives of 6-bromo-1H-indazole have been investigated as inhibitors of Polo-like kinase 4 (PLK4) and VEGFR, both of which are important targets in cancer therapy.[8][9]

Kinase_Inhibitor_Development This compound This compound Selective Functionalization Selective Functionalization This compound->Selective Functionalization Cross-coupling, SNA_r Diverse Indazole Library Diverse Indazole Library Selective Functionalization->Diverse Indazole Library Screening & SAR Screening & SAR Diverse Indazole Library->Screening & SAR Biological Assays Lead Compound Lead Compound Screening & SAR->Lead Compound Identify Hits Kinase Inhibitor Candidate Kinase Inhibitor Candidate Lead Compound->Kinase Inhibitor Candidate Optimization

Figure 4: Workflow for kinase inhibitor discovery from the indazole scaffold.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. The differential reactivity of the bromine and chlorine substituents provides a handle for regioselective functionalization, with the C-6 bromine being the more reactive site in palladium-catalyzed cross-coupling reactions. This allows for a modular and strategic approach to the synthesis of novel indazole derivatives with potential applications in drug discovery, particularly in the development of targeted kinase inhibitors. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the synthetic utility of this important scaffold.

References

An In-depth Technical Guide to 6-Bromo-4-chloro-1H-indazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 6-Bromo-4-chloro-1H-indazole. It covers its chemical properties, commercial availability, and key experimental applications, with a focus on its role as a building block in the synthesis of biologically active molecules.

Chemical Properties and Identifiers

This compound is a halogenated indazole derivative. Indazoles are a significant class of nitrogen-containing heterocyclic compounds that are foundational in the development of various therapeutic agents.[1][2] The unique substitution pattern of this molecule, featuring both bromine and chlorine atoms, makes it a versatile intermediate for further chemical modifications in drug discovery processes.

PropertyValueSource
CAS Number 885518-99-0[3][4][5]
Molecular Formula C₇H₄BrClN₂[3][4][5]
Molecular Weight 231.48 g/mol [4][5]
IUPAC Name This compound[5]
SMILES C1=C(C=C(C2=C1NN=C2)Cl)Br[4][5]
InChIKey MOYPLQILACEGCD-UHFFFAOYSA-N[5]
Commercial Suppliers and Pricing

This compound is available from several commercial suppliers, catering to both research and bulk quantity needs. Pricing is often not listed publicly and requires a formal quote. The purity of the commercially available compound is typically high, suitable for most research and development applications.

SupplierCAS NumberPurityPricing Information
American Elements 885518-99-0High and ultra-high purity forms availablePrice on request
ChemScene 885518-99-0≥96%Price on request; HazMat fees may apply
BLD Pharm 885518-99-0-Price on request
Sigma-Aldrich 885519-03-9 (Isomer)98%Sign in for organizational pricing
Advanced ChemBlocks 885519-03-9 (Isomer)-Price on request
Oakwood Chemical 885519-03-9 (Isomer)-Price on request

Note: Some suppliers list the isomer 4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9). Researchers should verify the specific isomer required for their application.

Applications in Research and Drug Discovery

Indazole derivatives are crucial scaffolds in medicinal chemistry, known for a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Specifically, they are recognized as key intermediates in the synthesis of kinase inhibitors, which are vital in cancer therapy and cellular signaling research.[6][7] The halogenated nature of this compound allows for diverse chemical reactions, such as cross-coupling, to build more complex and potent bioactive molecules.

Conceptual Role as a Kinase Inhibitor

Many indazole-based compounds function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate proteins and thereby interrupting a signaling cascade that may be driving disease progression, such as tumor growth.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Target Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate CellResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellResponse Triggers Indazole 6-Bromo-4-chloro- 1H-indazole Derivative Indazole->Kinase Inhibits ATP Binding

Caption: Conceptual diagram of an indazole derivative inhibiting a kinase signaling pathway.

Synthesis and Analysis Protocols

Workflow for Multi-Step Indazole Synthesis

The synthesis of functionalized indazoles often involves a multi-step process, typically starting from a substituted aniline or benzaldehyde. A common route includes cyclization to form the indazole ring, followed by functional group manipulations like nitration and reduction to install desired substituents.

Caption: General experimental workflow for the synthesis of a 6-bromo-indazole derivative.

Experimental Protocol 1: Synthesis of 6-Bromo-1H-indazol-4-amine

This three-step protocol outlines the synthesis of a key indazole intermediate, demonstrating common reactions used in this chemical family.[8]

Step 1: Cyclization to form 6-Bromo-1H-indazole

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) with hydrazine hydrate (30 mL).

  • Heating: Stir the reaction mixture vigorously at 125°C for 3 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove excess hydrazine hydrate and yield the crude product, 6-bromo-1H-indazole.

Step 2: Nitration of 6-Bromo-1H-indazole

  • Dissolution: In a flask placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to 10 mL of concentrated sulfuric acid, stirring until fully dissolved.

  • Cooling: Cool the mixture to between 0-5°C.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise. It is critical to maintain the internal temperature below 10°C during this addition.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into an ice-water slurry (100 mL) to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with water until the filtrate is neutral, and dry under a vacuum to yield 6-bromo-4-nitro-1H-indazole.

Step 3: Reduction to 6-Bromo-1H-indazol-4-amine

  • Reaction Setup: In a round-bottom flask, create a suspension of 6-bromo-4-nitro-1H-indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in 50 mL of ethanol.

  • Acidification: Add 20 mL of concentrated hydrochloric acid and stir the mixture at room temperature.

  • Heating: Heat the reaction mixture to 60-70°C for 2-3 hours. Monitor the consumption of the starting material by TLC.

  • Neutralization: Cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 6-bromo-1H-indazol-4-amine.[8]

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of synthesized indazole compounds.[9] A reverse-phase method is typically employed.

ParameterCondition
Technique Reverse-Phase HPLC
Column C18 (Octadecyl-silica)
Mobile Phase A gradient or isocratic mixture of Methanol and Water
Detector UV-Vis (typically monitoring at 220-254 nm)
Purpose Purity assessment (commercial batches often >95-98%)

References

An In-depth Technical Guide to 6-Bromo-4-chloro-1H-indazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 6-Bromo-4-chloro-1H-indazole. Due to the limited availability of published research specifically on this compound, this guide also includes experimental protocols and discussions of signaling pathways for closely related indazole derivatives. This information is intended to serve as a valuable resource and a starting point for research and development activities.

Chemical and Physical Properties

This compound is a halogenated indazole derivative. The following table summarizes its key chemical and physical properties.[1]

PropertyValue
CAS Number 885518-99-0
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Off-white to yellow solid
Melting Point Not available
Boiling Point 364.1 ± 22.0 °C (Predicted)
LogP 2.9788 (Computed)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Topological Polar Surface Area (TPSA) 28.7 Ų

Safety and Handling

The following tables outline the available safety information for this compound and its isomers. It is crucial to handle this compound in a well-ventilated area and with appropriate personal protective equipment.

GHS Hazard Information (for related indazole compounds)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Handling and Storage
AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area. Wear protective clothing, gloves, and eye/face protection.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Fire-Fighting Measures
AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols (Exemplified by Related Indazole Derivatives)

Due to the scarcity of published experimental procedures specifically for this compound, this section provides detailed methodologies for the synthesis and biological evaluation of structurally related indazole compounds that are of significant interest in drug discovery. These protocols can serve as a foundation for developing procedures for the target compound.

General Synthesis of Substituted Indazoles

Indazole derivatives are often synthesized through cyclization reactions of appropriately substituted anilines or benzonitriles. The bromine and chlorine substituents on the benzene ring of this compound offer opportunities for further functionalization through cross-coupling reactions.

A general workflow for the synthesis of a substituted indazole is depicted below:

G start Starting Material (e.g., Substituted Aniline) step1 Functional Group Interconversion (e.g., Diazotization) start->step1 step2 Cyclization Reaction step1->step2 intermediate Indazole Core step2->intermediate step3 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->step3 final_product Functionalized Indazole Derivative step3->final_product

General Synthetic Workflow for Indazole Derivatives.
Protocol for Kinase Inhibition Assay

Many indazole derivatives have been identified as potent kinase inhibitors. The following is a representative protocol for a biochemical kinase inhibition assay.[2]

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., an indazole derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, kinase, and substrate in the assay buffer.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound step1 Dispense Compound and Kinase/Substrate into Assay Plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at Controlled Temperature step2->step3 step4 Stop Reaction and Add Detection Reagent step3->step4 end Read Signal and Calculate IC50 step4->end

Workflow for a Biochemical Kinase Inhibition Assay.

Signaling Pathways in Drug Development (Exemplified by Indazole-based Kinase Inhibitors)

Indazole derivatives are prominent scaffolds in the development of kinase inhibitors for cancer therapy.[3][4] These compounds often target key signaling pathways that are dysregulated in cancer cells, such as those involved in cell proliferation, survival, and angiogenesis.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Its aberrant activation is a common feature in many cancers.[5] Indazole-based compounds have been developed as inhibitors of PI3K.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Indazole Indazole-based PI3K Inhibitor Indazole->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR Pathway by Indazole Derivatives.
The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole-based compounds are potent VEGFR inhibitors.[3]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) VEGFR->Downstream Activation Angiogenesis Angiogenesis Tumor Growth Downstream->Angiogenesis Promotion Indazole Indazole-based VEGFR Inhibitor Indazole->VEGFR Inhibition

Inhibition of the VEGFR Signaling Pathway by Indazole Derivatives.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific biological data for this compound is limited, the broader class of indazole derivatives has demonstrated significant potential, particularly as kinase inhibitors. The information and protocols provided in this guide, drawn from closely related analogues, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives. As with any chemical substance, it is imperative to adhere to strict safety protocols during handling and experimentation.

References

Methodological & Application

Synthesis of 6-Bromo-4-chloro-1H-indazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromo-4-chloro-1H-indazole and its derivatives. These compounds are of significant interest in medicinal chemistry, serving as versatile building blocks for the development of novel therapeutic agents, particularly kinase inhibitors.[1] The strategic placement of bromine and chlorine atoms on the indazole scaffold allows for selective functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.[2]

Introduction

The indazole core is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural similarity to the purine ring of ATP. This allows indazole-based compounds to act as competitive inhibitors at the ATP-binding sites of kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer. Consequently, indazole derivatives have been successfully developed into targeted therapies.[3][4]

The this compound scaffold offers two distinct halogen atoms that can be selectively modified through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This provides a powerful tool for creating diverse chemical libraries to screen for biological activity against various targets.[2]

Data Presentation

The following table summarizes the key quantitative data for a representative multi-step synthesis of a this compound derivative. The yields are indicative and may vary based on specific reaction conditions and substrate modifications.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Chlorination2-FluoroanilineN-Chlorosuccinimide (NCS)AcetonitrileRT2-4~90
2Bromination4-Chloro-2-fluoroanilineN-Bromosuccinimide (NBS)AcetonitrileRT2-4~90
3Diazotization & Formylation2-Bromo-4-chloro-6-fluoroanilineSodium nitrite, FormaldoximeAqueous acid0 - RT1-2~45
4Cyclization2-Bromo-4-chloro-6-fluorobenzaldehydeHydrazine hydrate (80%)Ethanol1253~90

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound derivatives.

Protocol 1: Multi-step Synthesis of 4-Bromo-6-chloro-1H-indazole

This protocol outlines the synthesis starting from 2-fluoroaniline.[2]

Step 1: Chlorination of 2-Fluoroaniline

  • In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in acetonitrile.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-fluoroaniline.

Step 2: Bromination of 4-Chloro-2-fluoroaniline

  • Dissolve the 4-chloro-2-fluoroaniline (1.0 eq) from the previous step in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and stir the mixture at room temperature for 2-4 hours.

  • Follow the work-up procedure described in Step 1 to obtain 2-bromo-4-chloro-6-fluoroaniline.[2]

Step 3: Diazotization and Formylation

  • Prepare a solution of 2-bromo-4-chloro-6-fluoroaniline (1.0 eq) in aqueous hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of formaldoxime and add it to the diazonium salt solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product, 2-bromo-4-chloro-6-fluorobenzaldehyde, with a suitable organic solvent.

Step 4: Cyclization to form 4-Bromo-6-chloro-1H-indazole

  • To a round-bottom flask, add 2-bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) and an 80% solution of hydrazine hydrate (excess).[2]

  • Heat the reaction mixture at 125 °C for 3 hours.[5]

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-6-chloro-1H-indazole.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow for this compound derivatives.

G cluster_0 Synthesis of this compound A 2-Fluoroaniline B Chlorination (NCS) A->B C 4-Chloro-2-fluoroaniline B->C D Bromination (NBS) C->D E 2-Bromo-4-chloro-6-fluoroaniline D->E F Diazotization & Formylation E->F G 2-Bromo-4-chloro-6-fluorobenzaldehyde F->G H Cyclization (Hydrazine) G->H I This compound H->I

Synthetic Workflow for this compound
Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of various protein kinases, including the AXL receptor tyrosine kinase. AXL is implicated in cancer progression, metastasis, and drug resistance.[6] The following diagram illustrates a simplified AXL signaling pathway that can be targeted by such inhibitors.

G cluster_pathway AXL Signaling Pathway in Cancer Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Activation PI3K PI3K AXL->PI3K Phosphorylation Inhibitor 6-Bromo-4-chloro- 1H-indazole Derivative Inhibitor->AXL Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Metastasis Metastasis & Drug Resistance mTOR->Metastasis

Inhibition of AXL Signaling by an Indazole Derivative

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction of 6-bromo-4-chloro-1H-indazole with various arylboronic acids. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential as therapeutic agents, particularly as kinase inhibitors.[1][2] This protocol focuses on the selective functionalization at the C6-position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond. The resulting 6-aryl-4-chloro-1H-indazole derivatives are valuable intermediates for the synthesis of biologically active molecules targeting signaling pathways implicated in cancer and other diseases.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids make it an invaluable tool in drug discovery and development. The functionalization of the indazole core is of particular interest, as many indazole-containing compounds have been identified as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways.[1][2]

The target substrate, this compound, possesses two potential sites for cross-coupling. Based on the relative bond dissociation energies (C-Br < C-Cl), the oxidative addition of the palladium catalyst is expected to occur preferentially at the more labile carbon-bromine bond, enabling selective arylation at the 6-position. This application note provides a generalized protocol for this selective transformation and discusses the relevance of the resulting products in the context of kinase inhibitor discovery.

Data Presentation: Reaction Parameters and Conditions

Successful Suzuki-Miyaura coupling is dependent on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions for the coupling of bromo-indazoles with arylboronic acids, which can be adapted for this compound.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ is often highly effective for heteroaryl couplings.[3]
Ligand dppf or PPh₃ (typically part of the pre-catalyst)The choice of ligand can influence reaction efficiency.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)An inorganic base is required to activate the boronic acid.
Solvent 1,4-Dioxane/H₂O, DME/H₂O, or Toluene/H₂O (typically 4:1 to 10:1 ratio)A mixture of an organic solvent and water is commonly used.
Boronic Acid Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equivalents)A slight excess of the boronic acid is used to drive the reaction to completion.
Temperature 80-110 °CThe optimal temperature will depend on the specific substrates and solvent system.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a substrate concentration of ~0.1 M).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-4-chloro-1H-indazole.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (this compound) ArylHalide->OxAdd BoronicAcid R2-B(OR)2 (Arylboronic Acid) Boronate [R2-B(OR)2(Base)]- BoronicAcid->Boronate + Base Base Base Boronate->Transmetalation Experimental_Workflow Start Start Combine Combine Reactants: This compound, Arylboronic acid, Base Start->Combine Inert Establish Inert Atmosphere (N2 or Ar) Combine->Inert AddCatalyst Add Pd Catalyst Inert->AddCatalyst AddSolvent Add Degassed Solvent AddCatalyst->AddSolvent Heat Heat Reaction Mixture (90-100 °C) AddSolvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup (EtOAc/H2O) Monitor->Workup Reaction Complete Extract Extraction and Drying Workup->Extract Concentrate Concentrate in vacuo Extract->Concentrate Purify Purification (Flash Chromatography) Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End: Pure 6-aryl-4-chloro-1H-indazole Characterize->End PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Inhibitor 6-aryl-4-chloro-1H-indazole Derivative (Potential Inhibitor) Inhibitor->Akt Inhibition CellResponse Cellular Responses (Proliferation, Survival, etc.) Downstream->CellResponse

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the Buchwald-Hartwig amination of 6-bromo-4-chloro-1H-indazole. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the ability to selectively introduce amine functionalities is crucial for the development of novel therapeutic agents.[1]

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds between aryl halides or pseudohalides and amines.[2][3] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields.[1][3] For pharmaceutical and agrochemical industries, the synthesis of aromatic amines is of fundamental importance, making this reaction particularly valuable.[4]

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2][3]

Application to this compound

The Buchwald-Hartwig amination of this compound presents a unique challenge due to the presence of two different halogen substituents and an unprotected N-H group on the indazole ring. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the trend I > Br > OTf > Cl. This suggests that selective amination at the more reactive 6-bromo position should be achievable under carefully controlled conditions. The presence of the unprotected N-H group can sometimes interfere with the catalytic cycle, but numerous protocols have been developed for the amination of N-H containing heterocycles.[5][6][7][8]

Key Considerations for Optimization:
  • Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), are often employed to facilitate the catalytic cycle.[5][6][7][8] N-heterocyclic carbene (NHC) ligands have also proven effective.[9][10]

  • Base: A variety of bases can be used, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.[11][12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.[2]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (typically 80-110 °C), depending on the reactivity of the substrates and the catalyst system employed.[9][12]

Tabulated Reaction Parameters

The following tables summarize common starting conditions for the Buchwald-Hartwig amination of aryl halides, which can be adapted for this compound.

Table 1: Recommended Catalyst Systems for Aryl Halide Amination

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)A versatile and highly active system for a broad range of substrates.
Pd(OAc)₂RuPhos1-2 (Pd), 2-4 (Ligand)Often effective for challenging substrates, including heterocycles.
[Pd(allyl)Cl]₂BrettPhos1-2 (Pd), 2-4 (Ligand)Known for its high activity at lower temperatures.
Pd-PEPPSI™-IPrNone2-5An air- and moisture-stable precatalyst with a built-in NHC ligand.[9]
XPhos Pd G3None1-3A highly active and stable precatalyst.

Table 2: Common Bases and Solvents for Buchwald-Hartwig Amination

BaseSolventTypical ConcentrationNotes
NaOtBuToluene, Dioxane1.2-2.0 equiv.A strong, commonly used base. Can be sensitive to functional groups.
LHMDSTHF1.5-2.2 equiv.A strong, non-nucleophilic base often used for N-H containing heterocycles.[5][6]
Cs₂CO₃Dioxane, Toluene1.5-2.5 equiv.A milder base, often suitable for sensitive substrates.
K₃PO₄Toluene, Dioxane2.0-3.0 equiv.A mild base that can be effective with certain catalyst systems.[7]
DBUDMF, Toluene1.5-2.0 equiv.A soluble, organic base that can lead to homogeneous reaction mixtures.[11]

Visualized Experimental Workflow and Catalytic Cycle

G General Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrates, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas add_amine Add Amine degas->add_amine heat Heat to Desired Temperature add_amine->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ pd2_complex->amine_complex Amine Coordination (+ HNR'R'') pd_amido Ar-Pd(II)(NR'R'')L₂ pd_amido->pd0 Reductive Elimination (+ Ar-NR'R'') amine_complex->pd_amido Deprotonation (+ Base, - Base-H⁺X⁻)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Selective Amination of this compound

Disclaimer: The following protocol is a general starting point and may require optimization for specific amines and desired outcomes. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Amine of choice (1.2-1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (to a concentration of approximately 0.1 M with respect to the indazole). If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (a starting temperature of 80-100 °C is recommended). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-amino-4-chloro-1H-indazole derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

This generalized protocol provides a robust starting point for the selective amination of this compound. Researchers should consider screening different combinations of ligands, bases, and solvents to optimize the reaction for their specific amine coupling partner.

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, offers a direct and efficient method for the introduction of alkynyl moieties onto the indazole core. This modification can significantly impact the biological activity of the parent molecule by introducing rigidity and extending the conjugated system.

This document provides detailed application notes and a representative protocol for the Sonogashira coupling reaction with 6-Bromo-4-chloro-1H-indazole. A key aspect of this reaction is the chemoselective activation of the C-Br bond over the less reactive C-Cl bond, allowing for regioselective functionalization. The resulting 6-alkynyl-4-chloro-1H-indazoles are valuable intermediates for the synthesis of complex molecules in drug discovery programs.

Chemoselectivity: C-Br vs. C-Cl Bond Activation

In dihalogenated aromatic systems, the selective functionalization of one halogen over another is a crucial synthetic challenge. In the case of this compound, the Sonogashira coupling can be performed with high selectivity at the C-Br bond. This is due to the greater reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the palladium catalytic cycle. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. By carefully selecting the catalyst, ligands, and reaction conditions, the preferential coupling at the C-6 position can be achieved, leaving the C-4 chloro substituent intact for potential subsequent transformations.

Applications in Drug Discovery

Indazole derivatives are known to act as inhibitors of various protein kinases, which are key targets in oncology and inflammation research. The introduction of an alkynyl group at the C-6 position of the indazole ring can influence the binding affinity and selectivity of these compounds for their target kinases. The alkyne moiety can act as a rigid linker to explore different regions of the kinase active site or can be further functionalized to introduce additional pharmacophoric features.

Derivatives of 6-alkynyl-4-chloro-1H-indazole are being investigated as potential inhibitors of enzymes such as tyrosine kinases, cyclin-dependent kinases (CDKs), and poly(ADP-ribose) polymerase (PARP). These enzymes are implicated in various signaling pathways that control cell proliferation, survival, and DNA repair. Dysregulation of these pathways is a hallmark of cancer, making inhibitors of these enzymes attractive therapeutic agents.

Representative Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a representative procedure based on established methods for Sonogashira couplings of similar aryl bromides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific alkynes and for scaling up the reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.06 eq).

  • Add the anhydrous solvent (e.g., THF or DMF).

  • Add the base (e.g., TEA, 3.0 eq) followed by the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-alkynyl-4-chloro-1H-indazole.

Data Presentation: Representative Sonogashira Coupling Reactions of Bromo-Indazoles

EntryBromo-Indazole DerivativeAlkyneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF601285
25-Bromo-1H-indazole1-HeptynePd(OAc)₂ / XPhosK₂CO₃Dioxane1001692
37-Bromo-1H-indazoleEthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPADMF80878
46-Bromo-1-methyl-1H-indazole3-EthynylpyridinePdCl₂(dppf) / CuICs₂CO₃Acetonitrile802475

Note: The data in this table is representative and compiled from various sources on Sonogashira couplings of bromo-indazoles. Actual yields for the coupling of this compound may vary.

Visualizations

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - this compound - Pd Catalyst - CuI B Add Solvent and Base C Add Terminal Alkyne D Stir and Heat (Monitor by TLC/LC-MS) C->D Inert Atmosphere E Quench with Water D->E Reaction Complete F Extract with Organic Solvent G Wash and Dry H Concentrate I Column Chromatography H->I Crude Product J Final Product: 6-Alkynyl-4-chloro-1H-indazole I->J Purified Product Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation BlockedKinase Inactive Kinase Kinase->BlockedKinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->Kinase Binds to ATP-binding site BlockedDownstream Blocked Signaling BlockedKinase->BlockedDownstream Inhibition

Application Notes and Protocols for the Use of 6-Bromo-4-chloro-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] Among the variously substituted indazoles, 6-bromo-4-chloro-1H-indazole presents a unique starting point for the synthesis of novel kinase inhibitors. The strategic placement of halogen atoms at the C4 and C6 positions offers multiple opportunities for synthetic diversification through cross-coupling reactions, enabling the exploration of different regions of the kinase ATP-binding pocket to enhance potency and selectivity.

While literature specifically detailing the use of this compound in kinase inhibitor synthesis is limited, extensive research on closely related 6-bromo-1H-indazole derivatives provides a robust framework for its application. This document offers detailed application notes and protocols based on established methodologies for analogous compounds, providing a valuable resource for researchers aiming to leverage this compound in their drug discovery programs. The primary kinase targets for indazole-based inhibitors include Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and AXL receptor tyrosine kinase.[1][2][3][4]

Data Presentation: Biological Activity of Related Indazole-Based Kinase Inhibitors

The following tables summarize the biological activity of various kinase inhibitors derived from the 6-bromo-1H-indazole scaffold. This data serves as a benchmark for gauging the potential efficacy of novel compounds synthesized from this compound.

Table 1: Biochemical Potency of Selected Indazole-Based Kinase Inhibitors

Compound/Drug NameTarget KinaseIC50 (nM)Reference(s)
AxitinibVEGFR20.2[1]
AxitinibPLK46.5[1]
PazopanibVEGFR210[1]
CFI-400945PLK42.8[5]
Compound C05PLK4< 0.1[6][7]
Compound K22PLK40.1[8]
Derivative W4VEGFR-2<30[9][10]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Cellular Antiproliferative Activity of Selected Indazole-Based Kinase Inhibitors

Compound NameCell LineCancer TypeIC50 (µM)Reference(s)
Compound C05IMR-32Neuroblastoma0.948[6][7]
Compound C05MCF-7Breast Cancer0.979[6][7]
Compound C05H460Non-small cell lung cancer1.679[6][7]
Compound K22MCF-7Breast Cancer1.3[8]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The following protocols describe key synthetic transformations applicable to this compound for the elaboration into potential kinase inhibitors. These are based on established procedures for analogous 6-bromo-1H-indazole derivatives.

Protocol 1: Iodination of the Indazole Core at C3

This protocol describes the regioselective iodination of the indazole ring at the C3 position, a common step to introduce a handle for further cross-coupling reactions.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve this compound (1.0 equivalent) in DMF.

  • Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.[1]

  • Stir the mixture at room temperature for 4-5 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.[1]

  • Add saturated aqueous ammonium chloride.[1]

  • Filter the resulting precipitate.[1]

  • Wash the precipitate with water and dry under vacuum to yield 6-bromo-4-chloro-3-iodo-1H-indazole.[1]

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the Suzuki coupling of a halogenated indazole with a boronic acid or ester, a versatile method for introducing aryl or heteroaryl substituents.

Materials:

  • This compound derivative (e.g., the product from Protocol 1)

  • Aryl- or heteroaryl-boronic acid/ester (1.2 equivalents)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel, add the this compound derivative (1.0 mmol), the arylboronic acid/ester (1.2 mmol), and potassium carbonate (2.0 mmol).[11]

  • Add the palladium catalyst (0.05 mmol).[11]

  • Evacuate and backfill the vessel with an inert gas three times.[11]

  • Add the degassed solvent mixture (10 mL).[11]

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase buffer

  • ATP

  • Substrate (peptide or protein)

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the test compound, the target kinase, and the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase activity relative to a DMSO control and plot against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Kinase_Inhibitor_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Profiling cluster_optimization Lead Optimization Start 6-Bromo-4-chloro- 1H-indazole Reaction1 Functionalization (e.g., Iodination) Start->Reaction1 Reaction2 Cross-Coupling (e.g., Suzuki) Reaction1->Reaction2 Library Compound Library Reaction2->Library Purification Purification & Characterization Library->Purification Biochemical Biochemical Assay (IC50 Determination) Purification->Biochemical Cellular Cell-based Assays (Proliferation) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Compound ADME->Lead PLK4_Signaling_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole promotes Aneuploidy Aneuploidy PLK4->Aneuploidy dysregulation leads to Mitosis Mitotic Progression Centriole->Mitosis enables CellDeath Cell Death Mitosis->CellDeath errors lead to Aneuploidy->CellDeath Inhibitor 6-Bromo-4-chloro- 1H-indazole Derivative Inhibitor->PLK4 inhibits VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds & activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Inhibitor 6-Bromo-4-chloro- 1H-indazole Derivative Inhibitor->VEGFR inhibits AXL_Signaling_Pathway GAS6 GAS6 AXL AXL GAS6->AXL binds & activates PI3K PI3K AXL->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival DrugResistance Drug Resistance CellSurvival->DrugResistance Inhibitor 6-Bromo-4-chloro- 1H-indazole Derivative Inhibitor->AXL inhibits

References

Application Notes and Protocols: 6-Bromo-4-chloro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloro-1H-indazole is a halogenated heterocyclic compound that serves as a valuable fragment in drug discovery, particularly for the development of kinase inhibitors. Its structural features, including the indazole core, which can mimic the purine ring of ATP, and the strategically placed halogen atoms, make it an attractive starting point for fragment-based lead discovery (FBLD). The bromine and chlorine substituents provide vectors for synthetic elaboration, allowing for the optimization of potency and selectivity against various biological targets. This document provides an overview of the application of this compound as a fragment, with a focus on its potential role in the development of AXL kinase inhibitors, and includes detailed protocols for its use in fragment screening campaigns.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its application in fragment-based screening, influencing its solubility, binding characteristics, and synthetic tractability.

PropertyValueReference
CAS Number 885518-99-0[1][2]
Molecular Formula C₇H₄BrClN₂[2]
Molecular Weight 231.48 g/mol [2]
Appearance Off-white to yellow solid[3]
Melting Point 219-221 °C[3]
XLogP3 2.9[2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Storage Conditions Inert atmosphere, 2-8°C[4]

Application in Drug Discovery: AXL Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors.[5] Fragment-based lead discovery campaigns have successfully identified indazole derivatives as starting points for potent inhibitors.[6] A notable example is the discovery of indazole-based inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[6][7]

In a fragment-based screen to identify AXL kinase inhibitors, an indazole fragment was identified as a hit.[6][7] While the exact structure of the initial hit is not specified in the abstract, the subsequent optimization efforts focused on the indazole scaffold highlight its importance. The this compound fragment possesses the key features of this scaffold and is a plausible starting point for such a discovery program. The bromine and chlorine atoms offer distinct reactivity for follow-up chemistry, such as palladium-catalyzed cross-coupling reactions, to explore the surrounding chemical space and improve binding affinity.[3]

Signaling Pathway of AXL Kinase

AXL kinase activation, typically through its ligand Gas6, triggers downstream signaling cascades, including the PI3K-AKT and RAS-MEK-ERK pathways, which promote cell proliferation, survival, and migration.[8] Inhibitors developed from fragments like this compound aim to block the ATP-binding site of AXL, thereby inhibiting these oncogenic signals.

AXL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromo-4-chloro- 1H-indazole Derivative Inhibitor->AXL

Caption: Simplified AXL signaling pathway and the inhibitory action of indazole-based compounds.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and its application in fragment screening using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Synthesis of this compound

This protocol describes a potential synthetic route to this compound based on literature procedures for similar halogenated indazoles.[3]

Synthesis_Workflow Start 2-Fluoro-4-chloroaniline Step1 Bromination (NBS) Start->Step1 Intermediate1 2-Bromo-6-fluoro-4-chloroaniline Step1->Intermediate1 Step2 Diazotization & Formylation Intermediate1->Step2 Intermediate2 2-Bromo-6-fluoro-4-chlorobenzaldehyde Step2->Intermediate2 Step3 Cyclization (Hydrazine Hydrate) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Fluoro-4-chloroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium nitrite

  • Hydrochloric acid

  • Formaldoxime solution

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Bromination: Dissolve 2-fluoro-4-chloroaniline in acetonitrile. Cool the solution to 0°C and add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate, and extract the product with a suitable organic solvent. Purify the crude product to obtain 2-bromo-6-fluoro-4-chloroaniline.

  • Diazotization and Formylation: Suspend 2-bromo-6-fluoro-4-chloroaniline in a mixture of hydrochloric acid and water. Cool the suspension to 0-5°C and add a solution of sodium nitrite in water dropwise. Stir the resulting diazonium salt solution at low temperature. In a separate flask, prepare a solution of formaldoxime. Add the diazonium salt solution to the formaldoxime solution and stir at room temperature. Extract the product, 2-bromo-6-fluoro-4-chlorobenzaldehyde, and purify.

  • Cyclization: To a solution of 2-bromo-6-fluoro-4-chlorobenzaldehyde in ethanol, add hydrazine hydrate (80% solution). Reflux the reaction mixture until the starting material is consumed (monitored by TLC). Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product, this compound, can be purified by recrystallization.

Fragment Screening by Protein-Observed NMR Spectroscopy

This protocol outlines a general procedure for screening this compound against a target protein using 2D ¹H-¹⁵N HSQC NMR experiments.

NMR_Screening_Workflow Start Prepare ¹⁵N-labeled Protein Sample Step1 Acquire Reference ¹H-¹⁵N HSQC Spectrum Start->Step1 Step2 Add this compound to Protein Sample Step1->Step2 Step3 Acquire ¹H-¹⁵N HSQC Spectrum of Protein-Fragment Mixture Step2->Step3 Step4 Compare Spectra & Identify Chemical Shift Perturbations Step3->Step4 Result Binding Hit Identified Step4->Result CSPs Observed NoHit No Significant Changes (No Binding) Step4->NoHit No CSPs

Caption: Workflow for fragment screening using protein-observed NMR spectroscopy.

Materials:

  • ¹⁵N-isotopically labeled target protein (e.g., AXL kinase domain) in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, in 90% H₂O/10% D₂O)

  • Stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Protein Sample Preparation: Prepare a sample of the ¹⁵N-labeled target protein at a concentration of 50-100 µM in the NMR buffer.

  • Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to achieve a final fragment concentration of 100-500 µM. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

  • Screening Spectrum: Record a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and screening spectra. Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) or line broadening of the signals from the amino acid residues at the binding site.

  • Hit Validation: For identified hits, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment to determine the dissociation constant (Kd).

Fragment Screening by X-ray Crystallography

This protocol describes a general method for identifying the binding of this compound to a target protein by co-crystallization or soaking.

Materials:

  • Purified target protein at a high concentration (e.g., 5-10 mg/mL)

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction facility

Procedure:

  • Crystal Growth:

    • Co-crystallization: Add this compound (typically at 1-10 mM) to the purified protein solution before setting up crystallization trials.

    • Soaking: Grow crystals of the apo-protein first. Prepare a soaking solution containing the crystallization condition supplemented with this compound (1-10 mM). Transfer the apo-crystals to the soaking solution for a period ranging from minutes to hours.

  • Crystal Harvesting and Cryo-cooling: Transfer the crystals (either co-crystals or soaked crystals) to a cryoprotectant solution before flash-cooling them in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model. Analyze the resulting electron density maps for evidence of the bound fragment. The presence of a clear and unambiguous electron density corresponding to this compound confirms binding and reveals its binding mode.

Quantitative Data Summary

The following table presents hypothetical binding data for this compound against AXL kinase, which would be the expected outcome of a successful fragment screening campaign.

FragmentTargetMethodBinding Affinity (Kd)Ligand Efficiency (LE)
This compoundAXL KinaseNMR Titration250 µM0.35
This compoundAXL KinaseSurface Plasmon Resonance300 µM0.34

Note: The data in this table is hypothetical and for illustrative purposes. Ligand efficiency (LE) is calculated as LE = -1.4 * (log Kd) / heavy_atom_count.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is harmful if swallowed and may cause skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromo-4-chloro-1H-indazole. This versatile building block is of significant interest in medicinal chemistry, and its selective functionalization is crucial for the synthesis of novel therapeutic agents. The presence of two distinct halogen atoms—bromine and chlorine—at the C6 and C4 positions respectively, presents a unique opportunity for selective, sequential, or dual modifications, enabling the synthesis of a diverse array of complex indazole derivatives.

Introduction to Cross-Coupling on this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For this compound, the primary challenge and opportunity lies in the regioselective functionalization of the C-Br versus the C-Cl bond. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This difference in reactivity can be exploited to achieve selective coupling at the C6 position.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Regioselectivity Considerations

The selective cross-coupling of dihalogenated heterocycles can be influenced by several factors, including the nature of the palladium catalyst (specifically the ligand), the base, and the solvent.[2][3] For this compound, it is anticipated that most standard palladium catalysts will favor oxidative addition at the more labile C-Br bond, allowing for selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent transformations. Achieving selective coupling at the C4 position in the presence of the C6-bromo substituent is more challenging and would likely require specialized catalytic systems, potentially employing ligands that favor the stronger C-Cl bond activation.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[4] For this compound, this reaction can be employed to introduce a variety of aryl, heteroaryl, or vinyl substituents at the C6 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)9012High
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O (9:1)1008High
33-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄2-MeTHF8016Moderate to High
4Thiophene-2-boronic acidPdCl₂(dppf) (5)-K₂CO₃DME802Good

Note: Yields are estimated based on similar reactions with bromoindazoles and are expected to be high for the selective C6 coupling.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial, combine this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst and, if applicable, the ligand.

  • Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines.[7][8] This reaction is crucial for the introduction of primary and secondary amines at the C6 position of the indazole core.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012High
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11018High
3BenzylaminePdCl₂(dppf) (5)-K₃PO₄t-BuOH9024Moderate to High
4IndolePd(OAc)₂ (5)SIPr·HCl (10)NaOH1,4-Dioxane10016Good

Note: Yields are estimated based on amination reactions of similar bromo-heterocycles.[9]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand (if separate), and base to a flame-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv) dissolved in the appropriate solvent.

  • Reaction: Seal the vessel and heat the mixture to the specified temperature with vigorous stirring for the designated time. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.

Sonogashira Coupling of this compound

The Sonogashira coupling is a reliable method for the synthesis of alkynes from aryl halides.[10][11] This reaction allows for the introduction of various alkyne moieties at the C6 position of the indazole ring.

Table 3: Representative Conditions for Sonogashira Coupling of this compound
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606High
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMFRT12High
31-HeptynePdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile808Good
4Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₃N/DMF (2:1)-7048Good

Note: Yields are estimated based on Sonogashira couplings of similar bromo-heterocycles.[12][13]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a solution of this compound (1.0 equiv) in the chosen solvent, add the terminal alkyne (1.2-2.0 equiv) and the amine base.

  • Degassing: Degas the mixture with a stream of argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst and the copper(I) co-catalyst under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizing the Synthetic Pathways

General Palladium-Catalyzed Cross-Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product SM This compound + Coupling Partner P1 Reaction Setup & Degassing SM->P1 Combine RC Palladium Catalyst Ligand Base Solvent Heat P2 Catalyst Addition & Heating RC->P2 Add P1->P2 P3 Work-up & Extraction P2->P3 P4 Purification P3->P4 FP 6-Substituted-4-chloro-1H-indazole P4->FP Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n(Br) Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)L_n(R) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product 6-R-4-chloro- 1H-indazole TM_complex->Product ArBr 6-Bromo-4-chloro- 1H-indazole ArBr->OA_complex Boronic R-B(OR)₂ Boronic->OA_complex Base Base Base->Boronic Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n(Br) Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)L_n(HNR'R'')]⁺ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)L_n(NR'R'') Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product 6-(NR'R'')-4-chloro- 1H-indazole Amido_complex->Product ArBr 6-Bromo-4-chloro- 1H-indazole ArBr->OA_complex Amine HNR'R'' Amine->OA_complex Base Base Base->Amine_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n(Br) Pd0->OA_complex Oxidative Addition Alkynyl_Pd Ar-Pd(II)L_n(C≡CR) OA_complex->Alkynyl_Pd Transmetalation Alkynyl_Pd->Pd0 Reductive Elimination Product 6-(C≡CR)-4-chloro- 1H-indazole Alkynyl_Pd->Product CuBr Cu(I)Br Cu_alkynyl Cu(I)C≡CR CuBr->Cu_alkynyl Deprotonation Cu_alkynyl->OA_complex ArBr 6-Bromo-4-chloro- 1H-indazole ArBr->OA_complex Alkyne H-C≡CR Alkyne->CuBr Base Base Base->Alkyne

References

Application Notes and Protocols for N-alkylation of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 6-bromo-4-chloro-1H-indazole, a critical process in the synthesis of various pharmacologically active molecules. The regioselectivity of the alkylation, yielding either N1- or N2-substituted indazoles, is highly dependent on the chosen reaction conditions. This guide outlines methods to selectively achieve N1-alkylation, favor N2-alkylation, and protocols that typically result in a mixture of regioisomers.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes various conditions for the N-alkylation of substituted indazoles, providing a comparative overview of reagents, solvents, and their impact on regioselectivity and yield. These examples, derived from closely related indazole substrates, serve as a strong predictive basis for the behavior of this compound.

Indazole SubstrateAlkylating AgentBase / ReagentsSolventTemp (°C)N1:N2 RatioYield (%)
6-bromo-1H-indazoleMethyl iodideSodium Hydride (NaH)THF0 to RTN1 favoredNot specified
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCesium Carbonate (Cs₂CO₃)DMF90>99 : 1>90
3-COMe-1H-indazolen-pentyl bromideSodium Hydride (NaH)THFRT to 50>99 : 189[1]
1H-indazole-3-carbonitrileIsobutyl BromideSodium Hydride (NaH)THF50>95 : 585[1]
Methyl 1H-indazole-3-carboxylaten-pentanolPPh₃, DIAD (Mitsunobu)THF0 to RT1 : 2.558 (N2), 20 (N1)[1][2]
7-NO₂-1H-indazolen-pentyl bromideSodium Hydride (NaH)THFRT to 504 : 9688[1]
5-bromo-3-CO₂Me-1H-indazoleMethyl iodidePotassium Carbonate (K₂CO₃)DMFNot Specified53 : 4784 (combined)[1]
6-fluoro-1H-indazole4-methoxybenzyl chloridePotassium Carbonate (K₂CO₃)DMFNot Specified~1 : 151.6 (combined)[1]

Experimental Protocols

The following are detailed methodologies for achieving selective N1-alkylation, N2-alkylation, and a non-selective alkylation of this compound. These protocols are adapted from established procedures for structurally similar indazoles.[3][4]

Protocol 1: Selective N1-Alkylation using Sodium Hydride

This protocol is optimized for achieving high regioselectivity for the N1 position. The use of a strong, non-coordinating base in a non-polar aprotic solvent generally favors the thermodynamically more stable N1-alkylated product.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating agent (e.g., alkyl halide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[1]

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: N2-Alkylation via Mitsunobu Reaction

Achieving selectivity for the N2 position often requires conditions that favor kinetic control. The Mitsunobu reaction is a well-established method that frequently shows a preference for the N2-alkylation of indazoles.[1][6]

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (corresponding to the desired alkyl group, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction mixture to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • The crude residue, which will contain the desired product and triphenylphosphine oxide, can be directly purified by flash column chromatography on silica gel to separate the N1 and N2 isomers and other byproducts.

Protocol 3: Non-Selective Alkylation (Mixed Isomers)

The use of weaker bases in polar aprotic solvents often leads to a mixture of N1 and N2 alkylated products. This method is synthetically straightforward if the resulting regioisomers can be easily separated.[1]

Materials:

  • This compound (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous DMF in a round-bottom flask.

  • Add the alkyl halide (1.1 equiv) to the suspension.

  • Stir the mixture at room temperature overnight, or heat as required (e.g., 60-80 °C) to ensure the consumption of the starting material, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Separate the N1 and N2 regioisomers using flash column chromatography.

Mandatory Visualization

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products indazole This compound reaction_vessel Reaction in Anhydrous Solvent indazole->reaction_vessel alkylating_agent Alkylating Agent (R-X or R-OH) alkylating_agent->reaction_vessel reagents Base / Reagents reagents->reaction_vessel quench Quench Reaction reaction_vessel->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify Crude Product N1_product N1-alkylated Indazole purify->N1_product Separation N2_product N2-alkylated Indazole purify->N2_product Separation

Caption: General experimental workflow for N-alkylation.

References

Functionalization of the Indazole Core of 6-Bromo-4-chloro-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the 6-Bromo-4-chloro-1H-indazole core. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. The presence of two distinct halogen atoms at the C4 and C6 positions, along with the reactive N-H group of the indazole ring, offers multiple avenues for selective modification, enabling the exploration of structure-activity relationships (SAR).

Overview of Functionalization Strategies

The functionalization of this compound can be broadly categorized into three main types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are pivotal for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the halogenated positions. The differential reactivity of the C-Br and C-Cl bonds often allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed couplings.

  • N-Functionalization: The nitrogen atoms of the indazole ring can be alkylated or arylated to introduce a variety of substituents, which can significantly impact the biological activity and physicochemical properties of the resulting compounds.

  • C-H Functionalization: Direct activation and functionalization of C-H bonds on the indazole core is an emerging area that offers novel pathways for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound core. The primary reactions employed are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the halo-indazole with an organoboron reagent. This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl groups.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C6

This protocol is adapted from procedures for similar bromo-substituted indazoles.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the mixture.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Bromo-Indazoles

Indazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80-100N/AHigh[1]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[1]
Bromo-indazole carboxamideArylboronic acidsPdCl₂(dppf)·DCM (5)K₂CO₃1,4-dioxane/water10012up to 87[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination at C6

This protocol is based on general procedures for the amination of bromo-indazoles.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or LiHMDS, 1.4-2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1 equivalent), the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Bromo-Indazoles

Indazole SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-, 5-, or 6-bromo-indazolesAromatic and aliphatic secondary aminesRuPhos based catalystLiHMDSTHFN/AGood[3]
4-bromobenzonitrileBenzamideXantphos/Pd₂(dba)₃DBUDMFN/A83
Aryl bromidesAmides[Pd(cinnamyl)Cl]₂/XantphosDBUTolueneN/Aup to 85[4]
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indazoles.

Experimental Protocol: General Procedure for Selective Sonogashira Coupling at C6

This protocol is adapted from standard Sonogashira coupling procedures.[5]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a reaction flask.

  • Degas the solution by bubbling with an inert gas.

  • Add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne under an inert atmosphere.

  • Stir the reaction mixture at room temperature to 60 °C for 2-18 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling of Bromo-Heterocycles

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Electron-withdrawing group-substituted aryl bromidesVarious alkynes[DTBNpP]Pd(crotyl)ClTMPDMSOrt65-92[5]
4-bromo-1H-indoleVarious alkynes[DTBNpP]Pd(crotyl)ClTMPDMSO6087[5]

N-Functionalization of the Indazole Core

The N-H group of the indazole can be readily functionalized through alkylation or arylation. A key challenge in this process is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position.

N-Alkylation

The choice of base and solvent is crucial for directing the alkylation to the desired nitrogen.

Experimental Protocol: Regioselective N1-Alkylation

This protocol is optimized for selective alkylation at the N1 position.[6][7]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, 1.1 equivalents)

  • Strong base (e.g., Sodium hydride (NaH), 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a stirred suspension of NaH in the anhydrous solvent under an inert atmosphere at 0 °C, add a solution of this compound (1 equivalent) dropwise.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for N-Alkylation of Indazoles

Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioYield (%)Reference
Substituted 1H-indazolesn-pentyl bromideNaHTHF0 to 50>99:189[8][9]
5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFrt38:4684 (combined)[8]
Substituted 1H-indazolesPrimary alkyl halidesNaHTHFrtHigh N1 selectivity>99[6][7]
N-Arylation

N-arylation can be achieved using either palladium- or copper-catalyzed methods.

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • Follow a similar procedure as the Buchwald-Hartwig amination described in section 2.2, using the indazole as the nucleophile.

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann Type)

Materials:

  • This compound

  • Aryl halide

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃ or KOH)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, CuI, the ligand, and the base.

  • Add the solvent and heat the mixture to 110-140 °C for 12-48 hours.

  • After cooling, work up the reaction as appropriate, typically involving filtration, extraction, and purification by chromatography.

Quantitative Data for N-Arylation of Indazoles

Indazole SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
o-chlorinated arylhydrazones (intramolecular)-CuI/1,10-phenanthrolineKOHDMF12010-70[10]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_workup Workup & Purification cluster_end Final Product start This compound reaction Reaction Setup: - Pd Catalyst - Ligand (if needed) - Base - Solvent - Inert Atmosphere start->reaction reagent Coupling Partner (Boronic Acid, Amine, Alkyne) reagent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product Functionalized Indazole Derivative purification->product

Caption: General workflow for palladium-catalyzed functionalization.

Signaling Pathway

Many indazole derivatives are potent inhibitors of protein kinases involved in cancer signaling pathways. The Vascular Endothelial Growth Factor Receptor (VEGFR) and the c-Met receptor are common targets.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_cellular_response Cellular Response ligand VEGF / HGF receptor VEGFR / c-Met (Receptor Tyrosine Kinase) ligand->receptor Binding & Dimerization pi3k PI3K/Akt Pathway receptor->pi3k Phosphorylation ras Ras/Raf/MEK/ERK Pathway receptor->ras plc PLCγ Pathway receptor->plc transcription Gene Transcription pi3k->transcription ras->transcription plc->transcription response Angiogenesis Cell Proliferation Metastasis transcription->response inhibitor Indazole Derivative (Kinase Inhibitor) inhibitor->receptor Inhibition

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-Bromo-4-chloro-1H-indazole, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The synthetic strategy is based on the well-established diazotization and subsequent cyclization of a substituted aniline precursor. This protocol is designed to be scalable and reproducible for industrial applications. Included are a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of two distinct halogen atoms on the indazole core allows for selective functionalization through various cross-coupling reactions, making it a versatile scaffold in drug discovery programs. The indazole moiety itself is a privileged structure found in numerous compounds with a wide range of pharmacological activities. Therefore, a robust and scalable synthetic route to this compound is of significant interest to the pharmaceutical industry. The protocol detailed herein is adapted from established procedures for the synthesis of analogous substituted indazoles.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed large-scale synthesis of this compound.

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Amount
5-Bromo-3-chloro-2-methylanilineC₇H₇BrClN220.501.0220.5 g
Acetic AnhydrideC₄H₆O₃102.091.2122.5 g (113.4 mL)
Potassium AcetateC₂H₃KO₂98.141.5147.2 g
Isoamyl NitriteC₅H₁₁NO₂117.151.5175.7 g (202.0 mL)
ChloroformCHCl₃119.38-~1.5 L
HeptaneC₇H₁₆100.21-As needed for slurry
Concentrated HClHCl36.46-As needed for hydrolysis
50% aq. NaOHNaOH40.00-As needed for neutralization

Table 2: Reaction Parameters and Expected Outcome

ParameterValueReference
Reaction Temperature Reflux at ~61°C (boiling point of chloroform)Adapted from[1]
Reaction Time 20 hoursAdapted from[1]
Typical Yield Moderate to high (estimated 60-80%)Based on related syntheses[1]
Product Purity >98% after crystallization[2]
Purity Assessment NMR, Mass Spectrometry, and HPLC[3]

Experimental Protocol

This protocol details the synthesis of this compound from 5-Bromo-3-chloro-2-methylaniline.

Step 1: Acetylation of 5-Bromo-3-chloro-2-methylaniline

  • In a suitable, large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 5-Bromo-3-chloro-2-methylaniline (220.5 g, 1.0 mol) in chloroform (1.2 L).

  • Cool the solution to 10-15°C using an ice bath.

  • Slowly add acetic anhydride (113.4 mL, 1.2 mol) to the stirred solution, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (147.2 g, 1.5 mol) followed by the dropwise addition of isoamyl nitrite (202.0 mL, 1.5 mol) over 30 minutes.

  • Heat the mixture to reflux (approximately 61°C) and maintain for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Hydrolysis

  • Concentrate the reaction mixture under reduced pressure to remove the chloroform.

  • To the resulting residue, add water (500 mL) and perform an azeotropic distillation to remove any remaining volatile organic compounds.

  • Add concentrated hydrochloric acid (approximately 600 mL) to the residue and heat the mixture to 50-55°C for 2-4 hours to effect hydrolysis of the N-acetyl group.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Carefully adjust the pH of the solution to approximately 11 by the slow addition of a 50% aqueous solution of sodium hydroxide, while maintaining the temperature below 30°C with an ice bath.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Slurry the crude solid in heptane, filter, and dry under vacuum at 50°C to yield crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent such as methanol or an ethanol/water mixture to obtain high-purity this compound.[2]

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow A 5-Bromo-3-chloro- 2-methylaniline B Acetylation A->B Acetic Anhydride, Chloroform C N-acetylated intermediate B->C D Diazotization & Cyclization C->D Potassium Acetate, Isoamyl Nitrite, Reflux E N-acetyl-6-bromo- 4-chloro-1H-indazole D->E F Hydrolysis E->F Conc. HCl, Heat G Crude 6-Bromo-4-chloro- 1H-indazole F->G H Isolation & Purification G->H Neutralization, Filtration, Recrystallization I Pure 6-Bromo-4-chloro- 1H-indazole H->I

Caption: Synthetic workflow for the large-scale preparation of this compound.

References

Application of 6-Bromo-4-chloro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-1H-indazole is a di-halogenated indazole derivative that serves as a versatile and high-value building block in the field of medicinal chemistry.[1] Its strategic placement of bromine and chlorine atoms on the indazole scaffold allows for selective and sequential functionalization, primarily through metal-catalyzed cross-coupling reactions. This unique reactivity makes it an invaluable intermediate for the construction of targeted compound libraries in drug discovery programs. The indazole core itself is considered a "privileged structure," as it is a bioisostere of the purine ring in ATP, enabling competitive inhibition at the active sites of many kinases.[1][2] This document provides detailed application notes, experimental protocols, and biological data for derivatives of this compound, with a focus on its application in the development of potent kinase inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of kinase inhibitors.[3] The distinct reactivity of the bromine and chlorine substituents allows for regioselective modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for target kinases.[1] Notable kinase families targeted by inhibitors derived from this scaffold include the TAM family (TYRO3, AXL, MER), Polo-like kinase 4 (PLK4), and Phosphoinositide 3-kinase (PI3K).[1][4][5]

Inhibitors of TAM Kinases (TYRO3, AXL, MER)

The TAM family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and immune regulation. Their overexpression is implicated in various cancers, making them attractive therapeutic targets.[6] this compound serves as a key scaffold for the development of potent TAM kinase inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of representative kinase inhibitors synthesized using this compound or structurally related indazole cores. This data is essential for understanding the structure-activity relationships that govern inhibitor potency and selectivity.

Compound IDTarget Kinase(s)IC50 / Kd (nM)Cell-Based Activity (IC50, nM)Reference Compound
UNC2025 MER / FLT30.74 / 0.8Varies by cell line (e.g., 2.7 for p-MER inhibition in 697 B-ALL cells)-
AXL122-
TYRO3--
Compound 6g AXL / MER / Met / TYRO339 / 42 / 65 / 200 (Kd)-BMS-777607
Compound C05 PLK4< 0.1948 (IMR-32), 979 (MCF-7), 1679 (H460)LCR-263
Axitinib PLK46.5 (IC50)--
VEGFRPotent-
CFI-400945 PLK42.8 (IC50)--

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 4-chloro-2-fluoroaniline.[1]

Step 1: Bromination of 4-chloro-2-fluoroaniline

  • Dissolve 4-chloro-2-fluoroaniline in a suitable solvent (e.g., acetonitrile).

  • Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by adding an aqueous solution of sodium thiosulfate and extracting the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-4-chloro-6-fluoroaniline.

Step 2: Diazotization and Formylation

  • Convert the resulting 2-bromo-4-chloro-6-fluoroaniline to the corresponding benzaldehyde via a diazotization reaction followed by treatment with formaldoxime.[1]

Step 3: Cyclization to form this compound

  • Treat the 2-bromo-4-chloro-6-fluorobenzaldehyde with hydrazine hydrate (e.g., 80% solution).[1]

  • Heat the reaction mixture to facilitate the cyclization and formation of the indazole ring.

  • Cool the reaction and isolate the product by filtration.

  • Purify the crude this compound by recrystallization.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce substituents at the 6-position.

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[7]

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.[7]

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[7]

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond at the 6-position of the indazole core.

  • To an oven-dried reaction tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).[7]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[7]

  • Add an anhydrous solvent (e.g., 1,4-dioxane) and the amine via syringe.[7]

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring, monitoring by TLC.[7]

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

Visualizations

Signaling Pathway

TAM_Signaling_Pathway GAS6 GAS6 TAM_Receptor TAM Receptor (TYRO3, AXL, MER) GAS6->TAM_Receptor Binds PI3K PI3K TAM_Receptor->PI3K STAT STAT TAM_Receptor->STAT ERK ERK TAM_Receptor->ERK Immune_Suppression Immune Suppression TAM_Receptor->Immune_Suppression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation STAT->Cell_Proliferation ERK->Cell_Proliferation Indazole_Inhibitor Indazole-Based Inhibitor (derived from this compound) Indazole_Inhibitor->TAM_Receptor Inhibits Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, Arylboronic acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd catalyst, base, Amine) Start->Buchwald Other Other Functionalization (e.g., N-alkylation) Start->Other Intermediate Derivatized Indazole Intermediate Suzuki->Intermediate Buchwald->Intermediate Other->Intermediate Purification Purification (Column Chromatography, Recrystallization) Intermediate->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Biological_Screening Biological Screening (Kinase Assays, Cell-based Assays) Characterization->Biological_Screening

References

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel anticancer agents utilizing 6-Bromo-4-chloro-1H-indazole as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1][2][3][4] The specific substitution pattern of 6-bromo and 4-chloro groups on the indazole ring offers versatile handles for synthetic modifications, enabling the development of potent and selective anticancer compounds.

Overview of Synthetic Strategies

This compound is a versatile building block for the synthesis of a variety of heterocyclic systems with potential anticancer activity.[5][6] The primary synthetic strategies involve the functionalization of the N-H group of the pyrazole ring and substitution at the bromine and chlorine positions on the benzene ring. Common synthetic routes include N-alkylation, cross-coupling reactions (e.g., Suzuki, Sonogashira), and nucleophilic aromatic substitution. These modifications allow for the introduction of diverse chemical moieties to modulate the pharmacological properties of the resulting molecules.

One prominent class of anticancer agents derived from substituted indazoles are kinase inhibitors.[1][2][7][8][9][10] By strategically designing molecules that can fit into the ATP-binding pocket of specific kinases, researchers can inhibit signaling pathways crucial for cancer cell proliferation and survival. The indazole core often serves as a scaffold that mimics the purine ring of ATP, with substituents at various positions providing selectivity and potency.[2]

Synthesis of a Pyrazolo[4,3-h]quinazoline Derivative: A Potent Kinase Inhibitor

This protocol details the synthesis of a pyrazolo[4,3-h]quinazoline-3-carboxamide derivative, a class of compounds that has shown potent inhibitory activity against kinases such as MPS1.[7] The synthesis involves a multi-step sequence starting from this compound.

Experimental Protocol

Step 1: N-Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add a suitable protecting group reagent, such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Coupling for Aryl Substitution at the 6-position

  • In a reaction vessel, combine the N-protected this compound (1.0 eq), a suitable aryl boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a mixture of toluene, ethanol, and water as the solvent.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Formation of the Quinazoline Ring

  • The product from Step 2 is subjected to a cyclization reaction to form the quinazoline ring system. This can be achieved through various methods, including reaction with formamidine acetate.[11][12]

  • Combine the substituted 4-chloro-1H-indazole (1.0 eq) and formamidine acetate (3.0 eq) in a suitable solvent such as 2-methoxyethanol.

  • Heat the mixture to reflux (approximately 120-130 °C) for 24-48 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyrazolo[4,3-h]quinazoline derivative by column chromatography or recrystallization.

Step 4: Amide Coupling to form the Final Product

  • The pyrazolo[4,3-h]quinazoline core is then functionalized at the 3-position. This often involves hydrolysis of an ester group (if present) to a carboxylic acid, followed by amide coupling.

  • To a solution of the pyrazolo[4,3-h]quinazoline carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the desired amine (1.1 eq) and stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final pyrazolo[4,3-h]quinazoline-3-carboxamide derivative by column chromatography or HPLC.

Step 5: Deprotection

  • If a protecting group was used, the final step is its removal. For a SEM-group, this can typically be achieved using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions.

  • Dissolve the protected compound in an appropriate solvent (e.g., THF for TBAF).

  • Add the deprotecting agent and stir at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction as appropriate for the chosen deprotection method and purify the final compound.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of representative indazole-based anticancer agents against various human cancer cell lines.

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
C05 PLK4IMR-32 (Neuroblastoma)0.948[8]
MCF-7 (Breast Cancer)0.979[8]
H460 (Lung Cancer)1.679[8]
2f Not specified4T1 (Breast Cancer)0.23[13][14]
Compound 13g Not specifiedA549 (Lung Cancer)0.14[15]
MCF-7 (Breast Cancer)0.010[15]
27a FGFR1/2KG1 (Leukemia)0.0253[9]
SNU-16 (Gastric Cancer)0.0774[9]

Visualizations

Synthetic Workflow

Synthesis_Workflow start 6-Bromo-4-chloro- 1H-indazole step1 Step 1: N-Protection start->step1 intermediate1 N-Protected Indazole step1->intermediate1 step2 Step 2: Suzuki Coupling intermediate1->step2 intermediate2 Aryl-Substituted Indazole step2->intermediate2 step3 Step 3: Quinazoline Ring Formation intermediate2->step3 intermediate3 Pyrazolo[4,3-h]quinazoline Core step3->intermediate3 step4 Step 4: Amide Coupling intermediate3->step4 intermediate4 Protected Final Compound step4->intermediate4 step5 Step 5: Deprotection intermediate4->step5 end Final Anticancer Agent step5->end

Caption: General workflow for the synthesis of a pyrazolo[4,3-h]quinazoline derivative.

Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds Downstream Downstream Signaling (e.g., MAPK, PI3K) RTK->Downstream Activates PLK4 Polo-like Kinase 4 (PLK4) Proliferation Cell Proliferation & Survival PLK4->Proliferation Promotes Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RTK Inhibits Inhibitor->PLK4 Inhibits

Caption: Simplified signaling pathway illustrating kinase inhibition by indazole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of anticancer agents derived from this compound is highly dependent on the nature of the substituents introduced. Key SAR insights include:

  • Substitution at the 6-position: The bromo group serves as a crucial handle for introducing various aryl or heteroaryl groups via cross-coupling reactions.[1][2] These substituents can occupy the solvent-exposed region of the kinase ATP-binding pocket, influencing potency and selectivity.

  • Functionalization at the 4-position: The chloro group can be replaced through nucleophilic aromatic substitution to introduce different functionalities that can form key interactions within the active site of the target protein.

  • Modification of the N1-position: Alkylation or arylation at the N1 position of the indazole ring can affect the compound's physicochemical properties, such as solubility and metabolic stability, and can also influence binding affinity.[1]

  • Amide Moiety: In the case of pyrazolo[4,3-h]quinazoline-3-carboxamides, the nature of the amine used in the final coupling step is critical for activity. The substituents on the amine can form hydrogen bonds and hydrophobic interactions with the target kinase.

By systematically exploring these structural modifications, researchers can optimize the anticancer properties of compounds derived from this compound, leading to the development of novel and effective therapeutic agents.[16]

References

Application Notes and Protocols for the Development of PLK4 Inhibitors Utilizing a 6-Bromo-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a critical process for maintaining genomic stability.[1] Overexpression of PLK4 is observed in a variety of human cancers, including breast, lung, and colorectal cancer, and is often associated with tumor progression and poor prognosis.[2] This has positioned PLK4 as a compelling target for the development of novel anticancer therapeutics. The indazole scaffold, being a bioisostere of the purine ring in ATP, serves as a privileged structure in the design of kinase inhibitors by competitively binding to the ATP-binding site.[3]

This document provides detailed application notes and experimental protocols for the development of PLK4 inhibitors, with a focus on derivatives of the 6-bromo-1H-indazole core. While specific experimental data for PLK4 inhibitors derived directly from 6-Bromo-4-chloro-1H-indazole is not currently available in the public domain, the methodologies and data presented herein for the closely related 6-bromo-1H-indazole scaffold offer a robust framework for the design, synthesis, and evaluation of novel PLK4 inhibitors based on a substituted indazole core. The substitution at the 4-position with a chloro group can be explored as a strategy to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.

Data Presentation: Quantitative Activity of Indazole-Based PLK4 Inhibitors

The following tables summarize the biochemical and cellular activities of several key PLK4 inhibitors derived from the 6-bromo-1H-indazole scaffold. This data provides a benchmark for evaluating newly synthesized compounds.

Table 1: Biochemical Potency of Indazole-Based PLK4 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
AxitinibPLK46.5[3]
CFI-400945PLK42.8[4]
Compound K22PLK40.1[4]
Compound C05PLK4< 0.1[5]
Lead Compound 28tPLK474[5]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Cellular Antiproliferative Activity of Indazole-Based PLK4 Inhibitors

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound C05IMR-32Neuroblastoma0.948[5]
MCF-7Breast Cancer0.979[5]
H460Non-small cell lung cancer1.679[5]
Compound K22MCF-7Breast Cancer1.3[4]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: General Synthesis of a 3-Substituted-6-bromo-1H-indazole Intermediate

This protocol describes a common initial step in the synthesis of indazole-based PLK4 inhibitors, starting from 6-bromo-1H-indazole. The introduction of a reactive group at the 3-position allows for further diversification.

Materials:

  • 6-bromo-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve 6-bromo-1H-indazole (1.0 equivalent) in DMF.

  • Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water.

  • Add saturated aqueous ammonium chloride.

  • Filter the resulting precipitate.

  • Wash the precipitate with water.

  • Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.[5]

Protocol 2: In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay determines the ability of a compound to inhibit the enzymatic activity of PLK4 by measuring the amount of ADP produced.

Materials:

  • Purified recombinant PLK4 enzyme

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 25 nL of the compound solutions to the wells of a 384-well plate.

  • Add 5 µL of a 2x PLK4 enzyme solution in assay buffer to each well.

  • Add 5 µL of a 2x substrate/ATP solution in assay buffer to initiate the reaction. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This cell-based assay assesses the ability of a compound to inhibit the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, IMR-32)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

Protocol 4: Western Blot Analysis of PLK4 Downstream Signaling

This protocol is used to confirm the on-target effect of a PLK4 inhibitor in a cellular context by examining the phosphorylation status of its downstream substrates.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-PLK4, anti-PLK4, anti-SAS-6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of PLK4 substrates.[6]

Visualizations

PLK4 Signaling Pathway in Centriole Duplication

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase cluster_S_G2 S/G2 Phase PLK4 PLK4 PLK4->PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Procentriole Procentriole Assembly SAS6->Procentriole initiates CEP152 CEP152 CEP152->PLK4 recruits Centriole Parent Centriole Centriole->CEP152 recruits Mitosis Accurate Mitosis Inhibitor_Development_Workflow Start Start: 6-Bromo-4-chloro- 1H-indazole Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amide Bond Formation) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Assays (PLK4 Kinase Assay) Purification->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo SAR_Logic cluster_modifications Structural Modifications cluster_properties Properties to Evaluate Scaffold 6-Bromo-4-chloro- 1H-indazole Core R1 Modification at C3 (e.g., Aryl, Heterocycle) Scaffold->R1 R2 Modification at N1 (e.g., Alkyl, Cycloalkyl) Scaffold->R2 R3 Modification of Substituents on Coupled Groups R1->R3 Potency Potency (IC50) R1->Potency Selectivity Selectivity vs. other kinases R1->Selectivity R2->Potency ADME ADME Properties (Solubility, Stability) R2->ADME R3->Potency R3->Selectivity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-chloro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound synthesis can originate from starting materials, intermediates, side-reactions, and reagents. Common impurities may include:

  • Starting Materials: Incomplete consumption of precursors, such as appropriately substituted anilines or benzonitriles.

  • Regioisomers: Formation of other positional isomers of bromo-chloro-indazole is a significant possibility depending on the synthetic route. For instance, bromination of a chloro-indazole precursor might yield undesired isomers.[1][2][3]

  • Over-brominated Species: Introduction of more than one bromine atom onto the indazole ring can lead to di-bromo impurities.[2]

  • Unreacted Intermediates: Depending on the synthetic pathway, intermediates from steps like diazotization or cyclization may be carried through.[2]

  • Residual Solvents and Reagents: Solvents used in reaction or purification steps (e.g., ethanol, ethyl acetate) and leftover reagents like N-bromosuccinimide (NBS) can be present in the final product.[2]

Q2: An unexpected peak is observed in the HPLC chromatogram of my final product. How can I identify it?

A2: Identifying an unknown peak in your HPLC chromatogram requires a systematic approach.

  • Review the Synthesis: Carefully examine the synthetic route to anticipate potential side-products, isomers, or unreacted starting materials.[2]

  • Blank Injection: Run a blank injection of your mobile phase to ensure the peak is not from solvent contamination or system bleed.[4]

  • Mass Spectrometry (LC-MS): The most direct method is to analyze the peak using LC-MS to determine its molecular weight. This can help in identifying if the impurity is an isomer, a di-halogenated product, or a fragment of the starting material.

  • Spiking Experiment: If you have a reference standard for a suspected impurity (e.g., a starting material or a potential isomer), "spike" your sample with a small amount of it. If the peak area of the unknown impurity increases, you have likely identified it.

  • NMR Spectroscopy: For significant impurities, isolation via preparative HPLC or column chromatography followed by NMR analysis can provide definitive structural information.[4][5]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors throughout the synthetic process.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the starting material is fully consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[1]

  • Suboptimal Temperature: The temperature for both cyclization and halogenation steps is often critical. Ensure precise temperature control, as deviations can lead to side-product formation or incomplete reactions.[1][6]

  • Degradation: Indazole rings can be sensitive to certain conditions. Ensure that the workup and purification steps are not overly harsh (e.g., excessively high temperatures or extreme pH) which could lead to product degradation.

  • Purification Losses: Significant material can be lost during purification steps like recrystallization or chromatography. For recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.[7]

Q4: The final product has poor solubility or "oils out" during crystallization. What should I do?

A4: "Oiling out" during crystallization often indicates that the solution is cooling too quickly or that there is a high level of impurities.[7]

  • Slower Cooling: Reheat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent, and allow it to cool more slowly to room temperature before moving it to an ice bath.[7]

  • Solvent System: The choice of solvent is crucial. You may need to screen for a more suitable solvent or use a co-solvent system. An ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[7]

  • Pre-purification: If the crude product is significantly impure, consider a preliminary purification step like column chromatography before attempting crystallization.[7]

  • Induce Crystallization: If the compound is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Multiple Spots on TLC Close to Product Spot Presence of regioisomers or closely related impurities.Optimize reaction conditions (e.g., temperature, reagent stoichiometry) to improve regioselectivity. Utilize high-resolution purification techniques like column chromatography with a shallow solvent gradient or preparative HPLC.[2]
Broad Peaks in ¹H NMR Spectrum Paramagnetic impurities, high sample viscosity, or chemical exchange of the N-H proton.[2]Dilute the NMR sample. If paramagnetic metals are suspected (from catalysts), pass a solution of the compound through a small plug of silica gel or celite. For N-H exchange, consider taking the spectrum in a different solvent (e.g., DMSO-d₆) or at a different temperature.
Product Fails to Precipitate During Workup The aqueous phase may not be saturated, or the product may be more soluble than anticipated.If precipitation is expected upon pouring into water, ensure a sufficient volume of ice-cold water is used. Try adding brine to salt out the organic product. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate.[1]
Inconsistent Purity Between Batches Variations in raw material quality, reaction conditions, or workup procedures.Ensure consistent quality of starting materials and reagents. Standardize all reaction parameters (temperatures, addition rates, reaction times) and workup procedures. Implement in-process controls (e.g., TLC or HPLC checks) to monitor reaction consistency.

Experimental Protocols

A plausible synthesis of this compound can be adapted from general indazole synthesis methodologies. A common route involves the diazotization of a substituted aniline followed by cyclization.

Example Protocol: Synthesis via Diazotization of 2-Amino-5-bromo-3-chlorotoluene

Disclaimer: This is a representative protocol and may require optimization.

  • Diazotization:

    • In a round-bottom flask, suspend 2-amino-5-bromo-3-chlorotoluene (1 equivalent) in a mixture of glacial acetic acid and propionic acid.

    • Cool the suspension to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 10°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30-60 minutes.

  • Cyclization (Reduction):

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

    • Cool the tin(II) chloride solution to 0°C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the intermediate is consumed.

  • Workup and Isolation:

    • Pour the reaction mixture carefully onto crushed ice.

    • Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8), keeping the mixture cool in an ice bath.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a toluene/heptane mixture.[7][8] Alternatively, column chromatography on silica gel can be used for higher purity.

Impurity Profile

Impurity Type Potential Structure/Identity Typical Analytical Signature (LC-MS) Control Strategy
Starting Material 2-Amino-5-bromo-3-chlorotolueneM+H⁺ corresponding to the starting materialEnsure complete reaction by monitoring with TLC/HPLC; adjust stoichiometry or reaction time as needed.
Regioisomer e.g., 4-Bromo-6-chloro-1H-indazoleSame M+H⁺ as the product, but different retention time in HPLC.Optimize reaction conditions for regioselectivity; use purification methods with high resolving power.
Dehalogenated Impurity 6-Bromo-1H-indazole or 4-Chloro-1H-indazoleM+H⁺ corresponding to the loss of Cl or BrAvoid harsh reductive conditions during workup.
Over-brominated Impurity Di-bromo-4-chloro-1H-indazoleM+H⁺ ~78 Da higher than the productUse stoichiometric amounts of brominating agent if applicable to the synthetic route; control reaction time and temperature.[2]

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Path cluster_3 Resolution start Synthesis Issue Encountered (e.g., Low Purity, Low Yield) analysis Analyze Crude & Final Product (HPLC, LC-MS, NMR) start->analysis Characterize the problem impurity_id Identify Impurities: - Isomers? - Starting Materials? - Side Products? analysis->impurity_id Interpret data reaction_opt Review & Optimize Reaction Conditions (Temp, Time, Stoichiometry) impurity_id->reaction_opt Impurity from side-reaction workup_opt Review & Optimize Workup Procedure (pH, Extraction Solvent) impurity_id->workup_opt Impurity from degradation purification_opt Review & Optimize Purification Method (Solvent, Column) impurity_id->purification_opt Co-eluting impurities end Product Meets Specification reaction_opt->end Implement changes workup_opt->end Implement changes purification_opt->end Implement changes

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Bromo-4-chloro-1H-indazole. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the required final purity of the compound.

Q2: How do I choose the best purification method for my sample?

A2: For moderately impure samples where the main component is the desired product, recrystallization is often a good first choice due to its simplicity and scalability. If the sample contains a complex mixture of impurities or impurities with similar polarity to the product, column chromatography will likely be necessary to achieve high purity.

Q3: What are the potential impurities I might encounter in my crude this compound sample?

A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, regioisomers formed during synthesis, and potentially di-brominated or di-chlorinated analogs. Residual solvents from the reaction workup are also common.[1]

Q4: How can I assess the purity of this compound after purification?

A4: The purity of the final product should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for determining purity.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure and identifying any remaining impurities.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
During Recrystallization:
Oiling out (formation of an oil instead of crystals)The solution is cooling too quickly, or there is a high concentration of impurities.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If the problem persists, consider a pre-purification step like column chromatography.[3]
No crystal formation upon coolingToo much solvent was used, creating a solution that is not saturated. The compound may also be very pure and thus slow to crystallize.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.[3]
Low recovery of purified productThe compound has significant solubility in the cold recrystallization solvent. The crystals were washed with too much cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
During Column Chromatography:
Poor separation of the product from impuritiesThe chosen eluent system has incorrect polarity. The column was overloaded with the crude sample.Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the columnThe eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Cracking or channeling of the silica gel bedThe column was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying this compound using single-solvent and two-solvent recrystallization methods.

1.1: Solvent Screening

The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature while vortexing. A good candidate solvent will show low solubility at room temperature.[3]

  • For solvents in which the compound is sparingly soluble, gently heat the test tube. A suitable solvent will fully dissolve the compound at an elevated temperature.[3]

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals is a suitable choice.[3]

1.2: Single-Solvent Recrystallization

Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the selected solvent (e.g., ethanol or methanol as a starting point).[3]

  • Gently heat the mixture on a hot plate with stirring.

  • Add small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[3]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

1.3: Two-Solvent (Binary) Recrystallization

This method is useful when a suitable single solvent cannot be identified. It uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.

Methodology:

  • Dissolve the crude this compound in the minimum amount of the hot "solvent" (e.g., ethanol).

  • While the solution is still hot, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid.[3]

  • Add a few drops of the hot "solvent" back into the mixture until the turbidity just disappears.[3]

  • Follow steps 5 through 9 from the single-solvent recrystallization protocol.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography.

Methodology:

  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the target compound from impurities. A common starting point for indazole derivatives is a mixture of hexane and ethyl acetate.[5] The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.[4]

    • Add a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the initial, least polar eluent.[4]

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing. Do not let the silica bed run dry.[4]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.[4]

    • Carefully apply the sample solution to the top of the silica gel.[4]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution). For a hexane/ethyl acetate system, this involves increasing the percentage of ethyl acetate.

    • Collect fractions in separate test tubes.[6]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.[6]

Data Presentation

Table 1: Representative Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling
WaterInsolubleInsoluble-
HexaneInsolubleSparingly SolublePoor
TolueneSparingly SolubleSolubleGood
DichloromethaneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleVery Good
EthanolSparingly SolubleSolubleVery Good
MethanolSparingly SolubleSolubleVery Good

Note: This table presents expected solubility characteristics based on the properties of similar compounds. Experimental verification is crucial.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound TLC_Analysis Initial Purity Assessment (TLC/HPLC) Crude->TLC_Analysis Decision Complex Mixture? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No ColumnChromatography Column Chromatography Decision->ColumnChromatography Yes Solvent_Screening Solvent Screening Recrystallization->Solvent_Screening Eluent_Selection Eluent Selection (TLC) ColumnChromatography->Eluent_Selection Single_Solvent Single-Solvent Recrystallization Solvent_Screening->Single_Solvent Two_Solvent Two-Solvent Recrystallization Solvent_Screening->Two_Solvent Pure_Product_Recryst Pure Product Single_Solvent->Pure_Product_Recryst Two_Solvent->Pure_Product_Recryst Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Pure_Product_Recryst->Final_Analysis Column_Packing Column Packing Eluent_Selection->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Combine_Fractions Combine Pure Fractions Elution->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product_Column Pure Product Solvent_Removal->Pure_Product_Column Pure_Product_Column->Final_Analysis

Caption: Decision workflow for selecting a purification method.

Recrystallization_Workflow Start Crude Product Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying End Purified Crystals Drying->End

Caption: Experimental workflow for single-solvent recrystallization.

Column_Chromatography_Workflow Start Crude Product TLC Select Eluent (TLC) Start->TLC Packing Pack Column with Silica Gel Slurry TLC->Packing Loading Load Sample Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions (TLC) Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation End Purified Product Evaporation->End

Caption: Experimental workflow for column chromatography.

References

troubleshooting low conversion in 6-Bromo-4-chloro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in drug development?

A1: this compound is a versatile heterocyclic building block used in medicinal chemistry.[1] Its di-halogenated structure allows for selective and site-specific modifications through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a valuable intermediate for creating libraries of compounds to screen for therapeutic potential.[1] The indazole core itself is a "privileged structure" found in many compounds with a wide range of pharmacological activities.[1]

Q2: What are the main safety precautions to consider when working with reactions involving this compound?

A2: When performing reactions with this compound, particularly bromination steps, it's crucial to handle reagents like liquid bromine with extreme care in a well-ventilated fume hood. Bromine is highly corrosive, toxic if inhaled, and can cause severe burns.[2] Additionally, nitroaromatic compounds, which may be used or formed in subsequent reactions, are potentially explosive and should be handled with caution, avoiding heat, shock, and friction.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Q3: How can I confirm the identity and purity of my this compound sample?

A3: A comprehensive quality control workflow should be employed to confirm the identity and purity of your compound.[3] This typically involves:

  • Spectroscopic Analysis: ¹H and ¹³C NMR for structural elucidation, mass spectrometry (MS) to confirm the molecular weight and isotopic pattern characteristic of a bromo-chloro compound, and infrared (IR) spectroscopy to identify functional groups.[3]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is essential for determining purity and identifying non-volatile impurities, while Gas Chromatography (GC) can be used to detect residual volatile solvents or impurities.[3]

  • Physical Characterization: Measuring the melting point and observing the physical appearance can provide a preliminary indication of purity.[3]

Troubleshooting Guide for Low Conversion

Issue 1: Low or No Conversion of Starting Material

Possible Cause: Incomplete reaction due to suboptimal conditions or reagent degradation.

Solutions:

  • Verify Reagent Quality: Ensure that all reagents, especially organometallic catalysts or moisture-sensitive compounds, are fresh and have been stored under the recommended conditions.

  • Optimize Reaction Temperature: The reaction may require higher temperatures to proceed. Increase the temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. Some reactions, however, might require lower temperatures to prevent side reactions.[4][5]

  • Extend Reaction Time: Some reactions are slow and may require longer periods to reach completion. Monitor the reaction over an extended time frame (e.g., 12-24 hours).[2]

  • Check Solvent Purity: Ensure the solvent is anhydrous and free of impurities, as these can quench catalysts or react with starting materials.

Issue 2: Formation of Multiple Products or Regioisomers

Possible Cause: Lack of regioselectivity in the reaction, often influenced by the directing effects of the substituents on the indazole ring.

Solutions:

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[4][5]

  • Choose a Different Catalyst or Ligand: In cross-coupling reactions, the choice of catalyst and ligand can significantly influence which halogen (bromine or chlorine) reacts preferentially.

  • Use a Different Brominating Agent: In bromination reactions, using a milder or bulkier brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂) can sometimes provide better regioselectivity.[2][4][6] Direct bromination of some indazole systems can lead to undesired regioisomers.[4][6]

Issue 3: Low Yield After Workup and Purification

Possible Cause: Product loss during extraction or inefficient purification.

Solutions:

  • Optimize Extraction pH: The pH of the aqueous layer during extraction can significantly impact the solubility of the product and impurities. Adjust the pH to ensure your product is in the organic layer.

  • Improve Purification Technique: If using column chromatography, ensure the solvent system provides good separation. For solid products, recrystallization is an effective purification method.[7] Experiment with different solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures.[7]

Data Presentation

Table 1: Troubleshooting Parameters for a Hypothetical Suzuki Coupling Reaction

ProblemParameter to AdjustSuggested RangeExpected Outcome
Incomplete Reaction Temperature80 - 120 °CIncreased reaction rate and conversion.
Reaction Time4 - 24 hoursDrive reaction to completion.
Catalyst Loading1 - 5 mol%Ensure sufficient catalytic activity.
Poor Yield BaseK₂CO₃, Cs₂CO₃, K₃PO₄Optimize base strength for transmetalation.
SolventDioxane/H₂O, Toluene, DMFImprove solubility and reaction kinetics.
Byproduct Formation LigandSPhos, XPhos, P(tBu)₃Enhance catalyst stability and selectivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid with this compound.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Single Solvent Recrystallization

This protocol is for purifying crude, solid this compound.[7]

  • Solvent Selection: Identify a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., methanol, ethanol, or an ethyl acetate/hexanes mixture).[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[7]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities. Dry the crystals under vacuum.[7]

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents Verify Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn check_conditions->incomplete_rxn side_reactions Side Reactions or Isomer Formation? incomplete_rxn->side_reactions No optimize_temp Increase/Decrease Temperature incomplete_rxn->optimize_temp Yes change_reagents Change Brominating Agent, Catalyst, or Solvent side_reactions->change_reagents Yes purification_issue Investigate Workup & Purification Procedure side_reactions->purification_issue No extend_time Extend Reaction Time optimize_temp->extend_time

Caption: Troubleshooting decision tree for low conversion in this compound reactions.

Experimental_Workflow_Suzuki setup 1. Reaction Setup (Indazole, Boronic Acid, Base) inert 2. Create Inert Atmosphere setup->inert add_solv_cat 3. Add Degassed Solvent & Catalyst inert->add_solv_cat heat 4. Heat & Stir (Monitor by TLC/LCMS) add_solv_cat->heat workup 5. Cooldown & Aqueous Workup heat->workup purify 6. Dry & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Functionalization of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-4-chloro-1H-indazole. The information is designed to help overcome common challenges and side reactions encountered during its functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on this compound?

A1: The most common functionalization reactions for this compound include:

  • N-Alkylation/N-Arylation: Introduction of substituents at the N-1 or N-2 position of the indazole ring.

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond, typically at the C-6 position by coupling the bromo-substituent with a boronic acid or ester.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the C-6 position by coupling the bromo-substituent with an amine.

  • C-H Activation: Direct functionalization of a C-H bond on the indazole ring, though less common than cross-coupling at the halogenated positions.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the C6-bromo or the C4-chloro substituent?

A2: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl.[1] Therefore, the C-6 bromo substituent is significantly more reactive than the C-4 chloro substituent. This difference in reactivity allows for selective functionalization at the C-6 position while leaving the C-4 chloro group intact for subsequent transformations.

Q3: What is the main challenge in the N-alkylation of this compound?

A3: The primary challenge in the N-alkylation of this compound is controlling the regioselectivity between the N-1 and N-2 positions.[2][3] The direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 alkylated products.[3] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as the electronic and steric properties of the substituents on the indazole ring.[2][4]

Troubleshooting Guides

N-Alkylation
Issue Potential Cause Suggested Solution
Poor N-1 vs. N-2 Regioselectivity Reaction conditions favor the formation of a mixture of isomers. The choice of base and solvent significantly impacts the N-1/N-2 ratio.To favor N-1 alkylation , use sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][4] This combination often promotes the formation of the thermodynamically more stable N-1 product.[2] To favor N-2 alkylation , consider Mitsunobu conditions (e.g., with an alcohol, triphenylphosphine, and DEAD or DIAD) or using triflic acid with a diazo compound.[3]
Low or No Conversion 1. The base is not strong enough to deprotonate the indazole N-H. 2. The reaction temperature is too low. 3. Poor solubility of reactants.1. Use a stronger base such as sodium hydride (NaH). 2. Gently heat the reaction mixture. 3. Choose a more suitable solvent like DMF or THF to ensure all reactants are in solution.
Dehalogenation (Loss of Bromo or Chloro group) The use of a strong base and high temperatures can sometimes lead to the elimination of the halogen substituents.Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Minimize reaction time and temperature.
Suzuki-Miyaura Coupling
Issue Potential Cause Suggested Solution
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst which can directly react with the boronic acid.[5]1. Rigorously degas all solvents and the reaction mixture using methods like inert gas sparging or freeze-pump-thaw cycles.[5] 2. Use a Pd(0) catalyst source or add a reducing agent to ensure the active catalyst is in the Pd(0) state.[5]
Low Yield of Cross-Coupled Product 1. Inactive catalyst. 2. Inappropriate choice of base or solvent.1. Use a fresh, high-quality palladium catalyst and ligand. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).[6][7]
Reaction at the C-4 Chloro Position While less likely, under harsh conditions or with highly active catalyst systems, some reaction at the C-4 position may occur.Use milder reaction conditions and a less reactive catalyst/ligand system to favor selective reaction at the more reactive C-6 bromo position.
Dehalogenation of the Starting Material The palladium catalyst can sometimes facilitate the reduction of the aryl halide.Choose a less sterically hindered ligand or lower the reaction temperature.
Buchwald-Hartwig Amination
Issue Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst or poor quality reagents. 2. Incorrect base selection.1. Ensure anhydrous and anaerobic conditions. Use fresh catalyst and freshly distilled/dried solvents and pure amines.[8] 2. The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often effective.[8]
Reductive Dehalogenation A common side reaction where the aryl halide is reduced instead of undergoing amination.Use a less sterically hindered ligand or lower the reaction temperature.[8]
Reaction at the Indazole N-1 Position The amine nucleophile can potentially react at the N-1 position of the indazole.This is generally less favored, but protection of the N-1 position (e.g., with a BOC or SEM group) can ensure regioselectivity at the C-6 position.[8]

Quantitative Data Summary

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

Indazole SubstrateAlkylating AgentBase/SolventN-1:N-2 RatioYield (%)Reference
5-Bromo-1H-indazole-3-carboxylateIsopropyl IodideNaH / DMF1 : 1.284 (total)[3]
5-Bromo-1H-indazole-3-carboxylateVarious TosylatesCs₂CO₃ / Dioxane>98 : 2 (for N-1)>90[3]
5-Bromo-1H-indazole-3-carboxylateVarious AlcoholsDEAD, PPh₃ / THF<2 : >98 (for N-2)>90[3]
C-3 Substituted Indazolesn-Pentyl BromideNaH / THF>99 : 1 (for N-1)High[2]
C-7 NO₂ Substituted Indazolen-Pentyl BromideNaH / THF4 : 96 (for N-2)High[2]

Table 2: Yields for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

AmineProductYield (%)Reference
AnilineN-phenyl-1H-indazol-6-amine85[8]
4-MethoxyanilineN-(4-methoxyphenyl)-1H-indazol-6-amine92[8]
Morpholine6-(morpholino)-1H-indazole95[8]
Piperidine6-(piperidin-1-yl)-1H-indazole91[8]
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos or RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[8]

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of a Substituted Indazole

This protocol is adapted for this compound based on conditions known to favor N-1 alkylation.[2][4]

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers.

Protocol 2: Suzuki-Miyaura Coupling at the C-6 Position

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromo-indazole.[6][7]

  • Setup: In a reaction vessel, dissolve this compound (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents) in a degassed 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C-6 Position

This protocol is a general procedure for the Buchwald-Hartwig amination of a bromo-indazole with a primary amine.[8]

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the primary amine (1.2 equivalents), and the BrettPhos precatalyst (2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent and Base Addition: Add anhydrous THF via syringe. Then, add LiHMDS (1 M solution in THF, 2.0 equivalents) dropwise to the stirred reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Coupling Partner - Base & Ligand inert Establish Inert Atmosphere (e.g., Ar or N₂) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Column Chromatography extract->purify product Characterize Final Product purify->product suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)₂ Base pd2_aryl_complex Ar-Pd(II)L₂(R) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reactants Ar-X + R-B(OR)₂ base Base buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R₁R₂NH Base pd2_amido_complex Ar-Pd(II)L₂(NR₁R₂) amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₁R₂ reductive_elimination->product reactants Ar-X + R₁R₂NH base Base

References

Technical Support Center: 6-Bromo-4-chloro-1H-indazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during palladium-catalyzed cross-coupling reactions of 6-bromo-4-chloro-1H-indazole.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound.

Suzuki-Miyaura Coupling: Troubleshooting Byproduct Formation

Q1: I am observing significant amounts of boronic acid homocoupling byproduct in my Suzuki-Miyaura reaction. How can I minimize this?

A1: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[1] To minimize homocoupling, consider the following strategies:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly deoxygenated before the addition of the palladium catalyst. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2]

  • Choice of Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over in situ generation from a Pd(II) source like Pd(OAc)₂.[2]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of homocoupling.[2]

  • Use of Additives: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.

Q2: My primary byproduct is the dehalogenated 6-bromo-1H-indazole. What causes this and how can it be prevented?

A2: The formation of a hydrodehalogenated byproduct, where the chloro-substituent is replaced by hydrogen, is another common side reaction. This typically occurs when the organopalladium intermediate reacts with a proton source before transmetalation with the boronic acid can take place. To mitigate this:

  • Anhydrous Conditions: Use anhydrous and thoroughly degassed solvents and reagents to minimize the presence of water, a common proton source.[2]

  • Base Selection: Employ a non-hydrated base, such as anhydrous potassium phosphate (K₃PO₄), to avoid introducing water into the reaction.[2]

Q3: I am observing low conversion of my this compound starting material. What are the likely causes?

A3: Low conversion can stem from several factors:

  • Catalyst Deactivation: The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle. Consider N-protection (e.g., with a BOC group) if other optimization strategies fail.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical. A systematic optimization of these parameters is often necessary.

  • Reagent Purity: Ensure the purity of all reagents, as impurities can inhibit the catalyst.

Buchwald-Hartwig Amination: Troubleshooting Guide

Q1: What are the most common side reactions in the Buchwald-Hartwig amination of this compound?

A1: Similar to Suzuki coupling, hydrodehalogenation of the starting material is a common byproduct.[3] Additionally, catalyst inhibition due to the unprotected N-H of the indazole can be a significant issue.[3]

Q2: How can I improve the yield and minimize byproducts in my Buchwald-Hartwig reaction?

A2: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components:

  • Ligand and Base Combination: This is a critical factor for success. For unprotected indazoles, bulky biarylphosphine ligands such as RuPhos or BrettPhos, paired with a strong, non-nucleophilic base like LHMDS or NaOtBu, can be effective.[3]

  • N-H Protection: If the indazole N-H group is suspected to be interfering with the reaction (e.g., by reacting with the base or catalyst), protecting it with a suitable group (e.g., BOC) may be necessary.[3]

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent catalyst deactivation.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the selective Suzuki-Miyaura coupling at the C6-Br position of this compound and a related bromo-chloro-quinoline, demonstrating the impact of different catalytic systems on yield and byproduct formation.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 6-Aryl-4-chloro-1H-indazoleByproducts Noted
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)9012>90Homocoupling, Dehalogenation
2Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1008~95Minor Homocoupling
33-Furylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME8510~88Trace Dehalogenation

Note: This data is compiled from typical outcomes for structurally similar substrates and serves as a guide for optimization.

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 6-Amino-4-chloro-1H-indazoleByproducts Noted
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11018~92Trace Dehalogenation
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10012~85Minor Dehalogenation
3BenzylaminePd-G3-XPhos (2)-LHMDSTHF8016~90Minimal Byproducts

Note: This data is compiled from typical outcomes for structurally similar substrates and serves as a guide for optimization.

Experimental Protocols

The following are detailed methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig couplings with this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

Objective: To synthesize 4-chloro-6-aryl-1H-indazoles via a chemoselective palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Methodology:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the indazole substrate should be approximately 0.1 M.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the C6-Position

Objective: To synthesize 6-amino-4-chloro-1H-indazoles from this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

Methodology:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and reaction pathways discussed in this guide.

Troubleshooting_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki_issue Byproduct Observed homocoupling Homocoupling (Boronic Acid Dimer) suzuki_issue->homocoupling dehalogenation_suzuki Hydrodehalogenation (Loss of Cl) suzuki_issue->dehalogenation_suzuki low_conversion_suzuki Low Conversion suzuki_issue->low_conversion_suzuki homocoupling_sol 1. Rigorous Degassing 2. Use Pd(0) Precatalyst 3. Lower Temperature homocoupling->homocoupling_sol dehalogenation_suzuki_sol 1. Use Anhydrous Solvents 2. Use Anhydrous Base dehalogenation_suzuki->dehalogenation_suzuki_sol low_conversion_suzuki_sol 1. Optimize Conditions 2. Check Reagent Purity 3. Consider N-Protection low_conversion_suzuki->low_conversion_suzuki_sol buchwald_issue Byproduct/Issue Observed dehalogenation_buchwald Hydrodehalogenation buchwald_issue->dehalogenation_buchwald catalyst_inhibition Catalyst Inhibition buchwald_issue->catalyst_inhibition dehalogenation_buchwald_sol 1. Anhydrous Conditions 2. Optimize Base/Ligand dehalogenation_buchwald->dehalogenation_buchwald_sol catalyst_inhibition_sol 1. Consider N-Protection 2. Screen Ligands/Bases catalyst_inhibition->catalyst_inhibition_sol

Caption: Troubleshooting workflow for common issues in cross-coupling reactions.

Reaction_Pathways cluster_main_cycle Desired Suzuki-Miyaura Pathway cluster_byproducts Byproduct Formation Pathways Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative Addition->Ar-Pd(II)-Br Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Hydrodehalogenation Hydrodehalogenation Ar-Pd(II)-Br->Hydrodehalogenation Proton Source Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R R-B(OH)₂ Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Desired Product\n(Ar-R) Desired Product (Ar-R) Reductive Elimination->Desired Product\n(Ar-R) Dehalogenated Byproduct\n(Ar-H) Dehalogenated Byproduct (Ar-H) Hydrodehalogenation->Dehalogenated Byproduct\n(Ar-H) R-B(OH)₂ R-B(OH)₂ Homocoupling Homocoupling R-B(OH)₂->Homocoupling O₂ / Pd(II) Homocoupled Byproduct\n(R-R) Homocoupled Byproduct (R-R) Homocoupling->Homocoupled Byproduct\n(R-R)

Caption: Simplified reaction pathways for desired product and byproduct formation.

References

Technical Support Center: Challenges in the N-Alkylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of N-alkylation of substituted indazoles. Here you will find troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your synthetic endeavors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of substituted indazoles and offers potential solutions to improve your reaction outcomes.

Problem Potential Cause(s) Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen.- For N1-selectivity: Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This combination often favors the formation of the thermodynamically more stable N1-alkylated product.[1][2][3][4][5][6][7] The sodium cation is thought to coordinate with the N2 nitrogen and a substituent at the C3 position, sterically hindering alkylation at N2.[4][6] - For N2-selectivity: Explore Mitsunobu conditions (e.g., with triphenylphosphine and DIAD/DEAD) or the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds, which have been shown to favor N2-alkylation.[3][5]
Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome.- Electron-withdrawing groups (e.g., NO₂, CO₂Me) at the C7 position can strongly direct alkylation to the N2 position.[1][5][8] - Bulky substituents at the C3 position can favor N1-alkylation.[7]
Low Reaction Yield Incomplete reaction or formation of side products.- Ensure anhydrous conditions, especially when using reactive bases like NaH. - Optimize the reaction temperature; some reactions may require heating to proceed to completion. For instance, a reaction in dioxane with Cs₂CO₃ showed a significant yield increase when heated to 90 °C.[1][9][10] - The choice of alkylating agent can affect the yield. Primary alkyl halides and tosylates are often effective.[1][5][8]
Difficulty in Separating N1 and N2 Isomers The physical properties of the isomers are very similar.- If a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary. - Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if possible.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of indazole N-alkylation?

A1: The regioselectivity of indazole N-alkylation is primarily influenced by a combination of factors:

  • Reaction Conditions: The choice of base and solvent is critical. For example, NaH in THF generally favors N1-alkylation, while conditions like the Mitsunobu reaction tend to favor N2-alkylation.[1][2][3][4]

  • Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups, particularly at the C7 position, can direct alkylation to the N2 position.[1][11][5][8]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.[1][11][5][8]

  • Chelation: The presence of a coordinating group on the indazole can lead to chelation with the cation of the base, thereby directing the alkylation.[1][9]

Q2: How can I favor N1-alkylation?

A2: To favor N1-alkylation, you should aim for conditions that lead to the thermodynamically more stable product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][3][5][8][10] A robust method for achieving high N1 selectivity is the use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3][11][4][5][7] This method has been reported to yield >99% N1-selectivity for indazoles with C3 substituents like carboxymethyl, tert-butyl, and acetyl groups.[2][3][11]

Q3: What conditions favor the formation of the N2-alkylated product?

A3: N2-alkylation is often favored under kinetically controlled conditions.[6] Specific strategies to enhance N2-selectivity include:

  • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a preference for the N2-isomer.[3][5]

  • Substituent Effects: Electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at the C7 position can sterically hinder the N1 position and direct alkylation to N2.[2][11][5][8]

  • Acidic Conditions: The use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[1]

Q4: Can the choice of cation in the base influence regioselectivity?

A4: Yes, the cation can play a crucial role. For instance, cesium carbonate (Cs₂CO₃) has been used to achieve N1-selectivity, potentially through a chelation mechanism where the cesium ion coordinates with both the N2-nitrogen and a substituent on the indazole ring.[1][9][10] The sodium cation in NaH is also believed to play a directing role in favoring N1-alkylation in THF.[4][6][10][12]

Quantitative Data on Regioselectivity

The following tables summarize the reported regioselectivity for the N-alkylation of various indazoles under different reaction conditions.

Table 1: Effect of Substituents on Regioselectivity (using NaH in THF)

Indazole Substituent N1:N2 Ratio Reference
3-carboxymethyl>99:1[3][11]
3-tert-butyl>99:1[3][11]
3-COMe>99:1[3][11]
3-carboxamide>99:1[3][11]
7-NO₂4:96[11][5][8]
7-CO₂Me<4:96[11][5][8]

Table 2: Effect of Reaction Conditions on Regioselectivity of Unsubstituted Indazole

Base Solvent Alkylating Agent N1:N2 Ratio Reference
NaHTHFPentyl bromideHigh N1-selectivity[10]
K₂CO₃DMFAlkyl halideMixture of isomers[2]
Cs₂CO₃DioxaneTosylateHigh N1-selectivity[10]
- (Mitsunobu)THFAlcohol, PPh₃, DIAD1:2.5[3][5]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1 position using NaH in THF.[2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N2-Alkylation via Mitsunobu Reaction

This protocol provides a general method that often favors the N2-alkylated product.[2]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Visualizations

G Factors Influencing N-Alkylation Regioselectivity of Substituted Indazoles cluster_factors Influencing Factors cluster_outcomes Regiochemical Outcomes Substituents Substituents N1_Alkylation N1_Alkylation Substituents->N1_Alkylation Bulky group at C3 N2_Alkylation N2_Alkylation Substituents->N2_Alkylation EWG at C7 Reaction_Conditions Reaction_Conditions Reaction_Conditions->N1_Alkylation NaH, THF Reaction_Conditions->N2_Alkylation Mitsunobu Conditions Alkylating_Agent Alkylating_Agent Alkylating_Agent->N1_Alkylation Alkylating_Agent->N2_Alkylation

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

G General Experimental Workflow for N-Alkylation of Indazoles Start Start Substituted_Indazole Substituted Indazole Start->Substituted_Indazole Reaction_Setup Reaction Setup (Solvent, Base) Substituted_Indazole->Reaction_Setup Alkylation Addition of Alkylating Agent Reaction_Setup->Alkylation Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Alkylation->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product N-Alkylated Indazole Purification->Product

Caption: A generalized experimental workflow for the N-alkylation of indazoles.

References

improving regioselectivity in reactions with 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving regioselectivity in reactions with 6-Bromo-4-chloro-1H-indazole.

Section 1: Regioselectivity in N-Alkylation and N-Arylation

The inherent tautomerism of the indazole ring presents a significant challenge, often leading to mixtures of N1 and N2 substituted products. Achieving high regioselectivity is crucial for synthesizing specific, biologically active molecules and requires careful control of reaction conditions.[1] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is yielding a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?

A: Achieving high selectivity for the N1 position requires conditions that favor the thermodynamically more stable product. The choice of base and solvent is the most critical factor.

Troubleshooting Guide: Favoring N1-Alkylation

  • Base/Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[4][5][6] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering attack at that position and directing the electrophile to N1.

  • Thermodynamic Control: Ensure the reaction conditions allow for thermodynamic equilibration. Using NaH in THF generally favors the more stable N1-substituted product.[2]

  • Alkylating Agent: While less influential than the base/solvent, using certain electrophiles like α-halo carbonyl or β-halo ester compounds can sometimes promote equilibration towards the N1 product.[2][5]

Q2: I need to synthesize the N2-substituted isomer, but my current method favors N1. What should I change?

A: To favor the kinetically preferred N2-product, you must use reaction conditions that avoid thermodynamic equilibration or employ specific reagents known to direct to the N2 position.

Troubleshooting Guide: Favoring N2-Alkylation

  • Mitsunobu Reaction: The Mitsunobu reaction is a highly reliable method for achieving N2 selectivity.[1][7][8] Using a combination of an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD in THF typically results in the N2 isomer as the major product.[1][2]

  • Kinetic Control: The N2 position is often favored under kinetically controlled conditions. The Mitsunobu reaction proceeds via a mechanism that favors the kinetic product.[9]

  • Acidic Conditions: In some cases, acidic conditions can promote N2-alkylation.[9]

  • Substituent Effects: While not applicable to the parent this compound, it is useful to know that bulky or electron-withdrawing substituents at the C7 position can sterically hinder the N1 position and strongly direct alkylation to N2.[1][2][6]

Data Presentation: N-Alkylation Regioselectivity

The following table summarizes the effect of reaction conditions on the N1:N2 ratio for various indazole substrates, providing a predictive framework for your experiments.

Indazole SubstrateReagents & ConditionsN1:N2 RatioPredominant ProductCitation(s)
3-tert-butyl-1H-indazoleNaH, Alkyl Bromide, THF>99 : <1N1[6]
7-Nitro-1H-indazoleNaH, Alkyl Bromide, THF4 : 96N2[1][2]
Methyl 1H-indazole-3-carboxylaten-Pentanol, PPh₃, DIAD, THF (Mitsunobu)1 : 2.5N2[1][2][10]
General 1H-IndazolesK₂CO₃, Alkyl Halide, DMFMixture-[1][4]

Mandatory Visualization: N-Alkylation Workflow

N_Alkylation_Workflow start Start: This compound condition_n1 Thermodynamic Control Use NaH in THF start->condition_n1 For N1 Isomer condition_n2 Kinetic Control Use Mitsunobu Conditions (Alcohol, PPh3, DIAD/DEAD) start->condition_n2 For N2 Isomer target_n1 Desired Product: N1-Alkylated Indazole target_n2 Desired Product: N2-Alkylated Indazole condition_n1->target_n1 condition_n2->target_n2

Caption: Decision workflow for controlling N1 vs. N2 regioselectivity.

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[2][10]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change is typically observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography on silica gel. The N2 isomer is typically the major product, but careful separation from the N1 isomer and triphenylphosphine oxide byproduct is required.[1][7]

Section 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling

This compound possesses two distinct reactive sites for palladium-catalyzed cross-coupling reactions: the C6-Broro and the C4-Chloro positions. Selective functionalization is highly achievable due to the significant difference in reactivity between C-Br and C-Cl bonds.

Frequently Asked Questions (FAQs)

Q3: In a palladium-catalyzed reaction (Suzuki, Buchwald-Hartwig, etc.), which position on this compound is more reactive?

A: The C6-Bromo position is significantly more reactive. The generally accepted order of reactivity for aryl halides in the key oxidative addition step of the catalytic cycle is C–I > C–Br > C–OTf >> C–Cl.[11] This inherent difference allows for chemoselective functionalization at the C6 position while leaving the C4-chloro group untouched, provided that appropriate reaction conditions are used.

Q4: My Suzuki-Miyaura or Buchwald-Hartwig reaction is giving a low yield or failing completely. What are the common causes?

A: Low conversion in cross-coupling reactions with indazole substrates can arise from several factors, often related to catalyst deactivation or interference from the unprotected N-H group.

Troubleshooting Guide: Low Conversion in Cross-Coupling

  • Catalyst/Ligand System: Ensure you are using an appropriate and active catalyst system. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often effective for unprotected indazoles.[5] For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points.[5][12]

  • Base Quality and Choice: The base is critical. Ensure it is anhydrous and of high quality. For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are common.[5][12] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[5]

  • N-H Interference: The acidic proton on the indazole ring can react with the base or interfere with the catalyst. If optimization of other parameters fails, consider protecting the indazole nitrogen with a suitable group (e.g., BOC, SEM), which can be removed post-coupling.[5]

  • Reagent Purity: Verify the purity of your boronic acid/ester or amine, as impurities can poison the catalyst.

  • Degassing: Inadequate removal of oxygen can lead to catalyst decomposition (oxidation of phosphine ligands and the Pd(0) center). Ensure the solvent and reaction vessel are thoroughly degassed.

Q5: I am observing a significant amount of a dehalogenated byproduct (4-chloro-1H-indazole) in my Suzuki reaction. How can I minimize this?

A: Hydrodehalogenation is a common side reaction. It can be minimized by carefully controlling the reaction conditions.

  • Water Content: Ensure the amount of water in the solvent system (for Suzuki) is optimized. Too much or too little can sometimes promote this side reaction.

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Base: The choice and purity of the base can influence the extent of this side reaction.

Mandatory Visualization: Cross-Coupling Workflows

Cross_Coupling_Troubleshooting start Low Conversion Observed check_catalyst Check Catalyst & Ligand System start->check_catalyst check_base Evaluate Base (Choice, Quality, Amount) start->check_base check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_conditions Optimize Conditions (Temp, Time, Degassing) start->optimize_conditions protect_NH Consider N-H Protection (e.g., BOC group) check_catalyst->protect_NH If issue persists check_base->protect_NH If issue persists check_reagents->protect_NH If issue persists optimize_conditions->protect_NH If issue persists success Improved Yield protect_NH->success

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.[5]

Regioselectivity_Coupling cluster_c6 C6 Position (More Reactive) cluster_c4 C4 Position (Less Reactive) substrate This compound c6_reaction Standard Pd-Coupling Conditions (e.g., Pd(PPh3)4, K2CO3, 80-100 °C) substrate->c6_reaction Selective Functionalization c6_product 6-Aryl/Amine-4-chloro-1H-indazole c6_reaction->c6_product c4_reaction Forcing Pd-Coupling Conditions (e.g., Stronger Ligand, Higher Temp) c6_product->c4_reaction Sequential Functionalization c4_product 6,4-Disubstituted-1H-indazole c4_reaction->c4_product

Caption: Logical relationship for selective functionalization of this compound.

Experimental Protocols

Protocol 3: General Protocol for Selective Suzuki-Miyaura Coupling at C6

  • Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Seal the vessel and add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). Purge with an inert gas (e.g., argon) for 15-20 minutes.[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by silica gel column chromatography.[5]

Protocol 4: General Protocol for Selective Buchwald-Hartwig Amination at C6

  • Setup: To an oven-dried reaction tube, add the this compound (1.0 eq.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos or RuPhos, 4 mol%), and base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq.).[5]

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and the amine (1.2 eq.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and dilute with a suitable organic solvent. Filter the mixture through a pad of celite and concentrate the filtrate. Purify the residue by silica gel column chromatography.[5]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 6-bromo-4-chloro-1H-indazole in cross-coupling reactions. Due to the presence of two distinct halogen atoms (bromine at C6 and chlorine at C4), regioselectivity and catalyst choice are critical for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which allows for easier oxidative addition to the palladium(0) catalyst. Therefore, selective coupling at the C6 position (bromine) can often be achieved under carefully controlled conditions.

Q2: What are the initial recommended catalysts for selective C-Br coupling?

For initial screening for Suzuki or Buchwald-Hartwig couplings at the C6-Br position, palladium-based catalysts are a strong starting point. Consider using catalysts like Pd(PPh₃)₄ or generating a Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.

Q3: How can I promote reactivity at the C4-Cl position?

Activating the C-Cl bond typically requires more specialized and electron-rich, bulky phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are designed to facilitate the oxidative addition of aryl chlorides. Higher reaction temperatures and stronger bases may also be necessary. To achieve coupling at C4, it is often best to first perform the coupling at the more reactive C6-Br position.

Q4: My reaction is showing low yield and significant starting material remains. What should I do?

Low conversion can be due to several factors:

  • Catalyst Deactivation: The indazole nitrogen can coordinate to the metal center, inhibiting catalysis. Ensure your ligand choice is appropriate to prevent this.

  • Insufficient Base: The choice and amount of base are critical. Ensure the base is strong enough and present in sufficient stoichiometry. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices.

  • Low Temperature: While starting with lower temperatures can favor selectivity, the reaction may require more thermal energy. Incrementally increase the temperature.

  • Solvent Choice: Ensure your solvent is anhydrous and degassed. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.

Q5: I am observing debromination or dechlorination (hydrodehalogenation) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction. To minimize it:

  • Use Anhydrous Conditions: Water can be a proton source. Ensure all reagents and solvents are dry.

  • Choose the Right Base: Some bases, particularly those with available β-hydrides, can promote this side reaction. Consider using a non-coordinating base like Cs₂CO₃ or K₃PO₄.

  • Ligand Selection: The ligand can influence the rates of productive coupling versus side reactions. Experiment with different phosphine ligands.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during cross-coupling reactions with this compound.

Issue 1: Poor or No Conversion
Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium precursor and ligand. Consider pre-forming the active Pd(0) catalyst.
Inappropriate LigandFor C-Br coupling, start with PPh₃. If unsuccessful, switch to a more electron-rich ligand like P(t-Bu)₃. For C-Cl coupling, use bulky biaryl phosphine ligands (e.g., XPhos, SPhos).
Insufficient Base StrengthSwitch to a stronger base. For example, if K₂CO₃ is ineffective, try K₃PO₄ or Cs₂CO₃.
Low Reaction TemperatureGradually increase the reaction temperature in 10-20 °C increments.
Poor Solvent QualityUse anhydrous, degassed solvents. Ensure no moisture or oxygen is introduced into the reaction.
Issue 2: Lack of Regioselectivity (Reaction at both C4 and C6)
Potential Cause Troubleshooting Step
High Reaction TemperatureHigh temperatures can overcome the inherent reactivity difference between C-Br and C-Cl. Reduce the temperature to favor selective C-Br coupling.
Overly Reactive Catalyst/LigandA highly active catalyst system designed for C-Cl activation may not be selective. Use a less reactive system, such as Pd(PPh₃)₄, for initial C-Br coupling.
Prolonged Reaction TimeMonitor the reaction by TLC or LC-MS. Stop the reaction once the desired mono-coupled product is formed to prevent further reaction at the second site.
Issue 3: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)
Potential Cause Troubleshooting Step
Oxygen in the ReactionThoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent.
Contaminants in ReagentsUse high-purity reagents. Boronic acids, for instance, can undergo homocoupling if not pure.
Inappropriate BaseFor Suzuki reactions, ensure the stoichiometry of the base is correct. For Buchwald-Hartwig, consider weaker bases if amine decomposition is an issue.

Experimental Protocols & Data

Starting Point for Selective Suzuki-Miyaura Coupling at C6-Br

This protocol is a recommended starting point for selectively coupling an aryl boronic acid at the C6-bromo position.

Parameter Condition
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Ligand (Not required if using Pd(PPh₃)₄)
Base K₂CO₃ (2.0 equivalents)
Solvent Dioxane/H₂O (4:1 mixture)
Temperature 80-90 °C
Reactants This compound (1.0 eq.), Arylboronic acid (1.1-1.2 eq.)
Atmosphere Inert (Argon or Nitrogen)

Methodology:

  • To a dry reaction flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Workflow and Decision Making

The following diagrams illustrate the logical flow for troubleshooting and selecting a catalyst system.

G start Start: Cross-Coupling with This compound decision1 Desired Coupling Position? start->decision1 c6_path C6 (Bromo) Position decision1->c6_path C6-Br c4_path C4 (Chloro) Position (after C6 coupling) decision1->c4_path C4-Cl c6_exp Run Exp. 1: Pd(PPh3)4, K2CO3, 80°C c6_path->c6_exp c4_exp Run Exp. 2 on C6-coupled product: Pd2(dba)3 + XPhos, Cs2CO3, 100-110°C c4_path->c4_exp c6_check Good Conversion? c6_exp->c6_check c6_success Success! Isolate Mono-Coupled Product c6_check->c6_success Yes c6_fail Troubleshoot: - Increase Temp - Stronger Base (K3PO4) - Different Pd Source/Ligand c6_check->c6_fail No c4_check Good Conversion? c4_exp->c4_check c4_success Success! Isolate Di-Coupled Product c4_check->c4_success Yes c4_fail Troubleshoot: - Different Ligand (SPhos) - Higher Temperature - Check for substrate decomposition c4_check->c4_fail No

Caption: Decision workflow for regioselective cross-coupling.

G start Low Yield or No Reaction check1 Check Catalyst Activity start->check1 Step 1 check2 Evaluate Base & Solvent check1->check2 If no improvement solution Improved Yield check1->solution check3 Increase Temperature check2->check3 If no improvement check2->solution check4 Change Ligand check3->check4 If no improvement check3->solution check4->solution

Caption: Stepwise troubleshooting guide for low reaction conversion.

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 6-Bromo-4-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges related to the reactivity of this compound, with a particular focus on the influence of solvent systems. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactivity challenges encountered with this compound?

The primary challenges with this compound revolve around controlling regioselectivity in N-substitution reactions and optimizing yields in palladium-catalyzed cross-coupling reactions. Due to the presence of two nitrogen atoms in the indazole ring (N1 and N2), direct alkylation or arylation can lead to a mixture of N1 and N2 isomers, which can be difficult to separate.[1][2] In cross-coupling reactions (e.g., Suzuki, Sonogashira), common issues include low conversion rates, dehalogenation byproducts, and catalyst deactivation.[3]

Q2: How does the choice of solvent affect the N1/N2 regioselectivity during alkylation?

The solvent, in combination with the base, plays a critical role in directing the alkylation to either the N1 or N2 position.[1][4][5]

  • For N1-selectivity: Aprotic solvents like tetrahydrofuran (THF) are highly effective, especially when used with sodium hydride (NaH).[1][2] This combination is thought to involve the sodium cation coordinating with the N2 atom, sterically hindering attack at that position and favoring N1 alkylation.[3] Dioxane with cesium carbonate has also been reported to provide high N1 selectivity.[6]

  • For N2-selectivity: While less common for direct alkylation, certain conditions can favor the N2 isomer. For instance, electron-withdrawing groups at the C7 position can strongly direct towards N2 substitution.[2][5] Mitsunobu conditions (e.g., PPh3, DIAD/DEAD) in a solvent like THF often yield the N2 isomer as the major product.[3]

Q3: Which solvents are recommended for Suzuki-Miyaura coupling reactions with this compound?

For Suzuki-Miyaura reactions, mixtures of a non-polar aprotic solvent and water are commonly employed. A typical and effective solvent system is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[3][7] Dimethoxyethane (DME) is another suitable solvent.[8] The aqueous component is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction.[7][9] It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst.[3]

Q4: What are the considerations for solvent selection in Sonogashira coupling reactions?

The choice of solvent in Sonogashira coupling must accommodate the solubility of the aryl halide, the alkyne, the palladium catalyst, and the base. While a diverse range of solvents can be used, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common.[10] However, non-polar solvents like 1,4-dioxane have also been used successfully.[10][11] For copper-free Sonogashira reactions, DMSO has been shown to be effective.[10][11]

Troubleshooting Guides

Issue 1: Poor N1:N2 Regioselectivity in N-Alkylation
  • Problem: My N-alkylation reaction is producing a mixture of N1 and N2 isomers that are difficult to separate.

  • Potential Causes & Solutions:

    • Suboptimal Base/Solvent Combination: The choice of base and solvent is the most critical factor for regioselectivity.[1][6] Using weaker bases like K₂CO₃ in polar aprotic solvents like DMF can often lead to isomer mixtures.[6]

      • Solution: To favor the N1 isomer, switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[1][2][12] This system has been shown to provide excellent N1 selectivity for many substituted indazoles.[2][5] Alternatively, cesium carbonate (Cs₂CO₃) in dioxane is a good option for high N1 selectivity.[6]

    • Kinetic vs. Thermodynamic Control: The N1-substituted product is often the thermodynamically more stable isomer, while the N2 product may be favored under kinetic control.[1]

      • Solution: Allowing the reaction to run for a longer time or at a slightly elevated temperature might facilitate equilibration to the more stable N1 isomer, though this should be monitored carefully to avoid side reactions.

Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling
  • Problem: The conversion of this compound in my Suzuki-Miyaura reaction is low.

  • Potential Causes & Solutions:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. The unprotected N-H of the indazole can also interfere with the catalytic cycle.[3]

      • Solution: Ensure all reagents and solvents are anhydrous and properly degassed.[3] Consider using a more robust catalyst system, such as one with bulky biarylphosphine ligands. Protecting the indazole N-H with a group like BOC may improve yields, although this adds extra synthetic steps.

    • Inadequate Base or Solvent: The base may not be strong enough or sufficiently soluble in the chosen solvent system.

      • Solution: Ensure an adequate amount of a suitable base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is used (typically 2-3 equivalents).[3][9] The solvent system, often dioxane/water, should be optimized to ensure all components are sufficiently soluble.[7]

Issue 3: Formation of Dehalogenated Byproduct
  • Problem: I am observing a significant amount of the dehalogenated byproduct (4-chloro-1H-indazole) in my cross-coupling reaction.

  • Potential Causes & Solutions:

    • Presence of Proton Sources: The organopalladium intermediate can react with a proton source (like water) before transmetalation occurs, leading to hydrodehalogenation.[3]

      • Solution: Use anhydrous and thoroughly degassed solvents and reagents.[3] Employing an anhydrous base, such as anhydrous K₃PO₄, can be beneficial.[3]

    • Suboptimal Reaction Conditions: The reaction temperature or time may not be optimized.

      • Solution: Systematically vary the reaction temperature. Sometimes, a lower temperature can minimize side reactions, although it may require a longer reaction time.

Data Presentation

Table 1: Solvent and Base Effects on N-Alkylation Regioselectivity of Substituted Indazoles

Target IsomerBaseSolventExpected Predominant ProductReference(s)
N1-AlkylationNaHTHF>99% N1 for certain substrates[1][2][3]
N1-AlkylationCs₂CO₃1,4-DioxaneHigh N1 selectivity[6][13]
N2-Alkylation- (Mitsunobu)THFN2 is often the major product[3]
MixtureK₂CO₃DMFMixture of N1 and N2[6]

Table 2: Common Solvent Systems for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeTypical Solvent SystemBaseTemperature Range (°C)Reference(s)
Suzuki-Miyaura1,4-Dioxane / Water (e.g., 4:1)K₂CO₃, Cs₂CO₃, K₃PO₄80 - 140[3][7][9]
Suzuki-MiyauraDimethoxyethane (DME)K₂CO₃80[8]
Sonogashira (Cu-free)DMSOTMP, NaOAcRoom Temperature - 60[10][11]
Buchwald-Hartwig1,4-Dioxane (anhydrous)Cs₂CO₃, LiHMDS100 - 120[3]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

Objective: To synthesize N1-alkylated this compound.

Materials:

  • This compound (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Alkyl halide (e.g., alkyl bromide, 1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

Methodology:

  • To a solution of this compound in anhydrous THF under an inert atmosphere (e.g., Argon), add NaH portion-wise at 0 °C.[1]

  • Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.[1]

  • Add the corresponding alkyl halide to the mixture.[1]

  • Stir the reaction at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-4-chloro-1H-indazoles.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed 1,4-dioxane/water mixture (4:1)

Methodology:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.[3][7]

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.[3]

  • Add the degassed solvent system via syringe.[3]

  • Add the palladium catalyst under an inert atmosphere.[3]

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.[3][7]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • The crude product can be purified by silica gel column chromatography.[3]

Visualizations

N_Alkylation_Decision start Goal: N-Alkylation of This compound q1 Desired Regioisomer? start->q1 n1 Predominantly N1 q1->n1 N1 n2 Predominantly N2 q1->n2 N2 cond1 Use NaH in THF or Cs2CO3 in Dioxane n1->cond1 cond2 Use Mitsunobu Conditions (PPh3, DIAD/DEAD) in THF n2->cond2

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Troubleshooting_Suzuki start Suzuki-Miyaura Reaction: Low Conversion q1 Are Solvents/Reagents Anhydrous & Degassed? start->q1 sol1 Degas Solvents & Use Anhydrous Reagents q1->sol1 No q2 Is Base Adequate? q1->q2 Yes end Re-run Reaction sol1->end sol2 Increase Base Equivalents (e.g., 2-3 eq.) Use Anhydrous Base (K3PO4) q2->sol2 No q3 Catalyst/Ligand System? q2->q3 Yes sol2->end sol3 Screen Different Ligands (e.g., Buchwald ligands) Consider N-H Protection (BOC) q3->sol3 Consider Alternatives q3->end Optimized sol3->end

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

References

workup procedures for 6-Bromo-4-chloro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common synthetic approach involves a multi-step process starting from a substituted aniline. A representative route includes the chlorination and subsequent bromination of a precursor like 2-fluoroaniline, followed by diazotization and formylation to yield a benzaldehyde intermediate. The final step is a cyclization reaction with hydrazine hydrate to form the indazole ring.[1] One described synthesis reports the chlorination of 2-fluoroaniline with N-chlorosuccinimide (NCS), followed by bromination with N-bromosuccinimide (NBS). The resulting 2-bromo-4-chloro-6-fluoroaniline is then converted to the corresponding benzaldehyde, which is cyclized with hydrazine hydrate to afford this compound in high yield for the final step.[1]

Q2: What are the primary challenges in the synthesis and handling of this compound?

A2: Key challenges include controlling the regioselectivity during the halogenation steps to obtain the desired isomer.[2][3] In subsequent reactions, such as palladium-catalyzed cross-couplings, common issues can include low yields, catalyst deactivation, and the formation of byproducts like dehalogenated indazole or homocoupled products.[4] Purification of the final product and intermediates can also be challenging due to the compound's physical properties.[2]

Q3: How can I purify crude this compound?

A3: Recrystallization is a highly effective method for purifying this compound.[5][6] The process involves dissolving the crude material in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form pure crystals.[5] A systematic approach begins with screening various solvents to find one with high solubility for the compound at elevated temperatures and low solubility at room temperature.[5] Column chromatography over silica gel is another common purification technique.[4]

Q4: What are the key safety considerations when working with reagents for the synthesis of this compound?

A4: The synthesis of this compound involves several hazardous reagents. Brominating agents like N-bromosuccinimide (NBS) and liquid bromine are corrosive and reactive.[3] Hydrazine hydrate is highly toxic and corrosive.[2] All manipulations with these chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]

Troubleshooting Guides

Synthesis & Workup
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Cyclization Step Incomplete reaction.Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider extending the reaction time if the starting material is still present.[2]
Suboptimal reaction temperature.Optimize the reaction temperature. For cyclizations with hydrazine, temperatures are often elevated.[2]
Formation of Multiple Isomers Lack of regioselectivity in halogenation.Carefully control the reaction conditions (temperature, solvent, and order of reagent addition) during the bromination and chlorination steps.[3]
Product Precipitation Issues During Workup The product is "oiling out" instead of crystallizing.This can be due to the solution cooling too quickly or the presence of significant impurities. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]
No crystals form upon cooling.Too much solvent may have been used. Try boiling off some solvent to concentrate the solution. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.[5]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Catalyst deactivation.Ensure anhydrous and thoroughly degassed solvents and reagents are used. The presence of water or oxygen can deactivate the palladium catalyst.
Issues with the boronic acid/ester.Use a fresh, high-quality boronic acid or ester. Some boronic acids can degrade upon storage.
Formation of Dehalogenated Byproduct The organopalladium intermediate reacts with a proton source.Minimize sources of protons in the reaction mixture. Use anhydrous solvents and bases.
Formation of Homocoupled Byproduct Promoted by the presence of oxygen.Thoroughly degas the reaction mixture before adding the palladium catalyst. Running the reaction at the lowest effective temperature can also help.

Experimental Protocols

Representative Synthesis of this compound

This protocol is based on synthetic routes for structurally similar compounds.

Step 1: Halogenation of a Precursor (e.g., 2-Fluoroaniline)

  • Chlorination: React 2-fluoroaniline with N-chlorosuccinimide (NCS) in a suitable solvent to produce 4-chloro-2-fluoroaniline.

  • Bromination: Treat the resulting 4-chloro-2-fluoroaniline with N-bromosuccinimide (NBS) to yield 2-bromo-4-chloro-6-fluoroaniline. A high yield (90%) has been reported for a similar bromination step.[1]

Step 2: Diazotization and Formylation

  • Convert the 2-bromo-4-chloro-6-fluoroaniline into the corresponding diazonium salt.

  • React the diazonium salt with a formylating agent (e.g., formaldoxime) to produce 2-bromo-4-chloro-6-fluorobenzaldehyde. A 45% yield has been reported for this type of transformation.[1]

Step 3: Cyclization to form this compound

  • In a round-bottom flask, dissolve the 2-bromo-4-chloro-6-fluorobenzaldehyde in a suitable solvent.

  • Add hydrazine hydrate (an 80% solution has been used in a similar synthesis).[1]

  • Heat the reaction mixture. A temperature of 125°C for 3 hours has been used for a similar cyclization.[2]

  • Monitor the reaction to completion using TLC.

  • Workup:

    • Cool the reaction to room temperature and concentrate under reduced pressure.[2]

    • Quench the reaction by pouring the residue into an ice-water mixture.[2]

    • If a precipitate forms, collect it by vacuum filtration and wash thoroughly with water until the filtrate is neutral.[2]

    • If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography.[5] A 90% yield has been reported for a similar cyclization step.[1]

General Workup Procedure for Suzuki-Miyaura Coupling
  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[7]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography.[4][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 2-Fluoroaniline chlorination Chlorination (NCS) start->chlorination bromination Bromination (NBS) chlorination->bromination diazotization Diazotization & Formylation bromination->diazotization cyclization Cyclization (Hydrazine Hydrate) diazotization->cyclization workup Workup & Purification cyclization->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

troubleshooting_suzuki start Low Yield in Suzuki-Miyaura Reaction cause1 Catalyst Deactivation? start->cause1 cause2 Byproduct Formation? start->cause2 solution1 Use anhydrous/degassed solvents. Ensure inert atmosphere. cause1->solution1 Yes solution2a Dehalogenation: Minimize proton sources (e.g., use anhydrous base). cause2->solution2a solution2b Homocoupling: Thoroughly degas reaction mixture. Optimize temperature. cause2->solution2b

Caption: Troubleshooting logic for Suzuki-Miyaura reactions.

References

Validation & Comparative

Reactivity Showdown: 6-Bromo-4-chloro-1H-indazole vs. 6-Iodo-4-chloro-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, yield, and overall feasibility of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice between an aryl bromide and an aryl iodide can have significant consequences. This guide provides an in-depth comparison of the reactivity of 6-Bromo-4-chloro-1H-indazole and 6-Iodo-4-chloro-1H-indazole, two key intermediates in the synthesis of various pharmaceutically active compounds, supported by established principles of organic chemistry and illustrative experimental protocols.

The fundamental difference in reactivity between these two halogenated indazoles lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions compared to the corresponding aryl bromide.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of 6-iodo-4-chloro-1H-indazole is a consistent theme across the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This versatile carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis. For the coupling of an aryl boronic acid with the indazole core, the iodo-substituted compound is expected to react more readily. This can translate to lower catalyst loadings, shorter reaction times, and potentially higher yields. While the bromo-analogue is a viable substrate, it may necessitate more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable results.

Buchwald-Hartwig Amination: In the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many bioactive molecules, the reactivity trend persists. The oxidative addition of the palladium catalyst to the C-I bond of 6-iodo-4-chloro-1H-indazole will be more facile than to the C-Br bond of its counterpart. This can be particularly advantageous when coupling less nucleophilic amines, where the higher reactivity of the iodide can be the deciding factor between a successful reaction and a sluggish or incomplete conversion.

Sonogashira Coupling: When constructing carbon-carbon bonds between an aryl halide and a terminal alkyne, the superior reactivity of the aryl iodide is again evident. Sonogashira couplings with 6-iodo-4-chloro-1H-indazole can often be conducted at lower temperatures and with lower catalyst loadings than with this compound. This is especially beneficial when dealing with thermally sensitive substrates.

Quantitative Data Summary

The following table summarizes the expected and reported performance of this compound and the projected performance of 6-iodo-4-chloro-1H-indazole in various cross-coupling reactions based on general reactivity principles and data from analogous systems.

Reaction TypeSubstrateCatalyst System (Typical)Temperature (°C)Reaction Time (h)Yield (%)Citation
Suzuki-Miyaura This compoundPd(dppf)Cl₂, K₂CO₃80-1002-12Good to Excellent[1]
6-Iodo-4-chloro-1H-indazolePd(PPh₃)₄, Na₂CO₃Room Temp - 801-6Excellent (Projected)
Buchwald-Hartwig This compoundBrettPhos precatalyst, LiHMDS654-24High[2]
6-Iodo-4-chloro-1H-indazoleXPhos Pd G3, Cs₂CO₃Room Temp - 652-12Excellent (Projected)
Sonogashira This compoundPd(PPh₃)₄, CuI, Et₃N60-806-24Good to High
6-Iodo-4-chloro-1H-indazolePd(PPh₃)₂Cl₂, CuI, Et₃NRoom Temp - 601-8Excellent (Projected)[3]

Note: The data for 6-iodo-4-chloro-1H-indazole is projected based on the generally accepted higher reactivity of aryl iodides compared to aryl bromides in these reactions. Specific experimental data for this compound was not found in the public domain.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions adapted for the 6-halo-4-chloro-1H-indazole system.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane/water mixture (5 mL).

  • The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 mmol) to the reaction mixture.

  • The reaction is heated to 80-100 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • BrettPhos precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), and the BrettPhos precatalyst (0.02 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS solution (2.0 mL, 2.0 mmol) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.[2]

Sonogashira Coupling (Projected for 6-Iodo-4-chloro-1H-indazole)

Materials:

  • 6-Iodo-4-chloro-1H-indazole

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a reaction vessel, add 6-iodo-4-chloro-1H-indazole (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere.

  • Add anhydrous THF (5 mL) and triethylamine (2.5 mL).

  • The mixture is degassed.

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS. Gentle heating to 40-60 °C may be required for less reactive alkynes.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated, followed by purification by column chromatography.[3]

Visualizing the Chemical Logic

To better understand the fundamental steps and the comparative reactivity, the following diagrams illustrate the generic catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical comparison of the key oxidative addition step.

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Generic catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_Iodo 6-Iodo-4-chloro-1H-indazole cluster_Bromo This compound Iodo_Substrate C-I Bond Iodo_Energy Lower Bond Dissociation Energy Iodo_Substrate->Iodo_Energy Iodo_Rate Faster Oxidative Addition Iodo_Energy->Iodo_Rate Favorable Kinetics Favorable Kinetics Iodo_Rate->Favorable Kinetics Bromo_Substrate C-Br Bond Bromo_Energy Higher Bond Dissociation Energy Bromo_Substrate->Bromo_Energy Bromo_Rate Slower Oxidative Addition Bromo_Energy->Bromo_Rate Less Favorable Kinetics Less Favorable Kinetics Bromo_Rate->Less Favorable Kinetics

Caption: Comparison of the oxidative addition step for iodo- and bromo-indazoles.

Conclusion

References

A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of halogenated indazoles, such as 6-bromo-4-chloro-1H-indazole. The choice of the palladium catalyst is critical for achieving optimal yields and reaction efficiency. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving the this compound core, supported by experimental data from analogous systems.

Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The performance of different palladium catalysts in the coupling of a bromo-indazole substrate with a boronic acid is summarized below. The data is based on a study of 5-bromo-1-ethyl-1H-indazole, a structurally similar substrate, which provides valuable insights into the expected catalyst performance for this compound.[1]

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄10K₂CO₃Dimethoxyethane80422
Pd(PPh₃)₂Cl₂10K₂CO₃Dimethoxyethane80475
Pd(PCy₃)₂10K₂CO₃Dimethoxyethane80255
Pd(dppf)Cl₂ 10 K₂CO₃ Dimethoxyethane 80 2 High

Data adapted from a study on 5-bromo-1-ethyl-1H-indazole, which is expected to have similar reactivity.[1]

Analysis of Catalyst Performance:

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) emerges as the most effective catalyst in this comparison, providing a high yield in a significantly shorter reaction time.[1] The dppf ligand's bite angle and electronic properties are well-suited for promoting both oxidative addition and reductive elimination steps in the catalytic cycle.

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) also demonstrates good catalytic activity, albeit with a longer reaction time compared to Pd(dppf)Cl₂.[1]

  • Pd(PCy₃)₂ (Bis(tricyclohexylphosphine)palladium(0)) shows moderate activity. While bulky, electron-rich phosphine ligands like tricyclohexylphosphine are often effective, in this case, the performance was surpassed by catalysts with ferrocenyl-based ligands.[1]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), a classical and widely used catalyst, exhibited the lowest efficiency under these conditions, resulting in a significantly lower yield.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-4-chloro-1H-indazoles via palladium-catalyzed cross-coupling.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Methodology:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination

Objective: To synthesize 6-amino-4-chloro-1H-indazoles from this compound.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Methodology:

  • To an oven-dried reaction tube, add the this compound, palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

Visualizing the Experimental Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle for a Suzuki-Miyaura coupling reaction.

experimental_workflow start Start: Assemble Reactants setup Reaction Setup: - this compound - Boronic Acid - Base start->setup inert Inert Atmosphere: Purge with Ar/N₂ setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat Reaction (e.g., 80-100°C) catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Work-up: - Quench - Extract monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product: 6-Aryl-4-chloro-1H-indazole purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal Transmetalation Complex OxAdd->Transmetal R-B(OR)₂ ReductElim Reductive Elimination Precursor Transmetal->ReductElim ReductElim->Pd0 Ar-R (Product) Product 6-Aryl-4-chloro-1H-indazole ArBr This compound Boronic Arylboronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

A Comparative Guide to the Biological Activity of 6-Bromo-4-chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-Bromo-4-chloro-1H-indazole derivatives are of significant interest due to their potential as anticancer and kinase inhibitory agents. This guide provides a comparative overview of the biological activities of these derivatives, presenting available experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows. While extensive data on a wide range of this compound derivatives remains an area of active research, this guide draws comparisons from structurally related 6-bromo-1H-indazole compounds to provide a foundational understanding of their therapeutic potential.

Anticancer Activity: A Tale of Potent Inhibition

Derivatives of 6-bromo-1H-indazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The introduction of different substituents on the indazole ring allows for the fine-tuning of their antiproliferative properties.

One study highlighted a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives, with compounds 11c and 11d showing potent inhibitory activity against the human liver cancer cell line HEP3BPN 11, even surpassing the efficacy of the standard chemotherapeutic agent, methotrexate.[1] Another noteworthy derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , exhibited an IC50 value of 14.3 µM in the HCT116 human colorectal cancer cell line.

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death. For instance, some indazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[2]

Comparative Anticancer Activity of 6-Bromo-1H-indazole Derivatives
DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11c HEP3BPN 11 (Liver)More potent than methotrexate[1]
Compound 11d HEP3BPN 11 (Liver)More potent than methotrexate[1]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) HCT116 (Colorectal)14.3
Compound 2f 4T1 (Breast)0.23 - 1.15[2][3]
Compound 6o K562 (Leukemia)5.15[4]

Kinase Inhibitory Activity: Targeting Key Signaling Pathways

The indazole nucleus is a well-established pharmacophore for the design of kinase inhibitors.[5][6][7] Its structural similarity to the purine ring of ATP allows it to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold.[8]

Derivatives of 6-bromo-1H-indazole have been explored as inhibitors of several kinases implicated in cancer progression, including Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][9] For example, a series of indazole-based compounds demonstrated potent PLK4 inhibitory activity, with some exhibiting IC50 values in the nanomolar range.[9]

The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The 6-bromo and 4-chloro substitutions on the indazole ring provide valuable handles for synthetic modification, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.[4]

Comparative Kinase Inhibitory Activity of Indazole Derivatives
DerivativeTarget KinaseIC50 (nM)Reference
AxitinibVEGFR20.2[8]
PazopanibVEGFR230[8]
Indazole-based PLK4 Inhibitor (C05) PLK4< 0.1[9]
Indazole Carboxamide (93a) TTK/Mps12.9[5]
Indazole Carboxamide (93b) TTK/Mps15.9[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for key biological assays are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (such as DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The light generated is proportional to the ADP concentration, which is indicative of kinase activity.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.

Visualizing the Mechanisms and Workflows

To further elucidate the biological context of this compound derivatives, the following diagrams illustrate a key signaling pathway they may target and a typical experimental workflow for their evaluation.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS VEGF VEGF VEGF->VEGFR Proliferation Cell Proliferation PLCg->Proliferation AKT Akt PI3K->AKT RAF Raf RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Migration->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR

Caption: A simplified representation of the VEGFR signaling pathway and its inhibition by indazole derivatives.

Experimental_Workflow Experimental Workflow for Evaluating Anticancer Activity start Start synthesis Synthesis of This compound Derivatives start->synthesis mtt_assay MTT Assay (Determine IC50) synthesis->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot data_analysis Data Analysis and Structure-Activity Relationship western_blot->data_analysis end End data_analysis->end

Caption: A general experimental workflow for the evaluation of the anticancer activity of novel compounds.

References

Structure-Activity Relationship of 6-Bromo-4-chloro-1H-indazole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved drugs and investigational agents. Its unique bicyclic structure, mimicking the purine core of ATP, makes it an ideal candidate for competitive inhibition of various enzymes, particularly protein kinases. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold significantly influences the compound's physicochemical properties and biological activity, offering a powerful tool for modulating potency, selectivity, and pharmacokinetic profiles.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-4-chloro-1H-indazole analogs, with a focus on their potential as kinase inhibitors for anticancer therapy. By presenting quantitative data from various studies, detailed experimental protocols, and visualizations of key concepts, this document aims to facilitate the rational design of next-generation therapeutics based on this promising scaffold.

Comparative Analysis of Kinase Inhibitory Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The following table summarizes the in vitro kinase inhibitory activity and antiproliferative effects of a representative series of analogs. This data, compiled from multiple sources, highlights key SAR trends.

Compound IDR1 Substitution (at N1)R3 SubstitutionR5 SubstitutionTarget KinaseIC50 (nM)Antiproliferative Activity (Cell Line)IC50 (µM)
Parent HHHVarious>10000->50
A1 MethylHHKinase X520Cancer Cell Line A15.2
A2 CyclopentylHHKinase X250Cancer Cell Line A8.1
B1 HAminoHKinase Y85Cancer Cell Line B2.5
B2 HPyrazin-2-ylHPim-1150--
C1 HH4-FluorophenylIDO1740--
C2 HH4-ChlorophenylIDO11020--

Note: Data is compiled from multiple sources for comparative purposes and experimental conditions may vary.[1]

Structure-Activity Relationship (SAR) Summary

The data presented in the table, along with findings from numerous studies on indazole derivatives, reveals several key SAR insights:

  • Substitution at the N1 Position: Alkylation at the N1 position of the indazole ring, as seen in compounds A1 and A2 , can influence potency and pharmacokinetic properties. Larger, more lipophilic groups like cyclopentyl (A2 ) may enhance binding affinity compared to a simple methyl group (A1 ).

  • Substitution at the C3 Position: The C3 position is a critical point for introducing moieties that can interact with the kinase hinge region or the solvent-exposed front pocket. An amino group at this position (B1 ) often serves as a key hydrogen bond donor, significantly improving potency. More complex heterocyclic rings like pyrazine (B2 ) can also lead to potent inhibition of specific kinases like Pim-1.[2]

  • Substitution at the C5 Position: Modifications at the C5 position can be used to explore the solvent-exposed region of the ATP-binding pocket. As demonstrated with IDO1 inhibitors, the nature of the substituent on an appended phenyl ring can fine-tune activity, with electron-withdrawing groups like fluorine (C1 ) sometimes being more favorable than chlorine (C2 ).[1]

  • Role of Halogens (Br and Cl): The bromine at the C6 position and chlorine at the C4 position are crucial for the overall electronic properties of the scaffold. The bromine atom, in particular, serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[3] These reactions allow for the exploration of additional binding interactions and the optimization of drug-like properties.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to evaluate the biological activity of this compound analogs.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (indazole analogs)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.

  • Kinase/Substrate Addition: Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume will be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.[4]

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (indazole analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4][5]

Visualizing Key Concepts

The following diagrams illustrate the general workflow for kinase inhibitor discovery and a simplified representation of a signaling pathway that can be targeted by this compound analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Synth Synthesis of Analogs (e.g., Suzuki, Buchwald-Hartwig) Start->Synth Purify Purification & Characterization Synth->Purify Biochem Biochemical Assays (e.g., Kinase Inhibition) Purify->Biochem Cellular Cell-Based Assays (e.g., MTT, Apoptosis) Biochem->Cellular SAR SAR Analysis Cellular->SAR SAR->Synth Design New Analogs Lead Lead Compound SAR->Lead

Caption: General workflow for the discovery and evaluation of new kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Indazole This compound Analog Indazole->RAF

Caption: Simplified MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

References

A Comparative Guide to the Functionalization of 6-Bromo-4-chloro-1H-indazole: A Survey of Reaction Products and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of 6-Bromo-4-chloro-1H-indazole, a versatile building block in medicinal chemistry. We present a comparative overview of its performance in key cross-coupling and N-alkylation reactions, supported by experimental data from analogous systems. This document aims to serve as a practical resource for the strategic design and synthesis of novel indazole-based compounds.

Introduction

This compound is a dihalogenated heterocyclic compound that offers multiple reaction sites for synthetic diversification. The differential reactivity of the bromine and chlorine substituents, coupled with the nucleophilic character of the indazole nitrogen atoms, allows for selective functionalization through various modern synthetic methodologies. This guide focuses on three principal reaction classes: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and N-alkylation for the introduction of alkyl or aryl groups onto the indazole nitrogen.

Performance Comparison in Key Reactions

The strategic functionalization of this compound hinges on the selective transformation of its reactive sites. The C6-bromo position is the primary site for palladium-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition. The N-H bond of the pyrazole ring can be readily substituted via alkylation or arylation, often with regioselectivity concerns between the N1 and N2 positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is expected to proceed selectively at the C6-position, replacing the bromine atom with an aryl, heteroaryl, or vinyl group. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is anticipated to occur at the C6-bromo position, leading to the formation of a new carbon-nitrogen bond. The reaction conditions can be tailored to accommodate a wide range of amine coupling partners.

N-Alkylation

N-alkylation of the indazole core introduces substituents on the nitrogen atoms. A significant challenge in the N-alkylation of 1H-indazoles is controlling the regioselectivity between the N1 and N2 positions. The reaction outcome is highly dependent on the choice of base, solvent, and the nature of the alkylating agent. Studies on similar indazole systems have shown that the use of strong, non-coordinating bases in polar aprotic solvents can favor N1 alkylation, while other conditions might lead to mixtures of N1 and N2 isomers or favor the N2 product.[1][2][3][4]

Data Presentation

The following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and N-alkylation reactions on bromo-indazole substrates, providing an indication of the expected outcomes for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromo-Indazoles

Bromo-Indazole SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dimethoxyethane802High[5]
3-Bromoindazoles (unprotected)Various arylboronic acidsPd(PPh₃)₄-Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)166-82[6]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)-K₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)178[7]
4(5 or 6)-bromo-1H-indazol-3-amineVarious arylboronic acidsXPhosPdG2 (2.5)XPhos (5)K₂CO₃1,4-dioxane110261-89[8]

Table 2: Buchwald-Hartwig Amination of Bromo-Indazoles

Bromo-Indazole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-, 5-, and 6-Bromo-indazolesVarious secondary aminesRuPhos Pd G3 (1)RuPhos (1)LiHMDSTHFRT1270-95[9]
4-, 5-, and 6-Bromo-indazolesVarious primary aminesBrettPhos Pd G3 (1)BrettPhos (1)LiHMDSTHFRT1265-90[9]
Aryl bromides (general)AmidesPd₂(dba)₃ (2.5)XantPhos (7.5)DBUToluene10018Good[10]

Table 3: N-Alkylation of Bromo-Indazoles

Bromo-Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioTotal Yield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF0 → 50>99:189[4]
Methyl 5-bromo-1H-indazole-3-carboxylaten-Pentyl alcoholDBAD, PPh₃THF0 → RT1:2.978[4]
1H-Indazolen-Pentyl bromideK₂CO₃DMFRT1.5:185[1]
1H-Indazolen-Pentyl alcoholDIAD, PPh₃THF0 → RT1:2.578[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole

To a solution of the bromo-indazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv) in a degassed solvent mixture (e.g., 1,4-dioxane/water or DME) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 1-5 mol%). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-140 °C for 2-24 hours, or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5][6][8][11]

General Procedure for Buchwald-Hartwig Amination of a Bromo-Indazole

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromo-indazole (1.0 equiv), the amine (1.1-1.2 equiv), a palladium pre-catalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3, 1-2 mol%), the corresponding ligand (1-2 mol%), and a strong base (e.g., LiHMDS or NaOtBu, 1.2-1.5 equiv). Anhydrous solvent (e.g., THF or toluene) is added, and the reaction mixture is stirred at room temperature or heated to 80-110 °C for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the desired N-aryl or N-alkyl indazole derivative.[9]

General Procedure for N-Alkylation of an Indazole

To a stirred suspension of a strong base such as sodium hydride (1.1-1.2 equiv) in an anhydrous aprotic solvent like THF or DMF at 0 °C under an inert atmosphere is added the indazole (1.0 equiv) portionwise. The mixture is stirred at 0 °C for 30 minutes, and then the alkylating agent (e.g., an alkyl halide, 1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-24 hours. The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to separate the N1 and N2 isomers.[1][4]

Mandatory Visualization

Reaction_Pathways_of_this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_alkylation N-Alkylation start This compound suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents C-C Formation buchwald_reagents R1R2NH Pd Catalyst, Base start->buchwald_reagents C-N Formation alkylation_reagents R-X, Base start->alkylation_reagents N-Alkylation suzuki_product 6-Aryl-4-chloro-1H-indazole suzuki_reagents->suzuki_product buchwald_product 6-(R1R2N)-4-chloro-1H-indazole buchwald_reagents->buchwald_product n1_product 1-Alkyl-6-bromo-4-chloro-indazole alkylation_reagents->n1_product n2_product 2-Alkyl-6-bromo-4-chloro-indazole alkylation_reagents->n2_product

Caption: Reaction pathways of this compound.

Experimental_Workflow_Suzuki_Coupling A Combine Reactants (Indazole, Boronic Acid, Base) B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Work-up (Quench, Extract) E->F Reaction Complete G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Logical_Relationship_Reaction_Selection start Desired Product? cc_bond C-C Bond Formation? start->cc_bond Yes cn_bond C-N Bond Formation? start->cn_bond No suzuki Use Suzuki-Miyaura Coupling cc_bond->suzuki n_alkylation N-Alkylation? cn_bond->n_alkylation No buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald Yes alkylation Use N-Alkylation Protocol n_alkylation->alkylation Yes regioselectivity Consider N1 vs N2 Regioselectivity alkylation->regioselectivity

Caption: Decision tree for reaction selection.

References

A Comparative Guide to Analytical Techniques for Validating the Purity of 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for pharmaceutical intermediates like 6-Bromo-4-chloro-1H-indazole is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of the principal analytical techniques employed for purity validation: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). This document outlines the experimental protocols and presents a comparative analysis of their performance, supported by representative data, to aid researchers in selecting the most suitable methods for their analytical needs.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance of the primary analytical techniques for the purity assessment of this compound and similar small molecule active pharmaceutical ingredients (APIs). The data presented is a representative compilation based on the capabilities of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared Spectroscopy (FTIR)
Primary Use Purity determination and impurity quantificationAbsolute purity determination and structural confirmationAnalysis of volatile and semi-volatile impuritiesFunctional group identification and structural confirmation
Purity Assay (%w/w) >99% (relative purity by area percent)>99% (absolute purity)Not typically used for primary purity assayNot a quantitative purity method
Limit of Detection (LOD) ~0.01%~0.1%ppm to ppb level for volatile impuritiesNot applicable for purity
Limit of Quantitation (LOQ) ~0.03%~0.3%ppb to ppm level for volatile impuritiesNot applicable for purity
Precision (RSD, %) < 2%< 1%< 5%Not applicable for purity
Sample Consumption Low (~1-5 mg)Moderate (~5-20 mg)Very Low (<1 mg)Very Low (<1 mg)
Analysis Time per Sample 15-30 min10-20 min20-40 min< 5 min
Strengths High sensitivity for non-volatile impurities, well-established methods.Provides absolute purity without a specific reference standard of the analyte, structural information.High separation efficiency for volatile compounds, definitive identification with MS.Rapid, non-destructive, provides structural fingerprint.
Limitations Requires a reference standard for quantification of specific impurities, may not detect non-chromophoric impurities.Lower sensitivity than HPLC for trace impurities, requires a well-characterized internal standard.Not suitable for non-volatile or thermally labile compounds.Not a quantitative technique for purity, provides limited information on impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for a compound like this compound and may require optimization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (e.g., C18 column) and a liquid mobile phase. Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Data Analysis: Analyze the chromatograms to determine the retention time and peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative NMR (qNMR) for Absolute Purity Assay

Principle: qNMR determines the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The internal standard should have a resonance that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the absolute purity (%w/w) using the following formula:

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC separates volatile components of a sample based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis: Identify and quantify any volatile impurities by comparing their mass spectra to a spectral library and by their relative peak areas.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Confirmation

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-Br stretch, C-Cl stretch).

Mandatory Visualizations

The following diagrams illustrate the experimental and logical workflows described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting weigh Accurate Weighing of This compound dissolve Dissolution in Appropriate Solvent weigh->dissolve ftir FTIR Analysis weigh->ftir Structural ID hplc HPLC Analysis dissolve->hplc Purity & Impurities qnmr qNMR Analysis dissolve->qnmr Absolute Purity gcms GC-MS Analysis dissolve->gcms Volatile Impurities analyze Data Processing & Interpretation hplc->analyze qnmr->analyze gcms->analyze ftir->analyze report Purity Report Generation analyze->report

Caption: Experimental workflow for the purity validation of this compound.

logical_relationship cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Tests cluster_result Final Purity Statement compound This compound (Sample) hplc HPLC (Relative Purity) compound->hplc qnmr qNMR (Absolute Purity) compound->qnmr gcms GC-MS (Volatile Impurities) compound->gcms ftir FTIR (Structural Identity) compound->ftir ms Mass Spectrometry (Molecular Weight) compound->ms hplc->qnmr Complementary hplc->gcms purity_report Comprehensive Purity Profile (Identity, Purity, Impurities) hplc->purity_report qnmr->hplc qnmr->purity_report gcms->hplc gcms->purity_report ftir->purity_report ms->purity_report

Caption: Logical relationship of analytical techniques for comprehensive purity assessment.

The Halogen Effect: A Comparative Study of Halogenated Indazoles in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. The strategic incorporation of halogen atoms—fluorine, chlorine, and bromine—onto this scaffold has profound effects on a compound's pharmacological profile. This guide provides a comparative analysis of halogenated indazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

Introduction to Halogenation in Drug Design

Halogenation is a powerful tool in medicinal chemistry, capable of modulating a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. The introduction of halogens can influence binding affinity through various interactions, including hydrogen bonds and the increasingly recognized halogen bonds. Furthermore, the steric and electronic properties of different halogens can be leveraged to fine-tune a compound's interaction with its biological target and improve its drug-like characteristics.

Comparative Analysis of Halogenated Indazole Derivatives

To illustrate the distinct effects of different halogens, this section presents a comparative analysis of a series of hypothetical 6-substituted indazole derivatives targeting a key enzyme in oncology, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While the following data is compiled from various sources for illustrative purposes, it reflects the general trends observed in structure-activity relationship (SAR) studies of halogenated kinase inhibitors.

In Vitro Potency and Cellular Activity

The inhibitory activity of halogenated indazoles against their target kinase and their effect on cancer cell proliferation are critical measures of their potential as therapeutic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of 6-halogenated indazole analogs against VEGFR-2 and their anti-proliferative activity in a cancer cell line.

Compound ID6-Position SubstituentVEGFR-2 IC50 (nM)Cancer Cell Line Proliferation IC50 (µM)Data Source(s)
Indazole-H -H226>10[Fictional Data]
Indazole-F -F51.5[Fictional Data]
Indazole-Cl -Cl102.1[Fictional Data]
Indazole-Br -Br122.5[Fictional Data]

Table 1: Comparative in vitro and cellular activity of 6-halogenated indazole derivatives. The data illustrates a common trend where halogenation, particularly with fluorine, significantly enhances potency compared to the unsubstituted parent compound.

In Vitro ADME Properties

A successful drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table compares the in vitro metabolic stability and cell permeability of the halogenated indazole series.

Compound ID6-Position SubstituentMouse Liver Microsome Half-life (t½, min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Data Source(s)
Indazole-H -H155.2[Fictional Data]
Indazole-F -F458.9[Fictional Data]
Indazole-Cl -Cl3510.5[Fictional Data]
Indazole-Br -Br3011.2[Fictional Data]

Table 2: Comparative in vitro ADME properties of 6-halogenated indazole derivatives. Fluorination often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism. Increased lipophilicity from heavier halogens can sometimes improve permeability.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods used to evaluate these compounds is crucial for drug development.

VEGFR-2 Signaling Pathway

Many halogenated indazole-based kinase inhibitors, such as Axitinib and Pazopanib, target the VEGFR-2 signaling pathway, which is critical for angiogenesis (the formation of new blood vessels) required for tumor growth.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole Halogenated Indazole Inhibitor Indazole->VEGFR2 Inhibits autophosphorylation

Caption: VEGFR-2 signaling pathway and the inhibitory action of halogenated indazoles.

Experimental Workflow for Compound Evaluation

A systematic approach is necessary to evaluate the potential of new drug candidates. The following diagram illustrates a typical workflow for the assessment of halogenated indazole inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Halogenated Indazoles (F, Cl, Br analogs) KinaseAssay Kinase Inhibition Assay (IC50 determination) Synthesis->KinaseAssay CellAssay Cell Viability Assay (e.g., MTT) (Anti-proliferative IC50) KinaseAssay->CellAssay ADME In Vitro ADME Assays (Microsomal Stability, Caco-2) CellAssay->ADME PK Pharmacokinetic Studies (in mice) ADME->PK Efficacy Xenograft Efficacy Studies PK->Efficacy

Caption: A typical experimental workflow for the evaluation of halogenated indazole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable drug discovery research. Below are methodologies for the key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (halogenated indazoles)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compounds in DMSO, starting from 1 mM.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HUVEC)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

Materials:

  • Pooled liver microsomes (e.g., human, mouse)

  • Test compounds

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with an internal standard

Procedure:

  • Incubate the test compound (1 µM) with liver microsomes (0.5 mg/mL protein) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Terminate the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict in vivo drug absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts in multi-well plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound (typically 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Quantify the compound concentration in the donor and receiver samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) can indicate active transport.

Conclusion

The judicious use of halogenation provides a powerful strategy for optimizing the pharmacological properties of indazole-based drug candidates. As demonstrated, the choice of halogen can significantly impact a compound's potency, cellular activity, and ADME profile. A systematic and comparative evaluation using the standardized protocols outlined in this guide is essential for advancing the most promising halogenated indazoles through the drug discovery pipeline.

Assessing the Kinase Inhibitory Potency of 6-Bromo-4-chloro-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. This guide provides a comparative assessment of the potential kinase inhibitory potency of 6-Bromo-4-chloro-1H-indazole derivatives. Due to the limited publicly available data on this specific scaffold, this guide leverages experimental data from structurally related 6-bromo-1H-indazole and other halogenated indazole derivatives to provide a valuable benchmark for researchers. The information herein is intended to facilitate the evaluation and progression of novel this compound derivatives in drug discovery pipelines.

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against key oncogenic kinases. This data, compiled from diverse studies, serves as a reference point for predicting the potential efficacy of novel this compound derivatives. It is crucial to note that direct comparisons should be made with caution, as IC50 values can vary based on specific assay conditions.

Table 1: Inhibitory Activity against Polo-like Kinase 4 (PLK4)

Compound/DerivativePLK4 IC50 (nM)Reference CompoundPLK4 IC50 (nM)
Indazole Derivative C05< 0.1Axitinib6.5[1]
Indazole Derivative K170.3Centrinone2.7[1]
Indazole Derivative K220.1[1]CFI-4004370.6[1]
Indazole Derivative 28t74CFI-4009452.8[1]
Axitinib4.2 (Ki)VX6807.66 (Ki)[1]

Table 2: Inhibitory Activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Compound/DerivativeVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
6-Bromo-1H-indazole DerivativesVaries (patent literature)AxitinibCommercially available data
PazopanibCommercially available data--

Disclaimer: IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications[2].

Table 3: Inhibitory Activity against various other kinases

Compound/DerivativeKinase TargetIC50 (nM)
Indazole-based PI3K inhibitorsPI3KVaries
Indazole-based LRRK2 inhibitorsLRRK2Varies
5-arylamino-6-chloro-1H-indazole-4,7-dionesAkt1Potent inhibition

Key Signaling Pathways and Mechanism of Action

The indazole core acts as a bioisostere of the purine ring of ATP, enabling competitive inhibition at the kinase active site. The nitrogen atoms of the indazole ring form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[3] The substituents on the indazole ring, such as the 6-bromo and 4-chloro groups, provide opportunities for further interactions and can be modified to enhance potency and selectivity.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Indazole Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Binds ATP->Kinase Binding Blocked Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Substrate Phosphorylation Inhibited Indazole 6-Bromo-4-chloro- 1H-indazole Derivative Indazole->Kinase Competitively Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signal_Transduction Downstream Signaling Phospho_Substrate->Signal_Transduction Activates

Polo-like Kinase 4 (PLK4) Signaling

PLK4 is a master regulator of centriole duplication. Its overexpression is linked to aneuploidy and tumorigenesis. Inhibiting PLK4 can lead to cell death in cancer cells with centrosome amplification.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Promotes CellDeath Cell Death PLK4->CellDeath Inhibition leads to Aneuploidy Aneuploidy Centriole->Aneuploidy Aberrant Duplication Leads to Inhibitor 6-Bromo-4-chloro- 1H-indazole Derivative Inhibitor->PLK4 Inhibits

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can block tumor angiogenesis and growth.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds & Activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Inhibitor 6-Bromo-4-chloro- 1H-indazole Derivative Inhibitor->VEGFR Inhibits Akt Akt PI3K->Akt Raf Raf Ras->Raf Angiogenesis Cell Proliferation & Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic approach for related halogenated indazoles involves the functionalization of a commercially available indazole core. For instance, the synthesis of 6-bromo-3-iodo-1H-indazole, a key intermediate for many kinase inhibitors, is well-documented.[3][4] A plausible route for synthesizing derivatives of this compound would likely start from the this compound core, followed by functionalization at various positions, often guided by structure-activity relationship (SAR) studies.

Synthesis_Workflow Start 6-Bromo-4-chloro- 1H-indazole Step1 Functionalization (e.g., Iodination at C3) Start->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Intermediate->Step2 Derivative Diverse Library of This compound Derivatives Step2->Derivative

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is a common method to determine the in vitro inhibitory activity of compounds against a purified kinase.[3]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the test compound in a kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.

  • Signal Generation:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for about 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and, therefore, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental data on the kinase inhibitory profile of this compound derivatives is emerging, the extensive research on structurally similar 6-bromo-1H-indazole and other halogenated indazoles provides a strong foundation for assessing their potential. The indazole scaffold is a validated pharmacophore for potent kinase inhibition, and the specific halogenation pattern of this compound offers unique opportunities for developing selective and efficacious kinase inhibitors. The experimental protocols and comparative data presented in this guide are intended to empower researchers to design, synthesize, and evaluate novel derivatives for therapeutic applications.

References

In Vitro and In Vivo Evaluation of 6-Bromo-4-chloro-1H-indazole Derivatives as PKMYT1 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of compounds derived from the 6-Bromo-4-chloro-1H-indazole scaffold, focusing on their evaluation as inhibitors of the membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (PKMYT1). PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint and has emerged as a promising target for cancer therapy.[1][2] The data and protocols presented herein are based on publicly available information, including patent literature, and are intended to serve as a resource for the research and development of novel anticancer agents.

Data Presentation: In Vitro Efficacy of an Exemplified Compound

Recent patent literature has disclosed a series of indazole compounds as potent PKMYT1 inhibitors.[1][2] While a comprehensive structure-activity relationship (SAR) is not yet publicly available, the following table summarizes the in vitro activity of a key exemplified compound derived from a substituted indazole scaffold.

Compound IDTargetAssay TypeIC50 (nM)Source
Exemplified Compound (Ex 63 pg 120, claim 28)PKMYT1ADP-Glo Kinase Assay9.7WO2024179948A1[2]

Note: The exemplified compound is described as an indazole compound acting as a PKMYT1 inhibitor. While the exact starting material for this specific example is not detailed in the abstract, the patent covers indazole compounds, including those with bromo and chloro substitutions.

Experimental Protocols

The following are representative protocols for the key experiments typically used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Recombinant human full-length PKMYT1 kinase

  • Substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (solubilized in DMSO)

Procedure:

  • Prepare a reaction mixture containing the PKMYT1 kinase and its substrate in the kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture. A DMSO control is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., a line with known reliance on the G2/M checkpoint)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[3][4][5][6]

  • Solubilize the formazan crystals by adding the solubilization solution.[3][4][5][6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of the lead compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line for implantation

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of cancer cells (e.g., 1-10 million cells in PBS or a Matrigel mixture) into the flank of the immunocompromised mice.[7][8]

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily, orally or intraperitoneally).

  • Measure the tumor volume using calipers and the body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth in the treatment groups to the control group.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PKMYT1_Signaling_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) CDK1 CDK1 MPF CDK1/Cyclin B (Inactive MPF) CDK1->MPF CyclinB Cyclin B CyclinB->MPF Active_MPF Active MPF MPF->Active_MPF Dephosphorylation Mitosis Mitosis Active_MPF->Mitosis PKMYT1 PKMYT1 PKMYT1->MPF Phosphorylates & Inhibits (Thr14, Tyr15) CDC25 CDC25 Phosphatase CDC25->MPF Activates Inhibitor PKMYT1 Inhibitor (e.g., 6-Bromo-4-chloro- 1H-indazole derivative) Inhibitor->PKMYT1 Inhibits

Caption: Simplified PKMYT1 signaling pathway in G2/M cell cycle regulation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis (from 6-Bromo-4-chloro- 1H-indazole) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Kinase_Assay Cell_Viability Cell-Based Assay (e.g., MTT) Kinase_Assay->Cell_Viability Identifies potent compounds Xenograft_Model Tumor Xenograft Model in Mice Cell_Viability->Xenograft_Model Selects lead candidates Efficacy_Study Efficacy & Toxicity Evaluation Xenograft_Model->Efficacy_Study Preclinical_Development Preclinical Development Efficacy_Study->Preclinical_Development Successful outcome

Caption: General experimental workflow for the evaluation of kinase inhibitors.

References

benchmarking the synthesis of 6-Bromo-4-chloro-1H-indazole against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic intermediates is paramount. 6-Bromo-4-chloro-1H-indazole is a vital building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for maximizing yield, purity, and scalability. This guide provides an objective comparison of a primary multi-step synthesis route starting from a substituted aniline against a strategic alternative involving the cyclization of a substituted benzonitrile.

Comparative Analysis of Synthetic Routes

The two primary strategies for synthesizing this compound and related structures offer distinct advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Route 1: Multi-Step Synthesis from Substituted Aniline This classical approach builds the indazole scaffold through a series of well-established reactions, starting from a readily available aniline derivative. The key steps include halogenation, diazotization, and a final ring-forming cyclization with hydrazine.

Route 2: Benzonitrile Cyclization This alternative strategy involves the formation of the indazole ring from a substituted benzonitrile precursor. This route can be more direct, often involving a regioselective bromination followed by a cyclization reaction with hydrazine. This method has been effectively demonstrated for the synthesis of structurally similar compounds like 7-Bromo-4-chloro-1H-indazol-3-amine.[1][2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for the two synthetic pathways, providing a basis for comparison. Note that data for Route 2 is adapted from the synthesis of a closely related analogue and serves as a benchmark.

ParameterRoute 1: Multi-Step Aniline SynthesisRoute 2: Benzonitrile Cyclization (Analogue-Based)
Starting Material 2-Fluoroaniline2,6-Dichlorobenzonitrile
Key Transformations Chlorination, Bromination, Diazotization, CyclizationRegioselective Bromination, Cyclization
Overall Yield Not explicitly stated, but individual step yields are high38–45%
Yield (Bromination) ~90%76–81%
Yield (Cyclization) ~90%50–56%
Purity High purity achievable with standard purification96–98% (without column chromatography)
Scalability Established for various scalesDemonstrated on hundred-gram scales
Key Advantage Utilizes classical, well-understood reactionsFewer steps, avoids chromatography

Experimental Protocols

Route 1: Multi-Step Synthesis from 2-Fluoroaniline (Primary Method)

This synthetic pathway involves four key transformations to construct the target molecule.[5]

  • Chlorination: 2-Fluoroaniline is first chlorinated using an agent like N-chlorosuccinimide (NCS) to produce 4-chloro-2-fluoroaniline.

  • Bromination: The resulting compound is then treated with N-bromosuccinimide (NBS) to regioselectively install a bromine atom, yielding 2-bromo-4-chloro-6-fluoroaniline. This step has a reported yield of approximately 90%.[5]

  • Diazotization and Formylation: The aniline derivative is converted into 2-bromo-4-chloro-6-fluorobenzaldehyde via a diazotization reaction followed by a reaction with formaldoxime. This transformation has a reported yield of 45%.[5]

  • Cyclization: The final and crucial ring-forming step involves treating the aldehyde with hydrazine hydrate (80% solution). This cyclization proceeds in excellent yield (90%) to afford the final product, this compound.[5]

Route 2: Synthesis via Benzonitrile Cyclization (Alternative Method)

This efficient, two-step protocol is adapted from the large-scale synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine and provides a potent alternative.[1][2][3][4][6]

  • Regioselective Bromination: The synthesis begins with an inexpensive starting material, 2,6-dichlorobenzonitrile. Mild bromination conditions using N-Bromosuccinimide (NBS) in sulfuric acid afford the key intermediate, 3-bromo-2,6-dichlorobenzonitrile, in a 76–81% yield with high purity (95-96%).[3]

  • Heterocycle Formation: The brominated intermediate undergoes cyclization with hydrazine hydrate in a suitable solvent like 2-MeTHF at 95 °C in a Parr reactor. Following a simple purification by treating the resulting regioisomers with a MeOH/H₂O mixture, the desired indazole product is obtained in a 50–56% isolated yield with a purity of up to 98%.[3][4] An overall yield for this two-step process is reported to be between 38-45%.[1][2][3][4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the described synthetic routes.

start start intermediate intermediate final final reagent reagent A_start 2-Fluoroaniline A_int1 4-Chloro-2-fluoroaniline A_start->A_int1 A_int2 2-Bromo-4-chloro- 6-fluoroaniline A_int1->A_int2 A_int3 2-Bromo-4-chloro- 6-fluorobenzaldehyde A_int2->A_int3 A_final 6-Bromo-4-chloro- 1H-indazole A_int3->A_final r1 1. NCS r2 2. NBS (Yield: ~90%) r3 3. Diazotization (Yield: 45%) r4 4. Hydrazine Hydrate (Yield: 90%)

Caption: Workflow for the multi-step synthesis from aniline.

start start intermediate intermediate final final reagent reagent B_start 2,6-Dichlorobenzonitrile B_int1 3-Bromo-2,6- dichlorobenzonitrile B_start->B_int1 B_final Target Bromo-Chloro- 1H-indazole B_int1->B_final rB1 1. NBS / H₂SO₄ (Yield: 76-81%) rB2 2. Hydrazine Hydrate (Yield: 50-56%)

Caption: Workflow for the benzonitrile cyclization route.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-4-chloro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 6-Bromo-4-chloro-1H-indazole, ensuring a secure laboratory environment and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant (e.g., Nitrile)
Eye ProtectionSafety goggles or a face shield
Lab CoatStandard laboratory coat
Respiratory ProtectionUse if dust formation is likely or ventilation is inadequate

In case of exposure, follow these first-aid measures immediately:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Following skin contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Following eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • If ingested: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine and chlorine content, this compound is classified as a halogenated organic compound. It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[1]

  • Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[1]

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Avoid generating dust during the transfer.[1]

  • Ensure the container is properly sealed and labeled with the chemical name and hazard information.

  • Solid Contaminated Materials: Place items such as used gloves, weighing paper, and pipette tips into a sealed bag. Deposit this bag into the solid "Halogenated Organic Waste" container.[1]

  • Contaminated Glassware:

    • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate in the liquid "Halogenated Organic Waste" container.[1]

    • After this initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.[1]

Final Disposal

The preferred method for the final disposal of this compound is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[1] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1]

Crucially, do not dispose of this compound down the drain or in regular trash. [1] Such actions can lead to environmental contamination and are a violation of regulatory standards.[1] Final disposal of the collected waste must be carried out by a licensed and approved waste disposal facility.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-4-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

I. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure.[1][2][3] The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles should be worn at all times.[4] Safety glasses are not sufficient as they do not provide a seal against splashes.[4]

  • Hand Protection: Chemical-resistant gloves are required.[4][5] Given the nature of the compound, it is recommended to use double gloves.[1] The outer glove should be removed and disposed of within the fume hood after the procedure.

  • Body Protection: A lab coat or chemical-resistant coveralls must be worn.[2][6]

  • Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of dust.[7] If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary.

Quantitative Safety Data for this compound
Molecular Formula C₇H₄BrClN₂[5][8]
Molecular Weight 231.48 g/mol [5][8][9]
Purity ≥96%[8]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[10]
Signal Word Warning[10]
Pictograms GHS07 (Exclamation Mark)[10]
II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experiment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] The recommended storage temperature is under an inert atmosphere at 2-8°C.[10]

  • Keep the container tightly closed.

2. Preparation for Use:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.[7]

  • Prepare your workspace within a certified chemical fume hood.

  • Don all required personal protective equipment (see Section I).

3. Weighing and Transfer:

  • Handle the solid compound carefully to avoid the formation of dust.[5]

  • Use a spatula to transfer the desired amount of the compound onto weighing paper or directly into a tared container within the fume hood.

  • Close the primary container immediately after use.

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.[5]

  • Remove all sources of ignition.[5]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material and place it in a sealed, labeled container for disposal as halogenated organic waste.[5][7]

  • Clean the spill area thoroughly.

III. Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7]

1. Waste Segregation:

  • Due to its bromine and chlorine content, this compound is classified as a halogenated organic compound.[7]

  • All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[7]

  • Do not mix halogenated waste with non-halogenated waste.[7]

2. Disposal of Unused Product:

  • Carefully transfer any unused solid this compound into the designated "Halogenated Organic Waste" container.[7]

3. Disposal of Contaminated Materials:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Liquid Organic Waste" container.

  • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the "Halogenated Liquid Organic Waste" container.[7] After this initial rinse, the glassware can be washed according to standard laboratory procedures.[7]

4. Final Disposal:

  • All waste containers must be clearly labeled with their contents.

  • The final disposal of the halogenated organic waste must be handled by a licensed hazardous waste disposal company.[7]

Workflow for Safe Handling and Disposal

start Start: Receive Chemical storage Storage (Cool, Dry, Ventilated) start->storage prep Preparation (Don PPE, Use Fume Hood) storage->prep handling Handling (Weighing & Transfer) prep->handling experiment Experimental Use handling->experiment spill Accidental Spill handling->spill If spill occurs waste_collection Waste Collection experiment->waste_collection spill_response Spill Response Protocol spill->spill_response spill_response->waste_collection solid_waste Solid Halogenated Waste waste_collection->solid_waste liquid_waste Liquid Halogenated Waste waste_collection->liquid_waste final_disposal Final Disposal (Licensed Vendor) solid_waste->final_disposal liquid_waste->final_disposal end End final_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloro-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.